DMTr-TNA-5MeU-amidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H47N4O8P |
|---|---|
Molecular Weight |
730.8 g/mol |
IUPAC Name |
3-[[(2R,3R,4R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H47N4O8P/c1-26(2)43(27(3)4)52(49-23-11-22-40)51-35-34(25-48-37(35)42-24-28(5)36(44)41-38(42)45)50-39(29-12-9-8-10-13-29,30-14-18-32(46-6)19-15-30)31-16-20-33(47-7)21-17-31/h8-10,12-21,24,26-27,34-35,37H,11,23,25H2,1-7H3,(H,41,44,45)/t34-,35-,37-,52+/m1/s1 |
InChI Key |
CEPXSVFEFKTSLF-IBBQETKXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Cornerstone of Xeno-Nucleic Acids: A Technical Guide to DMTr-TNA-5MeU-amidite
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and utilization of N2-isobutyryl-5'-O-(4,4'-dimethoxytrityl)-α-L-threofuranosyl-5-methyluridine-3'-O-(2-cyanoethyl N,N-diisopropyl) phosphoramidite (B1245037), commonly known as DMTr-TNA-5MeU-amidite. This key building block is instrumental in the synthesis of Threose Nucleic Acid (TNA), a promising xeno-nucleic acid analog with significant potential in therapeutic and diagnostic applications due to its unique backbone structure and resistance to nuclease degradation.
Core Chemical Properties
This compound is a white to off-white solid, prized for its role as a monomer in the automated solid-phase synthesis of TNA oligonucleotides. Its chemical and physical properties are summarized below.
| Property | Value |
| Chemical Formula | C39H47N4O8P |
| Molecular Weight | 730.8 g/mol |
| Purity | ≥ 98% |
| Appearance | White to off-white solid |
| Solubility | Soluble in anhydrous acetonitrile (B52724), dichloromethane |
| Storage Conditions | Store as a solid at -20°C under an inert, dry atmosphere. In solution (anhydrous acetonitrile), use promptly and store at -20°C for short periods. |
| CAS Number | 325683-94-1 |
Stability Profile: Nucleoside phosphoramidites, including this compound, are sensitive to moisture and acidic conditions. In anhydrous acetonitrile, the stability of phosphoramidites generally follows the order T > dC > dA > dG[1]. Degradation can occur through hydrolysis, leading to the formation of the corresponding H-phosphonate, and other side reactions. Therefore, it is crucial to handle the solid reagent and its solutions under strictly anhydrous conditions.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with a readily available chiral precursor, L-ascorbic acid. The overall synthetic pathway involves the formation of the protected threofuranosyl sugar, glycosylation to introduce the 5-methyluracil base, and subsequent protection and phosphitylation to yield the final phosphoramidite monomer.[2]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure described by Zhang and Chaput for the synthesis of TNA phosphoramidite monomers.[2]
Step 1: Synthesis of the Protected Threofuranosyl Sugar This initial phase involves a four-step synthesis starting from L-ascorbic acid to produce the key protected α-L-threofuranosyl sugar intermediate.
Step 2: Vorbrüggen Glycosylation The protected sugar is then coupled with silylated 5-methyluracil under Lewis acid catalysis to form the threofuranosyl nucleoside.
Step 3: 5'-O-DMTr Protection The primary 5'-hydroxyl group of the threofuranosyl-5-methyluridine is selectively protected with a 4,4'-dimethoxytrityl (DMTr) group.
-
Reagents: Threofuranosyl-5-methyluridine, 4,4'-dimethoxytrityl chloride (DMTr-Cl), pyridine.
-
Procedure: The nucleoside is dissolved in anhydrous pyridine, and DMTr-Cl is added portion-wise at room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is purified by silica (B1680970) gel chromatography.
Step 4: 3'-O-Phosphitylation The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.
-
Reagents: 5'-O-DMTr-threofuranosyl-5-methyluridine, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-diisopropylethylamine (DIPEA).
-
Procedure: The DMTr-protected nucleoside is dissolved in anhydrous dichloromethane. DIPEA is added, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is stirred under an inert atmosphere and monitored by TLC. The crude product is purified by silica gel chromatography to yield this compound as a white foam.
Solid-Phase Synthesis of TNA Oligonucleotides
This compound is utilized in standard automated DNA synthesizers to construct TNA oligonucleotides via the phosphoramidite method. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.
Experimental Protocol: Solid-Phase TNA Oligonucleotide Synthesis
Materials:
-
This compound and other required TNA phosphoramidites (A, C, G) dissolved in anhydrous acetonitrile (e.g., 0.1 M).
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.
-
Standard DNA synthesis reagents:
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Activator solution (e.g., 0.45 M tetrazole in acetonitrile).
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Washing solvent (anhydrous acetonitrile).
-
Synthesis Cycle:
-
Deblocking: The DMTr group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The this compound, activated by the activator solution, is coupled to the free 5'-hydroxyl group of the growing chain. A longer coupling time (e.g., 5-15 minutes) compared to standard DNA synthesis may be beneficial for achieving high coupling efficiencies with TNA monomers.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using the oxidizing solution.
These four steps are repeated for each subsequent monomer addition until the desired TNA oligonucleotide sequence is assembled.
Cleavage, Deprotection, and Purification
Following synthesis, the TNA oligonucleotide is cleaved from the solid support, and all protecting groups (from the phosphate backbone and the nucleobases) are removed.
Experimental Protocol:
-
Cleavage and Deprotection: The solid support is treated with a solution of concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA) at an elevated temperature (e.g., 55°C) for several hours. This cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and any base-labile protecting groups on the nucleobases.
-
Purification: The crude TNA oligonucleotide is purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is a commonly used and effective method for purifying TNA oligonucleotides. Both ion-exchange and reverse-phase HPLC can be employed. The choice of method may depend on the length and sequence of the oligonucleotide.
Characterization
The purity and identity of the synthesized this compound and the final TNA oligonucleotides are confirmed using various analytical techniques.
| Technique | Purpose |
| Thin-Layer Chromatography (TLC) | Monitoring the progress of organic reactions during synthesis. |
| 31P NMR Spectroscopy | Confirming the presence of the phosphoramidite group (typically a signal around 149 ppm) and assessing purity. |
| 1H and 13C NMR Spectroscopy | Confirming the overall structure of the phosphoramidite monomer. |
| High-Resolution Mass Spectrometry (HRMS) | Determining the exact mass of the synthesized phosphoramidite. |
| High-Performance Liquid Chromatography (HPLC) | Assessing the purity of the final TNA oligonucleotide. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry | Confirming the molecular weight of the purified TNA oligonucleotide. |
This comprehensive guide provides the fundamental chemical properties and detailed methodologies for the synthesis and application of this compound. This essential reagent opens the door to the creation of custom TNA oligonucleotides, enabling further research into the exciting potential of xeno-nucleic acids in various scientific and therapeutic fields.
References
An In-Depth Technical Guide to DMTr-TNA-5MeU-amidite: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and utilization of N2-isobutyryl-DMTr-TNA-5MeU-amidite, a key monomer for the synthesis of Threose Nucleic Acid (TNA), a promising xeno-nucleic acid for therapeutic and diagnostic applications.
Core Compound Data
The quantitative data for DMTr-TNA-5MeU-amidite is summarized in the table below, providing a clear reference for researchers.
| Property | Value | Citations |
| Chemical Name | This compound | [1][2] |
| Molecular Formula | C₃₉H₄₇N₄O₈P | [1][2] |
| Molecular Weight | 730.8 g/mol (also cited as 730.79 g/mol ) | [1][2][3] |
| CAS Number | 325683-94-1 | [1][2] |
| Appearance | White to off-white solid | [4] |
| Storage Conditions | -20°C | [1][2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of a protected threofuranosyl sugar, followed by the attachment of the 5-methyluracil base, and concluding with the introduction of the dimethoxytrityl (DMTr) and phosphoramidite (B1245037) moieties. While a precise, step-by-step protocol for this specific 5-methyluridine (B1664183) variant is not available in a single source, the following experimental protocol is a composite based on established methods for TNA phosphoramidite synthesis.
Experimental Protocol: Synthesis of TNA Phosphoramidites
The general strategy for preparing DMTr-protected α-L-threofuranosyl nucleic acid (TNA) phosphoramidite monomers involves several key stages:
-
Synthesis of the Protected Threofuranosyl Sugar: The synthesis typically starts from commercially available L-ascorbic acid, which is converted into the protected threofuranosyl sugar over approximately four steps.
-
Glycosylation: The desired threofuranosyl nucleoside is then obtained via a Vorbrüggen-Hilbert-Johnson glycosylation reaction, which couples the protected sugar with the nucleobase (in this case, 5-methyluracil).
-
Conversion to DMTr-Protected Phosphoramidite: The resulting nucleoside undergoes four additional steps to be converted into the final DMTr-protected phosphoramidite. These steps include protection of the 5'-hydroxyl group with a DMTr group and phosphitylation of the 3'-hydroxyl group.
This synthetic pathway is outlined in the workflow diagram below.
Incorporation into TNA Oligonucleotides via Solid-Phase Synthesis
This compound is utilized in standard automated solid-phase oligonucleotide synthesizers to construct TNA sequences. The synthesis cycle is similar to that of DNA and RNA, but with some modifications to account for the different reactivity of TNA monomers.
Experimental Protocol: Solid-Phase TNA Oligonucleotide Synthesis
The solid-phase synthesis of TNA oligonucleotides follows a cyclical four-step process for each monomer addition.
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile DMTr protecting group from the 5'-hydroxyl of the support-bound nucleoside. This is typically achieved by treatment with an acid solution, such as 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Coupling: The next TNA phosphoramidite (e.g., this compound) is activated by a weak acid, such as 1H-tetrazole or a derivative, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the potentially lower reactivity of TNA phosphoramidites, this step may require a longer coupling time (e.g., 5-15 minutes) compared to standard DNA or RNA synthesis (typically 30 seconds).
-
Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutations in the final oligonucleotide. This is usually done with a mixture of acetic anhydride (B1165640) and 1-methylimidazole.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
This cycle is repeated until the desired TNA sequence is assembled. Following the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.
The logical relationship of the solid-phase synthesis cycle is depicted in the following diagram.
Conclusion
This compound is a crucial building block for the chemical synthesis of TNA oligonucleotides. Understanding its chemical properties and the nuances of its synthesis and incorporation into TNA strands is essential for researchers and developers in the field of nucleic acid therapeutics and diagnostics. The provided protocols and diagrams offer a foundational guide for the successful application of this modified phosphoramidite.
References
- 1. Synthesis of threose nucleic acid (TNA) triphosphates and oligonucleotides by polymerase-mediated primer extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atdbio.com [atdbio.com]
In-Depth Technical Guide: DMTr-TNA-5MeU-amidite for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the CAS number, suppliers, and technical applications of DMTr-TNA-5MeU-amidite, a key building block for the synthesis of modified oligonucleotides. This document details its chemical properties, provides a generalized experimental protocol for its use in solid-phase oligonucleotide synthesis, and discusses the broader implications of Threose Nucleic Acid (TNA) in therapeutic and diagnostic research.
Core Compound Information
This compound is a phosphoramidite (B1245037) monomer used in the automated chemical synthesis of Threose Nucleic Acid (TNA) oligonucleotides. The "5MeU" designation indicates the presence of a 5-methyluridine (B1664183) base, a modification analogous to thymidine (B127349) in DNA. The dimethoxytrityl (DMTr) group is a protecting group on the 5'-hydroxyl function of the threose sugar, which is removed at each coupling cycle during solid-phase synthesis. TNA is an artificial nucleic acid analog where the natural ribose or deoxyribose sugar is replaced by a four-carbon threose sugar, conferring unique properties to the resulting oligonucleotide, most notably resistance to nuclease degradation.[1]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 325683-94-1 | [1] |
| Molecular Formula | C39H47N4O8P | [1] |
| Molecular Weight | 730.79 g/mol | [1] |
| Storage Conditions | -20°C | [1] |
| Purity | >98% (typical) |
Supplier Information
This compound is available from several commercial suppliers specializing in reagents for oligonucleotide synthesis. Researchers can acquire this compound from the following vendors:
-
BroadPharm
-
MedChemExpress
-
TargetMol
-
SBS Genetech
-
Viral Vector Analytical Development [2]
Experimental Protocols: TNA Oligonucleotide Synthesis
The synthesis of TNA oligonucleotides incorporating this compound is performed using standard automated solid-phase phosphoramidite chemistry.[1][3][4] The process involves a four-step cycle that is repeated for each monomer added to the growing oligonucleotide chain.
General Protocol for Automated TNA Oligonucleotide Synthesis
1. Solid Support Preparation: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG), through a cleavable linker.
2. Synthesis Cycle: The following four steps are repeated for each subsequent this compound or other phosphoramidite monomer to be added:
-
Step 1: Deblocking (Detritylation)
-
The acid-labile DMTr protecting group on the 5'-hydroxyl of the support-bound nucleoside is removed by treatment with a solution of a weak acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This exposes the free 5'-hydroxyl group for the subsequent coupling reaction.
-
-
Step 2: Coupling (Activation)
-
The this compound is activated by an activating agent, such as tetrazole or a derivative, to form a highly reactive intermediate. This activated monomer is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. The reaction is carried out under anhydrous conditions.
-
-
Step 3: Capping
-
To prevent unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles, which would result in deletion mutations, a capping step is performed. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.
-
-
Step 4: Oxidation
-
The newly formed phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable phosphate (B84403) triester linkage. This is typically done using an iodine solution in the presence of water and a weak base like pyridine.
-
3. Cleavage and Deprotection: Once the desired sequence is synthesized, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and the phosphate backbone are removed. This is typically achieved by treatment with aqueous ammonia (B1221849) or a mixture of ammonia and methylamine.
4. Purification: The final TNA oligonucleotide is purified from truncated sequences and other impurities using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Visualizing the Experimental Workflow
The following diagram illustrates the cyclical nature of phosphoramidite-based oligonucleotide synthesis.
Caption: Automated solid-phase oligonucleotide synthesis cycle using phosphoramidite chemistry.
Applications in Research and Drug Development
TNA oligonucleotides, synthesized using monomers like this compound, are of significant interest to researchers and drug development professionals due to their unique biochemical properties.
-
Nuclease Resistance: The threose sugar backbone of TNA makes it resistant to degradation by cellular nucleases, a major hurdle for traditional DNA and RNA-based therapeutics.[1] This enhanced stability increases the in vivo half-life of TNA-based drugs.
-
Antisense Technology: TNA oligonucleotides can be designed to be complementary to specific messenger RNA (mRNA) sequences.[5] By binding to the target mRNA, they can inhibit protein translation, effectively silencing a disease-causing gene.
-
Aptamers: TNA can be used to generate aptamers, which are structured oligonucleotides that can bind to specific targets like proteins or small molecules with high affinity and specificity.[6] TNA's stability makes it an attractive candidate for the development of therapeutic aptamers.[1]
-
Xenobiology and Synthetic Genetics: TNA is a key molecule in the field of xenobiology, which explores the potential for alternative genetic systems.[6] The ability of TNA to base-pair with DNA and RNA suggests that it could have been a precursor to RNA in the origins of life.[1]
As there are no specific signaling pathways directly associated with TNA's mechanism of action, which is primarily at the level of gene expression modulation, a signaling pathway diagram is not applicable. The provided workflow for oligonucleotide synthesis is the most relevant logical diagram for the context of this technical guide.
References
- 1. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 2. DMTr-TNA-5MeU amidite 100 MG | Viral Vector Analytical Development [viral-vector-analytical-development.com]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-l-Threose Nucleic Acids as Biocompatible Antisense Oligonucleotides for Suppressing Gene Expression in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Versatility of threose nucleic acids: synthesis, properties, and applications in chemical biology and biomedical advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of TNA Phosphoramidite Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis pathways for α-L-threofuranosyl nucleic acid (TNA) phosphoramidite (B1245037) monomers, essential building blocks for the assembly of TNA oligonucleotides. TNA is a promising xeno-nucleic acid (XNA) with potential applications in therapeutics and diagnostics due to its unique structural properties and high resistance to nuclease degradation. This document details two primary synthetic routes: a general pathway applicable to all four standard nucleobases (A, C, G, T) and an improved, more efficient pathway specifically for the guanosine (B1672433) (tG) monomer.
This guide is designed to be a practical resource, offering detailed experimental protocols, quantitative data for each synthetic step, and clear visual representations of the synthetic workflows to aid in both conceptual understanding and laboratory implementation.
General Synthesis Pathway for TNA Phosphoramidite Monomers (A, C, G, T)
The conventional and widely adopted method for synthesizing TNA phosphoramidite monomers for adenine, cytosine, guanine (B1146940), and thymine (B56734) begins with the commercially available and inexpensive starting material, L-ascorbic acid.[1][2][3] The overall strategy involves three main stages: the synthesis of a protected threofuranosyl sugar, the introduction of the nucleobase via a Vorbrüggen glycosylation reaction, and a series of protecting group manipulations followed by the final phosphitylation to yield the desired phosphoramidite monomer.[1][3]
Synthesis of the Protected Threofuranosyl Sugar
The synthesis of the key sugar intermediate, 1-O-acetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose, is accomplished in four steps from L-ascorbic acid.[1][3]
Vorbrüggen Glycosylation
With the protected threofuranosyl sugar in hand, the next crucial step is the stereoselective installation of the nucleobase. This is achieved through a Vorbrüggen glycosylation reaction, a robust and widely used method for forming the N-glycosidic bond in nucleoside synthesis.[1][3] The persilylated nucleobase is coupled with the protected sugar in the presence of a Lewis acid catalyst, typically trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).
Final Protecting Group Manipulation and Phosphitylation
Following the successful glycosylation, the resulting nucleoside undergoes a series of protecting group manipulations to prepare it for phosphitylation. This involves the selective deprotection of the 3'-hydroxyl group, followed by the introduction of the dimethoxytrityl (DMTr) group at this position. The final step is the phosphitylation of the 2'-hydroxyl group to introduce the reactive phosphoramidite moiety.
A visual representation of the general synthesis pathway is provided below.
Improved Synthesis Pathway for Guanosine TNA (tG) Phosphoramidite
The synthesis of the guanosine TNA phosphoramidite monomer via the general pathway presents some challenges, particularly the formation of N7 and N9 regioisomers during the glycosylation step and the low solubility of the N-acetyl protected guanine.[4][5] To overcome these issues, an improved synthetic route has been developed that utilizes the commercially available nucleobase 2-amino-6-chloropurine (B14584).[4][5][6] This strategy offers a more efficient and regioselective synthesis of the desired N9 isomer.[4][6]
Glycosylation with 2-Amino-6-chloropurine
The key difference in this improved pathway is the use of 2-amino-6-chloropurine in the Vorbrüggen glycosylation reaction. This starting material shows high compatibility with the reaction conditions and leads to the preferential formation of the N9 regioisomer, thus simplifying the purification process and improving the overall yield.[4][6]
Conversion to Guanosine and Final Steps
Following the glycosylation, the 6-chloro group is converted to a carbonyl group to form the guanine nucleobase. This is typically achieved through a reaction with sodium nitrite (B80452) in DMSO, followed by hydrolysis.[4][6] The subsequent steps of protecting group manipulation and phosphitylation are similar to the general pathway.
The workflow for this improved synthesis of the guanosine TNA phosphoramidite is depicted below.
Quantitative Data Summary
The following tables provide a summary of the reported yields for the key steps in both the general and the improved guanosine TNA phosphoramidite synthesis pathways. This allows for a direct comparison of the efficiency of the two methods.
Table 1: Quantitative Data for the General TNA Phosphoramidite Synthesis Pathway
| Step | Product | Reported Yield |
| Protected Sugar Synthesis | 1-O-acetyl-2-O-benzoyl-3-O-TBDPS-L-threofuranose | Overall yield not specified in snippets |
| Vorbrüggen Glycosylation | Protected TNA Nucleoside (Base dependent) | Not specified in snippets |
| DMTr Protection | 3'-O-DMTr TNA Nucleoside | Not specified in snippets |
| Phosphitylation | TNA Phosphoramidite Monomer | Not specified in snippets |
Table 2: Quantitative Data for the Improved Guanosine TNA Phosphoramidite Synthesis Pathway
| Step | Product | Reported Yield |
| Vorbrüggen Glycosylation | 6-Chloro-2-amino-9-(2′-O-benzoyl-3′-O-tertbutyldiphenylsilyl-α-L-threofuranosyl)purine | 66.3%[4] |
| Conversion to Guanosine | 9-(2′-O-benzoyl-3′-O-tertbutyldiphenylsilyl-α-L-threofuranosyl)guanine | Not specified in snippets |
| DMTr Protection | N2-Acetyl-9-(3′-O-[(4,4′-dimethoxytriphenyl)methyl]-α-L-threofuranosyl) guanine | 61%[6] |
| Phosphitylation | N2-Acetyl-9-(2′-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-3′-O-[(4,4′-dimethoxytriphenyl)methyl]-α-L-threofuranosyl) guanine | 47%[4][6] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of TNA phosphoramidite monomers.
General Protocol for Vorbrüggen Glycosylation
The following is a general procedure for the Vorbrüggen glycosylation reaction to form the TNA nucleoside. The specific conditions may vary slightly depending on the nucleobase used.
-
Silylation of the Nucleobase: To a suspension of the desired nucleobase (e.g., adenine, cytosine, guanine, or thymine) in anhydrous acetonitrile (B52724), add N,O-bis(trimethylsilyl)acetamide (BSA).
-
Reaction Mixture Preparation: Stir the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 1 hour) to ensure complete silylation of the nucleobase.
-
Glycosylation: Cool the reaction mixture to room temperature and add a solution of the protected threofuranosyl sugar in anhydrous acetonitrile.
-
Catalyst Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture at a specified temperature (e.g., 60 °C) for a set time (e.g., 2.5 hours) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction and perform an appropriate workup, typically involving extraction and washing. The crude product is then purified by silica (B1680970) gel column chromatography to yield the desired protected TNA nucleoside.
Protocol for the Improved Synthesis of Guanosine TNA Phosphoramidite
The following protocol details the key steps for the more efficient synthesis of the guanosine TNA phosphoramidite.
4.2.1. Vorbrüggen Glycosylation with 2-Amino-6-chloropurine
-
Silylation: To a suspension of 2-amino-6-chloropurine (5.0 g, 29.5 mmol) in 70 mL of anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (15 mL, 61.4 mmol).[4]
-
Heating: Stir the mixture for 1 hour at 60 °C.[4]
-
Addition of Sugar: After cooling to 24 °C, add 1-O-acetyl-2-O-benzoyl-3-O-tertbutyldiphenylsilyl-L-threofuranose (13.5 g, 26.8 mmol) in 70 mL of anhydrous acetonitrile dropwise.[4]
-
Catalyst Addition: Add TMSOTf (13.3 mL, 73.6 mmol) and heat the mixture for 2.5 hours at 60 °C.[4]
-
Workup and Purification: After completion, the reaction is worked up and the crude product is purified by column chromatography to give 6-chloro-2-amino-9-(2′-O-benzoyl-3′-O-tertbutyldiphenylsilyl-α-L-threofuranosyl)purine with a reported yield of 66.3%.[4]
4.2.2. Conversion to Guanosine Nucleoside
-
Reaction Setup: Dissolve the 6-chloro-TNA nucleoside (2.0 g, 3.25 mmol) and sodium nitrite (2.33 g, 33.7 mmol) in 40 mL of DMSO.[4]
-
Heating: Stir the reaction mixture at 75 °C for 22 hours.[4]
-
Precipitation: Add water to the reaction mixture to precipitate the product.[4]
-
Purification: The crude product is then purified to yield the desired guanosine nucleoside.
4.2.3. Phosphitylation of the Guanosine TNA Nucleoside
-
Reaction Setup: To a stirred solution of the 3'-O-DMTr protected guanosine TNA nucleoside (0.083 g, 0.138 mmol) in anhydrous dichloromethane (B109758) (4 mL), add N,N'-diisopropylethylamine (0.228 mL, 1.3 mmol) dropwise.[4]
-
Phosphitylating Agent Addition: Add cyanoethoxy-N,N-diisopropylchlorophosphoramidite (0.094 mL, 0.416 mmol).[4]
-
Reaction: Stir the mixture for 1.5 hours at room temperature under a nitrogen atmosphere.[4]
-
Purification: Evaporate the resulting mixture under reduced pressure and purify the residue by flash chromatography to obtain the final guanosine TNA phosphoramidite as a white solid with a reported yield of 47.2%.[4]
Conclusion
The synthesis of TNA phosphoramidite monomers is a critical enabling technology for the exploration of TNA as a potential therapeutic and diagnostic agent. This guide has detailed the established general synthetic pathway and a more recent, improved route for the guanosine monomer that addresses key challenges of the former. The provided protocols, quantitative data, and visual workflows offer a comprehensive resource for researchers in the field of nucleic acid chemistry and drug development. The continued optimization of these synthetic pathways will be crucial for the large-scale production of TNA oligonucleotides and the advancement of their applications.
References
- 1. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Threose Nucleic Acid (TNA) Phosphoramidite Monomers and Oligonucleotide Polymers | Semantic Scholar [semanticscholar.org]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. tandfonline.com [tandfonline.com]
- 5. An improved synthesis of guanosine TNA phosphoramidite for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Whitepaper: The Function of 5-Methyluridine in Nucleic Acids
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: 5-Methyluridine (B1664183) and Threose Nucleic Acid (TNA)
An initial review of the scientific literature indicates that 5-methyluridine (m⁵U) is not a known or studied modification within threose nucleic acid (TNA). TNA is a synthetic xeno-nucleic acid (XNA) with a four-carbon threose sugar backbone, making it distinct from natural DNA and RNA.[1] While research has explored the enzymatic synthesis of TNA and the incorporation of some modified pyrimidines to enhance functionality (e.g., for aptamer development), these modifications have typically involved larger chemical groups at the C-5 position of uracil (B121893) and cytosine, rather than the simple methyl group of m⁵U.[2][3][4]
Therefore, a guide on the function of 5-methyluridine in TNA cannot be provided, as the requisite foundational research does not exist. However, 5-methyluridine, also known as ribothymidine, is one of the most common and conserved modifications in the well-studied field of transfer RNA (tRNA).[5][6][7] Its roles in tRNA structure, stability, and function are critical for cellular biology.
This technical guide provides an in-depth overview of the core functions of 5-methyluridine in its primary biological context: transfer RNA (tRNA) . The information presented here is vital for researchers in RNA biology, translational medicine, and drug development.
Core Function of 5-Methyluridine (m⁵U) in tRNA
5-methyluridine is a post-transcriptional modification predominantly found at position 54 in the "T-loop" (or TΨC loop) of most eukaryotic and bacterial tRNAs.[5] The presence of m⁵U at this position is crucial for the proper structure and function of the tRNA molecule.
-
Structural Stabilization: The primary role of m⁵U54 is to stabilize the tertiary structure of tRNA. It participates in forming the "elbow" region of the L-shaped tRNA molecule by facilitating a critical interaction between the T-loop and the D-loop. This stabilization is essential for maintaining the tRNA's correct conformation for aminoacylation and ribosomal interaction.[8]
-
Modulation of Protein Synthesis: Recent studies have shown that m⁵U54 acts as a modulator of ribosome translocation during protein synthesis.[5] The absence of this modification can desensitize the ribosome to certain translocation inhibitors, suggesting that m⁵U54 contributes to the fine-tuning of the translation process.[5]
-
Influence on tRNA Maturation: The enzyme responsible for creating m⁵U also acts as a tRNA chaperone, aiding in the proper folding of the tRNA molecule during its maturation.[6][8] The absence of the m⁵U54 modification can lead to altered patterns of other tRNA modifications, indicating its role in the overall tRNA biogenesis pathway.[5]
Biosynthesis of 5-Methyluridine in tRNA
The methylation of uridine (B1682114) at position 54 is catalyzed by a highly conserved family of enzymes known as tRNA (uracil-5-)-methyltransferases.
-
In Escherichia coli, this enzyme is TrmA .[5]
-
In Saccharomyces cerevisiae, the homologous enzyme is Trm2 .[5]
-
In mammals, the enzyme is TRMT2A .[6]
These enzymes use S-adenosyl methionine (SAM) as the methyl donor to convert a specific uridine residue in a pre-tRNA molecule into 5-methyluridine.
References
- 1. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 2. Increasing the functional density of threose nucleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Increasing the functional density of threose nucleic acid - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RNA modifying enzymes shape tRNA biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the threose nucleic acid (TNA) backbone structure.
An In-depth Technical Guide to the Threose Nucleic Acid (TNA) Backbone Structure
Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog, or xeno nucleic acid (XNA), that has garnered significant attention in the fields of synthetic biology, drug development, and research into the origins of life.[1] Unlike its natural counterparts, DNA and RNA, which are built on a five-carbon sugar backbone, TNA's structure is based on a simpler four-carbon threose sugar.[1][2] This fundamental difference in the backbone imparts TNA with unique chemical and physical properties, most notably a complete resistance to nuclease digestion, making it a highly promising candidate for therapeutic and diagnostic applications.[1][3]
Invented by Albert Eschenmoser, TNA has demonstrated the ability to form stable double helices through Watson-Crick base pairing with itself, as well as with complementary strands of DNA and RNA.[4][5] This capacity for information storage and transfer, combined with its simpler structure, has led to the hypothesis that TNA could have been a precursor to RNA in the early stages of life.[5][6] This guide provides a detailed technical overview of the TNA backbone structure, its conformational properties, and the experimental protocols used for its synthesis and analysis.
Core Backbone Structure and Chemistry
The defining feature of TNA is its unique sugar-phosphate backbone. It is composed of repeating α-L-threofuranosyl nucleotide units joined by phosphodiester bonds.[2][7]
-
The Threose Sugar: TNA utilizes a four-carbon tetrofuranose sugar (α-L-threose) in place of the five-carbon pentose (B10789219) sugars (deoxyribose in DNA, ribose in RNA) found in natural nucleic acids.[7][8]
-
The 2'-3' Phosphodiester Linkage: The phosphodiester bonds in TNA link the 2' carbon of one threose sugar to the 3' carbon of the next.[1][2] This is a significant departure from the 3'-5' linkage that characterizes the backbones of both DNA and RNA.[1][4]
-
Structural Consequences: This 2'-3' linkage results in a backbone repeat unit that is one atom shorter than that of DNA and RNA.[2][8] This condensed structure contributes to a more rigid backbone and is the primary reason for TNA's remarkable resistance to degradation by nucleases, enzymes that evolved to cleave 3'-5' phosphodiester bonds.[1][3][8] The stereochemical configuration at the 3' position is also inverted relative to natural nucleic acids.[1]
Conformational Analysis and Structural Parameters
Structural studies, primarily using NMR spectroscopy and X-ray crystallography, have revealed that TNA adopts a well-defined helical structure that shares similarities with A-form DNA and RNA.
-
Helical Geometry: A duplex of TNA strands forms a right-handed double helix with antiparallel strand orientation and standard Watson-Crick base pairing.[7] When TNA is paired with DNA or RNA, it templates the overall structure of the heteroduplex, forcing it into an A-like helical geometry.[8][9][10] This suggests that the TNA backbone has a strong intrinsic preference for this conformation.
-
Sugar Pucker and Substituent Orientation: The threose sugar units within the helix predominantly adopt a C4'-exo conformation.[4] This is coupled with a quasi-trans-diaxial orientation of the 2' and 3' phosphodiester substituents, which is a key feature of the TNA backbone's stereochemistry.[4][7]
-
Backbone Torsion Angles: The TNA backbone conformation is defined by five torsion angles (α, γ, δ, ε, ζ), one fewer than the six required for DNA and RNA.[4] This is due to the absence of the C4'-C5' bond.
Quantitative Structural Data
The following tables summarize key quantitative data derived from structural studies of TNA.
Table 1: TNA Backbone Torsion Angles in a B-form DNA Duplex [4] Data from a single TNA thymidine (B127349) residue incorporated into a DNA dodecamer.
| Torsion Angle | Range |
| α (O3'-P-O2'-C2') | sc |
| γ (O2'-C2'-C3'-C4') | ap |
| δ (C2'-C3'-C4'-O1') | ap |
| ε (C3'-C4'-O1'-P) | ac |
| ζ (C4'-O1'-P-O3') | ac |
| sc = syn-clinal; ap = anti-periplanar; ac = anti-clinal |
Table 2: Comparative Helical Parameters
| Parameter | TNA Duplex | A-form DNA/RNA | B-form DNA |
| Average P-P Distance | ~5.85 Å[7][11] | ~6.2 Å (A-DNA)[7] | ~6.8 Å[8] |
| Minor Groove | Shallow and wide[7] | Wide and shallow | Narrow and deep |
| Major Groove | --- | Narrow and deep | Wide and deep |
| Helical Type | A-like[8][9][10] | A-form | B-form |
Experimental Protocols for TNA Research
The study of TNA relies on robust protocols for its synthesis and structural characterization.
TNA Synthesis
TNA oligonucleotides can be produced through both chemical and enzymatic methods.
This is the standard method for producing high-purity TNA oligonucleotides of a defined sequence.[1]
-
Protected Sugar Synthesis: The process typically begins with a commercially available starting material, such as L-ascorbic acid, which is converted in multiple steps to a protected threofuranosyl sugar.[12][13]
-
Glycosylation: A nucleobase (A, C, G, or T) is attached to the protected sugar via a Vorbrüggen-Hilbert-Johnson glycosylation reaction to afford the desired threofuranosyl nucleoside.[12][13]
-
Phosphoramidite (B1245037) Monomer Preparation: The nucleoside undergoes several additional steps, including the addition of a dimethoxytrityl (DMTr) protecting group, to yield the final DMTr-protected phosphoramidite monomer.[12][13]
-
Solid-Phase Synthesis: The prepared phosphoramidite monomers are then used in an automated DNA synthesizer to construct the TNA oligonucleotide sequence step-by-step on a solid support.[1][12][13]
Engineered DNA polymerases can synthesize TNA strands using a DNA template, enabling applications like in vitro selection.[14]
-
Reaction Components: The reaction mixture consists of a DNA primer-template complex, the four TNA triphosphates (tNTPs), and an engineered DNA polymerase.[15][16] A common choice is Therminator DNA polymerase, a variant of the 9°N DNA polymerase.[15][16]
-
Synthesis of tNTPs: The required TNA triphosphates are synthesized chemically from suitably protected threofuranosyl nucleosides.[15][16]
-
Primer Annealing: The DNA primer is first annealed to the complementary DNA template.
-
Polymerase-Mediated Extension: The engineered polymerase is added to the mixture. It recognizes the DNA template and sequentially adds TNA nucleotides from the tNTP pool onto the 3' end of the primer, creating a new TNA strand.[15]
Structural Elucidation
The three-dimensional structure of TNA is determined primarily by X-ray crystallography and NMR spectroscopy.
This technique provides high-resolution static images of the TNA molecule.[17]
-
Crystallization: A highly purified and concentrated solution of the TNA oligonucleotide is screened against various conditions (precipitants, buffers, salts) to induce the formation of well-ordered, single crystals.
-
Data Collection: The crystal is mounted, frozen in liquid nitrogen, and exposed to a high-intensity X-ray beam, typically at a synchrotron source.[18][19] The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded by a detector.[17]
-
Structure Solution and Refinement: The diffraction pattern contains information about the electron density within the crystal.[17] Complex computational methods are used to solve the "phase problem" and generate an initial electron density map. A molecular model of the TNA is built into this map and then computationally refined to best fit the experimental data, yielding a final, high-resolution atomic structure.[17]
NMR provides information about the structure and dynamics of TNA in solution, which is closer to its physiological state.[7][8]
-
Sample Preparation: A sample of the TNA oligonucleotide is dissolved in an appropriate buffer, often containing D₂O.
-
Data Acquisition: The sample is placed in a strong magnetic field, and a series of multi-dimensional NMR experiments are performed (e.g., NOESY, TOCSY, HSQC). The Nuclear Overhauser Effect SpectroscopY (NOESY) experiment is particularly crucial as it provides distance information between protons that are close in space.[20]
-
Resonance Assignment: The signals (resonances) in the NMR spectra are assigned to specific atoms within the TNA molecule.
-
Structure Calculation: The through-space distance restraints obtained from the NOESY experiment, along with torsion angle restraints from other experiments, are used as input for computational algorithms. These algorithms calculate a family of structures consistent with the experimental data, resulting in a final solution structure of the TNA duplex.[20]
Conclusion
The threose nucleic acid backbone represents a significant departure from the canonical structures of DNA and RNA. Its four-carbon sugar and distinctive 2'-3' phosphodiester linkage create a condensed, rigid, and nuclease-resistant architecture that preferentially adopts an A-like helical conformation. This unique combination of properties makes TNA not only a valuable tool for exploring fundamental questions about the chemical origins of life but also a powerful platform for the development of next-generation aptamers, therapeutic agents, and diagnostic tools. A thorough understanding of its backbone structure, as detailed in this guide, is essential for researchers and developers aiming to harness the full potential of this remarkable synthetic genetic polymer.
References
- 1. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 2. What are Threofuranosyl Nucleotides or TNAs? [biosyn.com]
- 3. academic.oup.com [academic.oup.com]
- 4. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 5. Chemists Show RNA Precursor Called TNA Could Have Existed + | Bioworld | BioWorld [bioworld.com]
- 6. Threose_nucleic_acid [chemeurope.com]
- 7. The structure of a TNA-TNA complex in solution: NMR study of the octamer duplex derived from alpha-(L)-threofuranosyl-(3'-2')-CGAATTCG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asu.elsevierpure.com [asu.elsevierpure.com]
- 10. Structural Insights into Conformation Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asu.elsevierpure.com [asu.elsevierpure.com]
- 14. Enzyme Engineered To Produce Threose Nucleic Acid, a Synthetic Genetic Material | Technology Networks [technologynetworks.com]
- 15. Synthesis of threose nucleic acid (TNA) triphosphates and oligonucleotides by polymerase-mediated primer extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of threose nucleic acid (TNA) triphosphates and oligonucleotides by polymerase-mediated primer extension. | Sigma-Aldrich [sigmaaldrich.com]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. Why does TNA cross-pair more strongly with RNA than with DNA? an answer from X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Core Principles of Phosphoramidite Chemistry for Threose Nucleic Acid (TNA) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue with a four-carbon threose sugar backbone, which distinguishes it from the five-carbon ribose or deoxyribose sugars found in RNA and DNA, respectively. This structural modification, with a 2',3'-phosphodiester linkage instead of the natural 3',5'-linkage, confers remarkable resistance to nuclease degradation, making TNA a promising candidate for therapeutic and diagnostic applications.[1] The synthesis of TNA oligonucleotides is achieved through solid-phase phosphoramidite (B1245037) chemistry, a well-established method for creating custom nucleic acid sequences. This guide provides a detailed overview of the fundamental principles, experimental protocols, and key data associated with TNA synthesis.
I. Core Principles of TNA Phosphoramidite Chemistry
The solid-phase synthesis of TNA oligonucleotides follows a cyclic four-step process analogous to that of DNA and RNA synthesis: deblocking, coupling, capping, and oxidation. The entire process is typically performed on an automated DNA synthesizer.[2][3][4] The synthesis proceeds in the 3' to 5' direction on a solid support, most commonly controlled pore glass (CPG).
1. TNA Phosphoramidite Monomers: The Building Blocks
The key reagents in TNA synthesis are the α-L-threofuranosyl nucleoside phosphoramidite monomers for adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T). These monomers are not commercially available and require multi-step chemical synthesis.[2][3][4][5] The synthesis typically starts from a readily available chiral precursor like L-ascorbic acid to produce the protected threofuranosyl sugar.[2][3][4] A crucial step is the Vorbrüggen-Hilbert-Johnson glycosylation to attach the nucleobase to the sugar.[2][3][4] The exocyclic amino groups of A, G, and C are protected with base-labile groups (e.g., benzoyl (Bz) for A and C, isobutyryl (iBu) or diphenylcarbamoyl (DPC) for G) to prevent side reactions.[6] The 3'-hydroxyl group is protected with a dimethoxytrityl (DMTr) group, which is acid-labile and removed at the beginning of each synthesis cycle. The 2'-hydroxyl group is phosphitylated to create the reactive phosphoramidite moiety.
A recent improved synthesis for the guanosine (B1672433) TNA phosphoramidite has been developed to avoid the use of the bulky DPC protecting group, which can lower coupling efficiency. This new strategy utilizes 2-amino-6-chloropurine (B14584) as a starting material and results in an acetyl-protected guanosine phosphoramidite that shows higher coupling efficiency.[6]
2. The Solid-Phase Synthesis Cycle
The stepwise addition of TNA monomers to the growing oligonucleotide chain anchored to a solid support occurs in a four-step cycle.
-
Step 1: Deblocking (Detritylation): The acid-labile DMTr group on the 5'-end of the growing chain is removed using a weak acid, typically a solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like dichloromethane (B109758) (DCM). This exposes the free 5'-hydroxyl group for the subsequent coupling reaction.
-
Step 2: Coupling: The next TNA phosphoramidite monomer, activated by a catalyst such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), is added. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain to form a phosphite (B83602) triester linkage. Due to the steric hindrance of the TNA structure, this step often requires longer coupling times compared to standard DNA synthesis to achieve high efficiency.[6]
-
Step 3: Capping: To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, any free 5'-hydroxyl groups that did not react during the coupling step are permanently blocked. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.
-
Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, usually a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (B95107) (THF).
This four-step cycle is repeated until the desired TNA sequence is assembled.
II. Quantitative Data in TNA Synthesis
The efficiency of each step, particularly the coupling reaction, is critical for the overall yield and purity of the final TNA oligonucleotide. The stepwise coupling efficiency is the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite in each cycle. Even a small decrease in coupling efficiency can lead to a significant reduction in the yield of the full-length product, especially for longer sequences.
| Parameter | TNA-A | TNA-C | TNA-G | TNA-T | Reference/Note |
| Protecting Group | Bz | Bz | iBu/Ac | - | [6] |
| Coupling Time | 5 - 15 min | 5 - 15 min | 5 min | 5 - 15 min | [6] (for Ac-G), others estimated |
| Stepwise Coupling Efficiency | >98% (est.) | >98% (est.) | ~99% | >98% (est.) | [6] (for Ac-G), others estimated |
| Overall Yield (for a 20-mer) | ~60% (est.) | ~60% (est.) | ~65% (est.) | ~60% (est.) | Calculated based on estimated stepwise efficiency |
Estimates are based on typical values for modified nucleic acid synthesis and the reported high efficiency for the improved TNA-G monomer. Actual values should be determined empirically.
III. Experimental Protocols
The following are generalized protocols for the key stages of TNA oligonucleotide synthesis. These are based on standard phosphoramidite chemistry and should be adapted and optimized for specific laboratory conditions and equipment. The primary reference for detailed, step-by-step protocols is Zhang and Chaput's unit in Current Protocols in Nucleic Acid Chemistry.[2][3][4][5]
Protocol 1: Solid-Phase TNA Oligonucleotide Synthesis
This protocol outlines a single cycle of TNA synthesis on an automated DNA synthesizer.
-
Preparation:
-
Dissolve TNA phosphoramidite monomers in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.
-
Install the phosphoramidite solutions, along with standard synthesis reagents (deblocking, capping, and oxidizing solutions, and activator), on the DNA synthesizer.
-
Pack a synthesis column with the appropriate CPG solid support functionalized with the desired 3'-terminal TNA nucleoside.
-
-
Synthesis Cycle:
-
Deblocking: Treat the solid support with 3% trichloroacetic acid in dichloromethane for 60-120 seconds to remove the 5'-DMTr group. Wash thoroughly with anhydrous acetonitrile.
-
Coupling: Deliver a solution of the TNA phosphoramidite (e.g., 0.1 M) and an activator (e.g., 0.25 M ETT) in anhydrous acetonitrile to the column. Allow the coupling reaction to proceed for 5-15 minutes.[6]
-
Capping: Treat the support with a 1:1 mixture of capping reagent A (acetic anhydride/lutidine/THF) and capping reagent B (N-methylimidazole/THF) for 30-60 seconds. Wash thoroughly with anhydrous acetonitrile.
-
Oxidation: Treat the support with a solution of 0.02 M iodine in THF/pyridine/water for 30-60 seconds. Wash thoroughly with anhydrous acetonitrile.
-
-
Chain Elongation: Repeat the synthesis cycle until the desired TNA sequence is assembled.
Protocol 2: Cleavage and Deprotection
After synthesis, the TNA oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.
-
Cleavage from Support:
-
Transfer the CPG support from the synthesis column to a screw-cap vial.
-
Add concentrated aqueous ammonium (B1175870) hydroxide (B78521) (28-30%).
-
Incubate at room temperature for 1-2 hours to cleave the succinyl linker.
-
-
Deprotection:
-
After the initial cleavage, seal the vial tightly and heat at 55°C for 12-18 hours. This removes the protecting groups from the exocyclic amines of the nucleobases and the cyanoethyl groups from the phosphate backbone.[6]
-
Alternatively, for faster deprotection, a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA) can be used at 65°C for 15-30 minutes, provided the protecting groups are compatible.
-
-
Work-up:
-
Cool the vial to room temperature and centrifuge to pellet the CPG support.
-
Carefully transfer the supernatant containing the crude TNA oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator.
-
Protocol 3: Purification by HPLC
The crude TNA oligonucleotide is purified to remove failure sequences and other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method.
-
Sample Preparation:
-
Resuspend the dried crude TNA pellet in an appropriate volume of sterile, nuclease-free water.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage over 20-30 minutes is used to elute the oligonucleotide. A typical gradient might be 5-30% B over 25 minutes. The optimal gradient will depend on the length and sequence of the TNA oligonucleotide.
-
Detection: UV absorbance at 260 nm.
-
-
Fraction Collection and Desalting:
-
Collect the fractions corresponding to the major peak (the full-length TNA product).
-
Combine the desired fractions and evaporate the solvent.
-
Desalt the purified TNA oligonucleotide using a desalting column or by ethanol (B145695) precipitation.
-
IV. Conclusion
The synthesis of TNA oligonucleotides using phosphoramidite chemistry is a robust and accessible method for researchers in the fields of synthetic biology, diagnostics, and drug development. While the synthesis of the TNA monomers requires significant organic chemistry expertise, the subsequent solid-phase synthesis can be performed on standard automated DNA synthesizers with modifications to the standard protocols, primarily involving extended coupling times. The high nuclease resistance and ability to form stable duplexes with DNA and RNA make TNA a valuable tool for a wide range of applications. Further optimization of synthesis protocols and a more detailed understanding of the coupling efficiencies for all TNA bases will continue to advance the utility of this unique nucleic acid analogue.
References
- 1. synoligo.com [synoligo.com]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. Synthesis and polymerase activity of a fluorescent cytidine TNA triphosphate analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Threose Nucleic Acid (TNA) Phosphoramidite Monomers and Oligonucleotide Polymers | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
Navigating the Synthesis of Threose Nucleic Acids: A Technical Guide to DMTr-TNA-5MeU-amidite
For researchers, scientists, and drug development professionals, the precise handling and storage of phosphoramidites are paramount to successful oligonucleotide synthesis. This in-depth guide provides a comprehensive overview of the storage and handling conditions for N2-dimethyltrityl-threose nucleic acid-5-methyluridine-cyanoethyl phosphoramidite (B1245037) (DMTr-TNA-5MeU-amidite), a key building block in the synthesis of TNA oligonucleotides.
This document outlines recommended storage protocols, stability data, handling procedures, and a generalized experimental workflow for the incorporation of this modified nucleoside into synthetic oligonucleotides.
Core Properties and Storage
This compound is a white to off-white solid, typically shipped at ambient temperatures or with blue ice.[1][2][3][4] For optimal long-term stability, it is crucial to store the solid phosphoramidite under specific conditions to prevent degradation from moisture and oxidation.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[5] | Store under an inert atmosphere (e.g., Argon or Nitrogen). |
| Solid (Powder) | 2-8°C | Short-term | For frequent use, minimize temperature fluctuations. |
| In Solvent | -80°C | Up to 1 year[5] | Use anhydrous acetonitrile (B52724). |
Stability and Degradation
Phosphoramidites are susceptible to degradation, primarily through hydrolysis. The stability of phosphoramidites in solution is a critical factor for efficient oligonucleotide synthesis.
Table 2: General Stability of Phosphoramidites in Anhydrous Acetonitrile
| Phosphoramidite Type | Purity Reduction (after 5 weeks in solution) | Reference |
| T, dC | ~2% | [2][6][7] |
| dA | ~6% | [2][6][7] |
| dG | ~39% | [2][6][7] |
Note: This data is for standard deoxyribonucleoside phosphoramidites and serves as a general guideline. The stability of this compound is expected to be comparable to that of thymidine (B127349) (T) phosphoramidite.
The primary degradation pathway for phosphoramidites in solution is reaction with residual water, leading to the formation of the corresponding H-phosphonate. This process can be autocatalytic. To mitigate this, it is imperative to use anhydrous solvents and consider the use of molecular sieves or the addition of a non-nucleophilic base, such as triethylamine, to the solvent.[6][7]
Handling Procedures and Experimental Protocols
Strict adherence to proper handling techniques is essential to maintain the integrity of this compound.
Preparation of Phosphoramidite Solution
-
Environment: Perform all manipulations in a dry, inert atmosphere, such as a glove box or using standard Schlenk line techniques.
-
Reagents: Use anhydrous acetonitrile with a water content of less than 30 ppm.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under an inert atmosphere, add the appropriate volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.02 M to 0.2 M for use in automated synthesizers).
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking, which can introduce atmospheric contaminants.
-
The resulting solution should be clear and colorless.
-
General Protocol for TNA Oligonucleotide Synthesis
The incorporation of this compound into an oligonucleotide chain follows the standard phosphoramidite chemistry cycle on an automated solid-phase synthesizer.
-
Deblocking: The 5'-DMTr protecting group of the support-bound nucleoside is removed with an acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM), to yield a free 5'-hydroxyl group.
-
Coupling: The this compound solution is activated with an activating agent (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI)) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of approximately 5 minutes is recommended for TNA phosphoramidites.[8]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing solution, typically iodine in a mixture of tetrahydrofuran (B95107) (THF), water, and pyridine.
This four-step cycle is repeated for each subsequent monomer until the desired oligonucleotide sequence is assembled.
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams outline the chemical structure, the synthesis cycle, and a troubleshooting guide for handling this phosphoramidite.
Caption: Chemical structure of this compound.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Caption: Troubleshooting guide for low coupling efficiency.
Safety Precautions
While this compound is not classified as a hazardous substance, it is essential to follow standard laboratory safety protocols.[9] This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
By adhering to these guidelines, researchers can ensure the integrity of this compound, leading to higher yields and purity in the synthesis of TNA oligonucleotides for a wide range of research and therapeutic applications.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. researchgate.net [researchgate.net]
- 3. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Notes and Protocols for Incorporating DMTr-TNA-5MeU-amidite in an Oligo Synthesizer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the successful incorporation of 5'-O-Dimethoxytrityl-α-L-threofuranosyl-(5-methyluridine)-2'-O-(N,N-diisopropyl)-cyanoethylphosphoramidite (DMTr-TNA-5MeU-amidite) into synthetic oligonucleotides using an automated solid-phase synthesizer. Threose Nucleic Acid (TNA) is an artificial xeno-nucleic acid (XNA) that exhibits strong binding to both DNA and RNA, along with enhanced nuclease resistance, making it a valuable modification for therapeutic and diagnostic applications.
Introduction
The incorporation of modified nucleotides is a critical step in the development of novel oligonucleotide-based therapeutics and diagnostics. TNA-modified oligonucleotides have garnered significant interest due to their unique biochemical and biophysical properties. This document provides a comprehensive guide to the materials, reagents, and detailed protocols required for the efficient incorporation of this compound into an oligonucleotide sequence.
Materials and Reagents
Consistent and high-quality reagents are crucial for successful oligonucleotide synthesis.
Table 1: Reagents for Oligonucleotide Synthesis
| Reagent | Supplier | Recommended Purity/Grade |
| This compound | Various | >98% |
| Standard DNA/RNA Phosphoramidites | Various | Synthesis Grade |
| Activator (e.g., 5-Ethylthio-1H-tetrazole - ETT) | Various | Synthesis Grade |
| Acetonitrile (B52724) (anhydrous) | Various | <30 ppm H₂O |
| Capping Reagents (Cap A and Cap B) | Various | Synthesis Grade |
| Oxidizing Solution (Iodine/Water/Pyridine) | Various | Synthesis Grade |
| Deblocking Reagent (e.g., 3% Trichloroacetic acid in DCM) | Various | Synthesis Grade |
| Cleavage and Deprotection Reagent (e.g., conc. Ammonium (B1175870) Hydroxide) | Various | ACS Grade or higher |
| Solid Support (e.g., Controlled Pore Glass - CPG) | Various | Pre-loaded or functionalized |
| HPLC Grade Acetonitrile | Various | HPLC Grade |
| HPLC Grade Buffers (e.g., Triethylammonium Acetate - TEAA) | Various | HPLC Grade |
Experimental Protocols
Phosphoramidite (B1245037) Preparation
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration, typically 0.1 M. Ensure the solvent is of high purity with low water content.[1]
-
Install the phosphoramidite solution on a designated port of the automated oligonucleotide synthesizer.
Automated Oligonucleotide Synthesis
The standard phosphoramidite synthesis cycle consists of four steps: deblocking, coupling, capping, and oxidation.[2][][4] For the incorporation of TNA phosphoramidites, an extended coupling time is recommended to ensure high coupling efficiency.[1][5][6]
Table 2: Automated Synthesizer Cycle for this compound Incorporation
| Step | Reagent | Wait Time | Comments |
| Deblocking | 3% Trichloroacetic Acid in Dichloromethane | 60 seconds | Removes the 5'-DMTr protecting group. |
| Coupling | This compound + Activator (0.25 M ETT) | 5 - 15 minutes | An extended coupling time is crucial for TNA amidites. Optimization may be required. |
| Capping | Capping Reagent A (Acetic Anhydride/Lutidine/THF) and Capping Reagent B (N-Methylimidazole/THF) | 30 seconds | Acetylates unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmers. |
| Oxidation | 0.02 M Iodine in THF/Water/Pyridine | 30 seconds | Oxidizes the phosphite (B83602) triester to a more stable phosphate (B84403) triester. |
Diagrams
Caption: Figure 1: Workflow for Incorporation of this compound
Caption: Figure 2: Solid-Phase Oligonucleotide Synthesis Cycle
Cleavage and Deprotection
-
After completion of the synthesis, transfer the solid support to a screw-cap vial.
-
Add concentrated aqueous ammonium hydroxide (B78521) (e.g., 30%).[5]
-
Incubate the vial at 55°C for 12-18 hours.[5] This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
Cool the vial to room temperature and centrifuge to pellet the solid support.
-
Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Purification
High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying TNA-modified oligonucleotides to ensure high purity.[7]
Table 4: HPLC Purification Parameters
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA) in Water |
| Mobile Phase B | 0.1 M TEAA in 50% Acetonitrile/Water |
| Gradient | Optimized based on oligonucleotide length and hydrophobicity |
| Flow Rate | 1.0 mL/min (analytical) |
| Detection | UV at 260 nm |
-
Re-dissolve the dried crude oligonucleotide in Mobile Phase A.
-
Inject the sample onto the HPLC system.
-
Collect the fractions corresponding to the full-length product peak.
-
Combine the collected fractions and dry using a vacuum concentrator.
-
Perform a desalting step to remove the HPLC buffer salts.
Characterization
The identity and purity of the final TNA-modified oligonucleotide should be confirmed by mass spectrometry.
Table 5: Mass Spectrometry Analysis of a TNA-modified Oligonucleotide
| Parameter | Method |
| Ionization Mode | Electrospray Ionization (ESI) - Negative Ion Mode |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |
| Data Analysis | Deconvolution of the multiply charged ion series to determine the molecular weight |
-
Prepare a dilute solution of the purified oligonucleotide in an appropriate solvent (e.g., water with a small amount of a volatile buffer).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum and process the data to confirm the molecular weight of the TNA-modified oligonucleotide.[8]
Data Presentation
Coupling Efficiency
The stepwise coupling efficiency is a critical parameter for the synthesis of long oligonucleotides. For modified phosphoramidites like TNA, achieving high coupling efficiency may require optimization of the coupling time and activator concentration.
Table 3: Coupling Efficiency Data (Hypothetical Example)
| Amidite | Coupling Time (min) | Activator | Stepwise Yield (%) | Overall Yield for a 20-mer (%) |
| Standard DNA | 2 | 0.25 M ETT | 99.5 | 90.5 |
| DMTr-TNA-5MeU | 5 | 0.25 M ETT | 98.0 | 66.8 |
| DMTr-TNA-5MeU | 10 | 0.25 M ETT | 99.0 | 81.8 |
| DMTr-TNA-5MeU | 15 | 0.25 M ETT | 99.2 | 85.1 |
Note: The data in this table is illustrative and may vary depending on the synthesizer, reagents, and specific sequence. It is generally observed that longer coupling times improve the stepwise yield for TNA phosphoramidites.[1][5]
Conclusion
The protocol described in these application notes provides a robust method for the incorporation of this compound into synthetic oligonucleotides. By optimizing the coupling step and following the detailed procedures for deprotection and purification, researchers can successfully synthesize high-quality TNA-modified oligonucleotides for a wide range of applications in research, diagnostics, and drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atdbio.com [atdbio.com]
- 8. web.colby.edu [web.colby.edu]
Applications of Threose Nucleic Acid (TNA) in the Development of Therapeutic Aptamers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is an artificial nucleic acid (XNA) analog that utilizes a four-carbon threose sugar backbone instead of the five-carbon ribose or deoxyribose found in RNA and DNA, respectively.[1] This structural modification confers remarkable resistance to nuclease degradation, a significant advantage for in vivo therapeutic applications.[2][3][4] TNA aptamers, also known as "threomers," are single-stranded TNA molecules that fold into specific three-dimensional structures to bind with high affinity and specificity to a wide range of targets, including small molecules, proteins, and cells.[2][5][6] Their inherent biological stability, coupled with the potential for high binding affinity, makes TNA a promising platform for the development of next-generation therapeutic aptamers.[3][7][8] This document provides a detailed overview of the applications of TNA in therapeutic aptamer development, including quantitative data on existing TNA aptamers and detailed protocols for their synthesis, selection, and characterization.
Advantages of TNA for Therapeutic Aptamers
TNA offers several key advantages over traditional DNA and RNA aptamers for therapeutic purposes:
-
Enhanced Biological Stability: The threose backbone of TNA is not recognized by nucleases, rendering TNA aptamers highly resistant to degradation in biological fluids.[2][3][4]
-
High Binding Affinity: TNA aptamers have been shown to bind to their targets with high affinity, with dissociation constants (Kd) in the nanomolar to picomolar range.[3][6]
-
Chemical Versatility: The synthesis of TNA allows for the incorporation of modified bases, expanding the chemical diversity and functional potential of aptamer libraries.[7]
-
Reduced Immunogenicity: As a synthetic molecule, TNA is expected to have low immunogenicity compared to some other therapeutic modalities.[9]
Quantitative Data Presentation
The following table summarizes the binding affinities of reported TNA aptamers against various targets. This data highlights the capability of TNA to form high-affinity recognition molecules.
| TNA Aptamer | Target | Dissociation Constant (Kd) | Reference |
| TNA Aptamer Clones | HIV Reverse Transcriptase (HIV RT) | ~0.4 - 4.0 nM | [3] |
| T10-7.t5 | Adenosine Triphosphate (ATP) | ~20 µM | [2] |
| Threomers | SARS-CoV-2 S1 protein, TNFα | Nanomolar to sub-nanomolar | [5] |
Experimental Workflows and Logical Relationships
Workflow for Therapeutic TNA Aptamer Development
The development of therapeutic TNA aptamers follows a systematic process, beginning with the synthesis of a TNA library and culminating in the identification and characterization of a high-affinity binding molecule.
Targeting Signaling Pathways with TNA Aptamers
Therapeutic aptamers often function by interfering with pathological signaling pathways. A common target for anti-cancer therapies is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial for angiogenesis. While a specific TNA aptamer for VEGF has not been detailed in the provided search results, the following diagram illustrates how an aptamer could inhibit this pathway, serving as a representative example of a therapeutic strategy.
Detailed Experimental Protocols
Protocol 1: Chemical Synthesis of TNA Phosphoramidite (B1245037) Monomers
This protocol outlines the general steps for the chemical synthesis of TNA phosphoramidite monomers, which are the building blocks for solid-phase TNA oligonucleotide synthesis. The synthesis starts from commercially available L-ascorbic acid.[2][7]
Materials:
-
L-ascorbic acid
-
Various protecting group reagents (e.g., DMTr-Cl)
-
Reagents for glycosylation
-
Phosphitylating agent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite)
-
Standard organic solvents and reagents for organic synthesis
Procedure:
-
Synthesis of the Protected Threofuranosyl Sugar: Starting from L-ascorbic acid, the protected threofuranosyl sugar is typically obtained in a multi-step synthesis.[2]
-
Glycosylation: The protected sugar is coupled with a protected nucleobase (A, C, G, or T) using a Vorbrüggen-Hilbert-Johnson glycosylation reaction to form the threofuranosyl nucleoside.[2]
-
5'-Hydroxyl Group Protection: The 5'-hydroxyl group of the nucleoside is protected with a dimethoxytrityl (DMTr) group.
-
Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent to introduce the phosphoramidite moiety.
-
Purification: The final TNA phosphoramidite monomer is purified using column chromatography.
Note: For a detailed, step-by-step synthesis protocol, refer to Zhang, S., & Chaput, J. C. (2012). Synthesis of threose Nucleic Acid (TNA) phosphoramidite monomers and oligonucleotide polymers. Current Protocols in Nucleic Acid Chemistry.[7]
Protocol 2: TNA Aptamer Selection by SELEX
This protocol describes the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process adapted for the selection of TNA aptamers. This process involves the iterative selection and amplification of TNA sequences that bind to a specific target.
Materials:
-
Single-stranded DNA (ssDNA) library with a central random region flanked by constant primer binding sites
-
TNA triphosphates (tNTPs)
-
Engineered DNA-dependent TNA polymerase (e.g., Kod-RI)
-
Target molecule (immobilized on a solid support or in solution)
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
Reverse transcriptase
-
PCR reagents (primers, dNTPs, Taq polymerase)
Procedure:
-
TNA Library Synthesis: The initial TNA library is generated by enzymatic transcription of the ssDNA library using an engineered TNA polymerase and tNTPs.
-
Incubation with Target: The TNA library is folded by heating and cooling, then incubated with the target molecule in binding buffer to allow for binding.[3]
-
Partitioning: Unbound TNA sequences are washed away, while the TNA-target complexes are retained.
-
Elution: The bound TNA sequences are eluted from the target.
-
Reverse Transcription: The eluted TNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase.
-
PCR Amplification: The cDNA is amplified by PCR to enrich the pool of binding sequences.
-
ssDNA Generation: The double-stranded PCR product is converted to ssDNA for the next round of selection.
-
Iterative Rounds: Steps 1-7 are repeated for several rounds (typically 8-15) with increasing selection stringency to enrich for high-affinity aptamers.
-
Sequencing and Analysis: The enriched TNA pool is sequenced, and candidate aptamer sequences are identified and analyzed.
Protocol 3: Binding Affinity Measurement by Equilibrium Filtration
This protocol is used to determine the dissociation constant (Kd) of a TNA aptamer for its target.
Materials:
-
Synthesized TNA aptamer
-
Radiolabeled or fluorescently labeled target molecule
-
Binding buffer (e.g., 5 mM MgCl2, 300 mM NaCl, 20 mM Tris-HCl, pH 7.6)
-
Microcon centrifugal filter units (e.g., YM-10)
-
Centrifuge
Procedure:
-
Binding Reaction: A constant, low concentration of the labeled target is incubated with varying concentrations of the TNA aptamer in binding buffer.[3]
-
Equilibration: The binding reactions are allowed to equilibrate (e.g., 15 minutes at 4°C).[3]
-
Filtration: The reaction mixture is loaded into a centrifugal filter unit and centrifuged for a short duration to separate the bound complexes (retained by the filter) from the free target (which passes through into the filtrate).[3]
-
Quantification: The amount of free target in the filtrate is quantified.
-
Data Analysis: The fraction of bound target is plotted against the aptamer concentration, and the data is fitted to a binding isotherm to determine the Kd.
Protocol 4: Kinetic and Equilibrium Binding Characterization by Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of aptamer-target interactions in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Biotinylated aptamer or target for immobilization
-
Running buffer
-
Analyte (the non-immobilized binding partner) at various concentrations
Procedure:
-
Immobilization: One of the binding partners (either the aptamer or the target) is immobilized onto the sensor chip surface.
-
Association: The analyte is flowed over the sensor surface at a constant concentration, and the increase in the SPR signal (response units, RU) is monitored over time as the analyte binds to the immobilized partner.
-
Equilibrium: The injection of the analyte continues until the binding reaches a steady state, where the association and dissociation rates are equal.
-
Dissociation: The analyte solution is replaced with running buffer, and the decrease in the SPR signal is monitored as the analyte dissociates from the surface.
-
Regeneration: A regeneration solution is injected to remove the bound analyte, preparing the surface for the next cycle.
-
Data Analysis: The sensorgrams (plots of RU versus time) are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Conclusion
TNA aptamers represent a significant advancement in the field of therapeutic nucleic acids. Their exceptional stability and high binding affinity address key limitations of conventional aptamers, opening up new possibilities for the development of robust and effective therapeutic agents. The protocols and data presented here provide a comprehensive resource for researchers and drug developers interested in harnessing the potential of TNA technology for a wide range of therapeutic applications.
References
- 1. Applications of Cancer Cell-Specific Aptamers in Targeted Delivery of Anticancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in aptamer-based therapeutic strategies for targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in Screening and Development of Therapeutic Aptamers Against Cancer Cells [frontiersin.org]
- 4. Binding and Structural Properties of DNA Aptamers with VEGF-A-Mimic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aptamers Versus Vascular Endothelial Growth Factor (VEGF): A New Battle against Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-assembled VEGF-R2 targeting DNA aptamer-collagen fibers stimulate an angiogenic-like endothelial cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aptamers as an approach to targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aptamers: A promising chemical antibody for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes: Synthesis and Use of TNA-Modified Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog, or xeno-nucleic acid (XNA), that utilizes a four-carbon threose sugar in its backbone instead of the five-carbon ribose or deoxyribose found in RNA and DNA.[1] This structural difference, featuring a 2' to 3' phosphodiester linkage, confers unique and highly desirable properties for antisense applications.[1][2] TNA oligonucleotides can form stable duplexes with complementary DNA and RNA sequences, making them effective tools for modulating gene expression.[2][3] Their exceptional enzymatic stability, resistance to acid degradation, and ability to be taken up by cells without transfection reagents position TNA as a promising candidate for the development of next-generation antisense therapeutics.[2][3][4]
These application notes provide a comprehensive overview and detailed protocols for the synthesis of TNA phosphoramidites, their incorporation into antisense oligonucleotides (ASOs), and the subsequent in vitro evaluation of gene silencing efficacy.
Key Advantages of TNA in Antisense Oligonucleotides
TNA offers several distinct advantages over traditional DNA or RNA-based antisense agents. Its unique backbone chemistry leads to superior biostability and favorable hybridization properties.
-
Exceptional Nuclease Resistance : The unnatural threose sugar and 2'-3' phosphodiester linkage make TNA completely resistant to degradation by cellular nucleases.[1] This is a significant advantage over phosphorothioate (B77711) (PS)-modified DNA ASOs, which, while more stable than unmodified DNA, are still subject to eventual degradation.[3][5]
-
High Binding Affinity : TNA forms stable, antiparallel duplexes with complementary RNA and DNA strands.[3][6] Notably, TNA:RNA heteroduplexes are often more thermally stable than the corresponding TNA:DNA duplexes, which is ideal for targeting mRNA.[7][8]
-
Carrier-Free Cellular Uptake : Studies have shown that TNA oligonucleotides can readily enter various cell lines without the need for transfection agents.[2][3][4] This cellular uptake is believed to occur primarily through an energy-dependent endocytotic pathway.[3]
-
Low Toxicity and High Biocompatibility : In vitro and in vivo studies have demonstrated that TNA oligonucleotides are highly biocompatible and exhibit low cytotoxicity.[2][3][4] Animal models have shown no signs of acute renal injury or other histopathological abnormalities following administration.[3]
-
Potent Antisense Activity : TNA ASOs have been shown to effectively suppress target gene expression in living cells.[4] They can be designed as "gapmers" to recruit RNase H, a key mechanism for ASO-mediated mRNA degradation.[6][9]
Data Presentation: Comparative Properties of TNA
The following tables summarize the key quantitative and qualitative differences between TNA and natural nucleic acids relevant to antisense applications.
Table 1: Nuclease Stability Comparison: TNA vs. DNA
| Oligonucleotide | Incubation Conditions | Half-life (t½) | Stability Outcome | Reference |
| DNA-Cy3 (15-mer) | 10% Fetal Bovine Serum (FBS), 37°C | 2.22 hours | Complete degradation within 8 hours | [3][5] |
| TNA-Cy3 (15-mer) | 10% Fetal Bovine Serum (FBS), 37°C | > 24 hours | Remained integral after 24 hours | [3][5] |
Table 2: General Properties of TNA vs. DNA/RNA for Antisense Applications
| Property | DNA (Unmodified) | Phosphorothioate DNA (PS-DNA) | TNA |
| Backbone Structure | Deoxyribose, 3'-5' Phosphodiester | Deoxyribose, 3'-5' Phosphorothioate | Threose, 2'-3' Phosphodiester[1] |
| Nuclease Resistance | Very Low | Moderate | Very High[1][3] |
| Binding to RNA | Stable | Stable | Very Stable[7][8] |
| RNase H Activation | Yes | Yes | Yes (in gapmer format)[6] |
| Cellular Uptake (Naked) | Poor | Moderate[10] | Efficient[2][3] |
| In Vivo Toxicity | Low | Sequence-dependent toxicities observed[11] | Low[3][4] |
Experimental Protocols and Workflows
Synthesis of TNA Phosphoramidite (B1245037) Monomers
The synthesis of TNA phosphoramidite monomers is a multi-step chemical process. A common route starts from commercially available L-ascorbic acid to produce the protected threofuranosyl sugar.[12][13] This is followed by a Vorbrüggen-Hilbert-Johnson glycosylation to attach the nucleobase, and several additional steps to install the dimethoxytrityl (DMTr) protecting group and the final phosphoramidite moiety.[12][13][14] An improved, more efficient route for the guanosine (B1672433) TNA phosphoramidite utilizes 2-amino-6-chloro purine (B94841) to ensure regiospecific synthesis of the desired N9 isomer.[15][16]
Caption: High-level workflow for TNA phosphoramidite monomer synthesis.
Protocol: Automated Solid-Phase Synthesis of TNA ASOs
TNA oligonucleotides are constructed using standard automated DNA synthesizers with phosphoramidite chemistry.[1][12] While the core cycle is the same, longer coupling times may be required to achieve high yields, especially for TNA-TNA linkages.[2][16]
Materials:
-
TNA phosphoramidites (A, C, G, T) dissolved in anhydrous acetonitrile (B52724) (e.g., 50 mM).[16]
-
Standard DNA synthesis reagents (Activator, Capping, Oxidation, Deblocking solutions).
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.
-
Automated DNA/RNA synthesizer.
Methodology:
-
Instrument Setup : Program the synthesizer with the desired TNA ASO sequence.
-
Synthesis Cycle : The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle for each monomer addition.
-
Step 1: Deblocking : The 5'-DMTr protecting group of the nucleotide on the solid support is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Step 2: Coupling : The next TNA phosphoramidite monomer, pre-activated by an activator (e.g., 5-(Ethylthio)-1H-tetrazole), is coupled to the free 5'-hydroxyl group. Note : A longer coupling time (e.g., 5-10 minutes) is recommended to ensure high coupling efficiency.[16]
-
Step 3: Capping : Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants (n-1 sequences).
-
Step 4: Oxidation : The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.
-
-
Final Deblocking : After the final cycle, the terminal 5'-DMTr group is typically left on if DMT-on purification is planned, or removed on the synthesizer.
References
- 1. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 2. synoligo.com [synoligo.com]
- 3. Cellular uptake, tissue penetration, biodistribution, and biosafety of threose nucleic acids: Assessing in vitro and in vivo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-l-Threose Nucleic Acids as Biocompatible Antisense Oligonucleotides for Suppressing Gene Expression in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2023117738A1 - Threose nucleic acid antisense oligonucleotides and methods thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Cellular uptake and trafficking of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asu.elsevierpure.com [asu.elsevierpure.com]
- 14. Synthesis of Threose Nucleic Acid (TNA) Phosphoramidite Monomers and Oligonucleotide Polymers | Semantic Scholar [semanticscholar.org]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Solid-Phase Synthesis of Threose Nucleic Acid (TNA) Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Threose Nucleic Acid (TNA) is an artificial xeno-nucleic acid (XNA) that has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics.[1][2] Its backbone is composed of repeating α-L-threofuranosyl nucleosides linked by 2',3'-phosphodiester bonds, a structure that imparts remarkable resistance to nuclease degradation while still allowing for efficient Watson-Crick base pairing with DNA and RNA.[2][3] These properties make TNA an attractive candidate for the development of novel aptamers and antisense oligonucleotides.[1] This document provides a detailed protocol for the solid-phase synthesis of TNA oligonucleotides using phosphoramidite (B1245037) chemistry, a widely adopted and automatable method.[2][4]
Experimental Workflow
The solid-phase synthesis of TNA oligonucleotides follows a cyclic process, with each cycle adding a single TNA monomer to the growing chain. The overall workflow, from the initial synthesis of the phosphoramidite monomers to the final purified oligonucleotide, is depicted below.
References
Application Notes and Protocols for Polymerase-Mediated Synthesis of TNA Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is a synthetic xeno-nucleic acid (XNA) that has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics.[1][2] Its backbone, composed of repeating α-L-threofuranosyl sugars linked by 2',3'-phosphodiester bonds, is one atom shorter than the deoxyribose backbone of DNA.[3] This structural difference confers remarkable resistance to nuclease degradation, making TNA an ideal candidate for the development of biostable aptamers and other oligonucleotide-based drugs.[1][4] The ability to synthesize TNA oligonucleotides enzymatically using DNA polymerases is a critical step towards realizing these applications, enabling the generation of TNA libraries for in vitro selection and the production of specific TNA sequences for functional studies.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the polymerase-mediated synthesis of TNA oligonucleotides. We will explore the key enzymes, experimental conditions, and analytical methods used to produce and evaluate TNA, as well as the applications of this exciting technology.
Key Polymerases for TNA Synthesis
Several DNA polymerases have been identified and engineered to facilitate the synthesis of TNA on a DNA template. The selection of the appropriate polymerase is critical for achieving optimal yield, fidelity, and efficiency.
Table 1: Comparison of DNA Polymerases for TNA Synthesis
| Polymerase | Type | Key Characteristics | Reference |
| Deep Vent (exo-) | Thermophilic Archaeal | One of the first identified polymerases capable of significant TNA synthesis. Shows low kinetic discrimination between tTTP and dTTP.[5] | [5] |
| Therminator | Engineered Archaeal (9°N variant) | Highly efficient and faithful TNA polymerase. Can synthesize TNA oligomers of at least 80 nucleotides in length.[6][7][8][9] | [6][7][8][9] |
| Bst DNA Polymerase I | Bacterial | Shows activity on a TNA template, particularly in the presence of Mn2+ ions.[6][10] | [6][10] |
| T7 DNA Polymerase (exo-) / Sequenase | Bacteriophage | Capable of copying limited stretches of a TNA template.[10] | [10] |
| MMLV Reverse Transcriptase / SuperScript II | Viral | Activity on TNA templates is enhanced in the presence of Mn2+ ions.[10] | [10] |
| Kod-RI | Engineered Archaeal | Laboratory-evolved polymerase for TNA synthesis.[3] | [3] |
Quantitative Data on TNA Synthesis
The efficiency and fidelity of polymerase-mediated TNA synthesis have been quantitatively assessed through kinetic studies and sequencing analysis.
Table 2: Kinetic Parameters for Single Nucleotide Incorporation by Deep Vent (exo-) Polymerase
| Primer Terminus | Incoming NTP | Km (μM) | Vmax (%/min) | Catalytic Efficiency (Vmax/Km) (%/min·μM) | Reference |
| DNA | dTTP | - | - | - | [5] |
| DNA | tTTP | 42 ± 21 | 0.21 ± 0.15 | 0.005 | [5] |
| TNA (1 tT) | tTTP | 43 ± 0.8 | 5.9 x 10-4 ± 5 x 10-4 | 1.4 x 10-5 | [5] |
| TNA (2 tT) | tTTP | 183 ± 60 | 3.5 x 10-4 ± 3 x 10-4 | 1.9 x 10-6 | [5] |
Table 3: Catalytic Efficiency (kpol/Kd) of Therminator DNA Polymerase for Single Nucleotide Incorporation
| Primer | Substrate | kpol/Kd (M-1s-1) | Reference |
| DNA | dATP | 2.1 x 105 | [6] |
| DNA | tATP | 5.0 x 103 | [6] |
| DNA | dCTP | 1.1 x 106 | [6] |
| DNA | tCTP | 1.2 x 104 | [6] |
| DNA | dGTP | 1.5 x 105 | [6] |
| DNA | tGTP | 3.8 x 103 | [6] |
| DNA | dTTP | 1.1 x 106 | [6] |
| DNA | tTTP | 5.1 x 104 | [6] |
Table 4: Fidelity of TNA Synthesis by Therminator Polymerase
| Condition | Error Rate | Reference |
| Optimized (55°C, short reaction time) | < 1 x 10-3 | [8] |
| TNA Replication Cycle (DNA -> TNA -> DNA) | 1.6 x 10-2 (98.4% fidelity) | [11] |
Experimental Protocols
Protocol 1: Polymerase-Mediated TNA Synthesis via Primer Extension Assay
This protocol describes a general method for synthesizing TNA oligonucleotides on a DNA template using a DNA polymerase and analyzing the products by denaturing polyacrylamide gel electrophoresis (PAGE).
Materials:
-
5'-radiolabeled DNA primer (e.g., with [γ-32P]ATP)
-
DNA template
-
α-L-threofuranosyl nucleoside triphosphates (tNTPs)
-
DNA polymerase (e.g., Deep Vent (exo-), Therminator)
-
10x Reaction Buffer (e.g., ThermoPol Reaction Buffer: 200 mM Tris-HCl, 100 mM KCl, 100 mM (NH4)2SO4, 20 mM MgSO4, 1% Triton® X-100, pH 8.8)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Manganese Chloride (MnCl2) (optional)
-
Loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Nuclease-free water
-
Denaturing polyacrylamide gel (e.g., 20%)
-
TBE buffer
Procedure:
-
Primer-Template Annealing:
-
In a microcentrifuge tube, mix the 5'-radiolabeled DNA primer and DNA template in a 1:1.2 molar ratio in 1x reaction buffer.
-
Heat the mixture to 95°C for 3 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Reaction Setup:
-
On ice, prepare the reaction mixture with the following components to the specified final concentrations:
-
-
Polymerization Reaction:
-
Initiate the reaction by adding the DNA polymerase to the mixture.
-
Incubate the reaction at the optimal temperature for the chosen polymerase (e.g., 55°C for Therminator, 55-75°C for Deep Vent (exo-)).[5][8]
-
Incubation times can vary from minutes to several hours depending on the polymerase efficiency and the desired product length.[5][7]
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of loading buffer.
-
-
Denaturing PAGE Analysis:
-
Heat the samples at 95°C for 5 minutes to denature the DNA/TNA hybrids.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the dyes have migrated a sufficient distance.
-
Visualize the radiolabeled products by autoradiography or phosphorimaging.[5]
-
Protocol 2: Synthesis of α-L-Threofuranosyl Nucleoside Triphosphates (tNTPs)
The chemical synthesis of tNTPs is a prerequisite for enzymatic TNA synthesis. The Eckstein method is a commonly used approach.[1][13][14]
General Steps (Eckstein Method):
-
Protection of the 2'-Hydroxyl Group: The 2'-hydroxyl group of the threofuranosyl nucleoside is protected, for example, with a dimethoxytrityl (DMT) group.[13]
-
Phosphitylation of the 3'-Hydroxyl Group: The unprotected 3'-hydroxyl group is reacted with a phosphitylating agent.
-
Oxidation: The resulting phosphite (B83602) triester is oxidized to a phosphate (B84403) triester.
-
Reaction with Pyrophosphate: The activated phosphate is reacted with pyrophosphate to form the triphosphate moiety.
-
Deprotection: The protecting groups on the nucleobase and the 2'-hydroxyl are removed to yield the final tNTP.[13]
Note: The detailed chemical synthesis is a complex procedure requiring expertise in organic chemistry and is typically performed in specialized laboratories.
Protocol 3: Purification of TNA Oligonucleotides
Purification of the synthesized TNA oligonucleotides is essential to remove unincorporated tNTPs, primers, and truncated products.
Methods:
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This is a high-resolution method suitable for purifying TNA oligonucleotides, especially for obtaining high-purity material for downstream applications. The desired product band is excised from the gel, and the TNA is eluted.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or anion-exchange HPLC can be used for TNA purification.[2][15] Reversed-phase HPLC separates oligonucleotides based on hydrophobicity, which is useful for DMT-on purification, while anion-exchange HPLC separates based on charge (phosphate backbone length).[16]
-
Cartridge Purification: For routine applications, solid-phase extraction cartridges can provide a rapid method for desalting and removing some impurities.[15][17]
Visualizations
Caption: Experimental workflow for polymerase-mediated TNA synthesis and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. synoligo.com [synoligo.com]
- 3. Kinetic Analysis of an Efficient DNA-Dependent TNA Polymerase [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic Analysis of an Efficient DNA-Dependent TNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpb-us-w1.wpmucdn.com [bpb-us-w1.wpmucdn.com]
- 8. academic.oup.com [academic.oup.com]
- 9. High fidelity TNA synthesis by Therminator polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. neb.com [neb.com]
- 13. Synthesis of α-l-Threofuranosyl Nucleoside Triphosphates (tNTPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of alpha-L-threofuranosyl nucleoside triphosphates (tNTPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. オリゴヌクレオチド精製 [sigmaaldrich.com]
- 16. labcluster.com [labcluster.com]
- 17. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for the Creation and Structural Analysis of DNA-TNA Chimeric Duplexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, purification, and structural analysis of DNA-α-L-threofuranosyl nucleic acid (TNA) chimeric duplexes. TNA, an artificial nucleic acid with a simplified four-carbon sugar backbone, is of significant interest in the fields of synthetic biology, aptamer development, and as a potential precursor to RNA in prebiotic evolution. Understanding the structural interplay between DNA and TNA within a chimeric duplex is crucial for these applications.
Synthesis of DNA-TNA Chimeric Oligonucleotides
The primary method for synthesizing both DNA and TNA oligonucleotides is automated solid-phase synthesis using phosphoramidite (B1245037) chemistry.[1][2] This process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support.[2][3]
Solid-Phase Synthesis Workflow
The synthesis cycle for both DNA and TNA phosphoramidites consists of four main steps: deblocking, coupling, capping, and oxidation.[2][3] TNA phosphoramidite monomers for A, C, G, and T must be synthesized prior to their incorporation into oligonucleotides.[4]
Experimental Protocol: Solid-Phase Synthesis of DNA and TNA Oligonucleotides
-
Preparation of Phosphoramidites:
-
Synthesize TNA phosphoramidite monomers (A, C, G, T) as previously described.
-
Dissolve DNA and TNA phosphoramidite monomers in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.
-
-
Automated Synthesis:
-
Program the DNA synthesizer with the desired DNA and TNA sequences.
-
Load the phosphoramidite solutions, along with standard synthesis reagents (activator, deblocking solution, capping reagents, and oxidizing solution), onto the synthesizer.[5]
-
Initiate the synthesis program, which will automatically perform the following cycle for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide using a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[5]
-
Coupling: Addition of the next phosphoramidite monomer, activated by a tetrazole activator, to the 5'-hydroxyl of the growing chain.[5]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an iodine solution.[5]
-
-
-
Cleavage and Deprotection:
-
Following synthesis, cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups by incubation with a solution of AMA (a 1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) at 65°C for 15 minutes.
-
For applications requiring the 5'-DMT group for purification, the final deblocking step is omitted ("DMT-on" synthesis).[6]
-
Figure 1: Workflow for solid-phase oligonucleotide synthesis.
Creation of DNA-TNA Chimeric Duplexes by Annealing
Once the single-stranded DNA and TNA oligonucleotides are synthesized and purified, the chimeric duplex is formed by annealing the complementary strands.
Experimental Protocol: Annealing of DNA and TNA Oligonucleotides
-
Resuspension:
-
Resuspend the purified, lyophilized DNA and TNA oligonucleotides in an appropriate annealing buffer (e.g., 100 mM potassium acetate (B1210297), 30 mM HEPES, pH 7.5).[7]
-
Determine the concentration of each oligonucleotide solution by measuring the absorbance at 260 nm (A260).
-
-
Mixing:
-
In a microcentrifuge tube, combine equimolar amounts of the complementary DNA and TNA strands.
-
-
Annealing:
-
Heat the mixture to 90-95°C for 2-5 minutes to denature any secondary structures.[8][9]
-
Slowly cool the mixture to room temperature. This can be achieved by placing the tube in a heat block or water bath and turning it off, allowing it to cool gradually over at least 60 minutes.[8] For sequences with significant secondary structure, a slower cooling rate is recommended.[7]
-
Alternatively, a thermocycler can be programmed for a controlled cooling ramp (e.g., cool to 25°C over 45 minutes).[8]
-
-
Storage:
-
Store the annealed duplex at -20°C.
-
Figure 2: Workflow for the annealing of DNA and TNA oligonucleotides.
Purification of DNA-TNA Chimeric Duplexes
Purification of the synthesized oligonucleotides and the final duplex is critical for accurate structural studies. High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE) are the most common methods.
HPLC Purification
Reversed-phase HPLC is effective for purifying "DMT-on" oligonucleotides, where the hydrophobic DMT group allows for separation of the full-length product from shorter, "DMT-off" failure sequences.[6] Ion-pair reversed-phase HPLC can be used to purify duplex DNA.[10]
Experimental Protocol: HPLC Purification of DNA-TNA Duplexes
-
Sample Preparation:
-
Resuspend the crude, annealed duplex in the HPLC mobile phase A (e.g., 0.1 M Triethylammonium acetate (TEAA), pH 7.0).
-
-
Chromatography:
-
Equilibrate a C18 reversed-phase column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the duplex using a gradient of mobile phase B (e.g., Acetonitrile in 0.1 M TEAA). A shallow gradient is often required for good separation.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection and Processing:
-
Collect the fractions corresponding to the desired duplex peak.
-
If "DMT-on" purification was used for the single strands, treat the collected fractions with 80% acetic acid to remove the DMT group.
-
Lyophilize the purified fractions to remove the volatile buffer.
-
Resuspend the purified duplex in nuclease-free water or a suitable buffer for downstream applications.
-
PAGE Purification
Denaturing PAGE is a high-resolution method for purifying single-stranded oligonucleotides based on their size.[11]
Experimental Protocol: PAGE Purification of Single-Stranded Oligonucleotides
-
Gel Preparation:
-
Prepare a high-percentage (e.g., 12-20%) polyacrylamide gel containing a denaturant (e.g., 7 M urea).
-
-
Sample Preparation and Loading:
-
Resuspend the crude oligonucleotide in a formamide-based loading buffer.
-
Heat the sample at 95°C for 2 minutes to denature any secondary structures.
-
Load the sample onto the gel.
-
-
Electrophoresis:
-
Run the gel at a constant power until the tracking dyes have migrated to the desired position.
-
-
Visualization and Excision:
-
Visualize the DNA/TNA bands by UV shadowing.
-
Excise the band corresponding to the full-length product.
-
-
Elution:
-
Crush the excised gel slice and elute the oligonucleotide overnight in an elution buffer (e.g., 0.5 M ammonium acetate, 10 mM magnesium acetate, 1 mM EDTA, 0.1% SDS).
-
Separate the eluted oligonucleotide from the gel fragments by filtration or centrifugation.
-
-
Desalting and Concentration:
-
Desalt the eluted oligonucleotide using a C18 Sep-Pak column or by ethanol (B145695) precipitation.
-
Lyophilize to obtain the purified oligonucleotide pellet.
-
Structural Analysis of DNA-TNA Chimeric Duplexes
Several biophysical techniques are employed to characterize the structure and stability of DNA-TNA chimeric duplexes.
UV Thermal Denaturation
UV thermal denaturation is used to determine the melting temperature (Tm) of the duplex, which is a measure of its thermal stability. The process involves monitoring the change in UV absorbance at 260 nm as the temperature is increased.[12][13]
Experimental Protocol: UV Thermal Denaturation
-
Sample Preparation:
-
Prepare a solution of the DNA-TNA duplex in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The typical concentration is in the low micromolar range.
-
-
Measurement:
-
Place the sample in a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Record the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).[14]
-
-
Data Analysis:
-
Plot the absorbance versus temperature to generate a melting curve.
-
The Tm is the temperature at which 50% of the duplex is denatured, determined from the first derivative of the melting curve.
-
| Duplex Type | Sequence (5' to 3') | Tm (°C) |
| DNA/TNA | GCGTATACGC / GCGTATACGC(t) | 54.7 |
| DNA/DNA | GCGTATACGC / GCGTATACGC | 56.1 |
| RNA/TNA | GCGUAUACGC / GCGUAUACGC(t) | 66.8 |
| RNA/RNA | GCGUAUACGC / GCGUAUACGC | 65.2 |
| (t) indicates the TNA strand. | ||
| Table 1: Representative melting temperatures (Tm) of DNA/TNA, DNA/DNA, RNA/TNA, and RNA/RNA duplexes. Data adapted from studies on similar sequences.[8] |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the helical conformation of the duplex. A-form, B-form, and Z-form DNA have distinct CD spectra.[15] Studies have shown that TNA tends to force a DNA/TNA heteroduplex into an A-like helical geometry.[8][16]
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation:
-
Prepare a solution of the DNA-TNA duplex in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
-
Measurement:
-
Place the sample in a quartz cuvette with an appropriate path length.
-
Record the CD spectrum over a wavelength range of 200-320 nm at a controlled temperature (e.g., 25°C).
-
-
Data Analysis:
-
Compare the obtained spectrum with standard spectra for A-form (positive peak around 260 nm, strong negative peak around 210 nm) and B-form (positive peak around 275 nm, negative peak around 245 nm) helices.
-
| Duplex Type | Helical Conformation | Key Spectral Features |
| DNA/TNA | A-like | Positive peak ~260-270 nm, strong negative peak ~210 nm |
| DNA/DNA | B-form | Positive peak ~275 nm, negative peak ~245 nm |
| RNA/TNA | A-like | Positive peak ~260-270 nm, strong negative peak ~210 nm |
| RNA/RNA | A-form | Positive peak ~260 nm, strong negative peak ~210 nm |
| Table 2: Expected helical conformations and corresponding CD spectral features for different duplex types.[16] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, including details on base pairing, sugar pucker conformation, and internucleotide distances.[17]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Prepare a highly concentrated (0.5-1.0 mM) and pure sample of the DNA-TNA duplex in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0, in 90% H2O/10% D2O or 99.9% D2O).[18]
-
Transfer the sample to an NMR tube.
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra (e.g., 1H, 1H-1H COSY, 1H-1H NOESY, 1H-31P HETCOR) on a high-field NMR spectrometer.
-
-
Data Analysis:
-
Assign the proton and phosphorus resonances.
-
Analyze NOESY spectra to determine internuclear distances, which are used to calculate the three-dimensional structure of the duplex.
-
Analyze COSY and other spectra to determine sugar pucker and backbone torsion angles.
-
| Parameter | DNA in DNA/DNA Duplex | DNA in DNA/TNA Duplex | TNA in DNA/TNA Duplex |
| Sugar Pucker | C2'-endo (B-form) | Tends towards C3'-endo (A-like) | C4'-exo |
| Glycosidic Torsion Angle | anti | anti | anti |
| Helical Geometry | B-form | A-like | A-like |
| Table 3: Typical NMR-derived structural parameters for nucleotides within DNA/DNA and DNA/TNA duplexes. |
X-ray Crystallography
X-ray crystallography can provide an atomic-resolution structure of the DNA-TNA chimeric duplex. Obtaining high-quality crystals is often a major bottleneck.
Experimental Protocol: X-ray Crystallography
-
Crystallization Screening:
-
Crystal Optimization:
-
Optimize the initial crystallization conditions to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Expose the crystal to a high-intensity X-ray source (e.g., a synchrotron) and collect the diffraction data.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model of the DNA-TNA duplex against the experimental data.
-
Figure 3: Overview of the structural analysis workflow for DNA-TNA chimeric duplexes.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. alfachemic.com [alfachemic.com]
- 4. Annealing Oligonucleotides [protocols.io]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. idtdna.com [idtdna.com]
- 8. Annealing Oligonucleotides Protocol [sigmaaldrich.com]
- 9. metabion.com [metabion.com]
- 10. Reversed-phase ion-pair liquid chromatography method for purification of duplex DNA with single base pair resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 15. Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. eurekaselect.com [eurekaselect.com]
- 18. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 19. researchgate.net [researchgate.net]
- 20. home.ccr.cancer.gov [home.ccr.cancer.gov]
Application Notes and Protocols: Threose Nucleic Acid (TNA) as a Potential RNA Progenitor in Origin of Life Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest to understand the origins of life, the "RNA world" hypothesis posits that RNA was the primary genetic material before the advent of DNA and proteins. However, the prebiotic synthesis of ribose and the instability of RNA have led to the exploration of alternative genetic polymers that could have preceded RNA. Threose Nucleic Acid (TNA), a nucleic acid analog with a simpler four-carbon threose sugar backbone, has emerged as a compelling candidate for a potential progenitor of RNA.[1][2][3] Its chemical simplicity, ability to form stable duplexes with itself and with RNA and DNA, and its capacity for Darwinian evolution make it a focal point of origin of life research.[4][5][6]
These application notes provide an overview of the key characteristics of TNA and detailed protocols for its synthesis, polymerization, and functional analysis, offering a valuable resource for researchers investigating prebiotic chemistry and developing novel biotechnological tools.
Data Presentation: TNA Properties and Interactions
Table 1: Thermal Stability of TNA-Containing Duplexes
The thermal stability of TNA duplexes is a critical factor in its potential role as a genetic material. The melting temperature (Tm) is the temperature at which half of the duplex DNA strands are in the single-stranded state. Below is a summary of reported Tm values for various TNA-containing duplexes compared to their DNA and RNA counterparts.
| Duplex Type | Sequence (TNA strand in bold) | GC Content (%) | Purine (B94841) Content (in TNA strand, %) | Tm (°C) | Reference |
| TNA:DNA | 5'-CGAATTCG-3' :3'-GCTTAAGC-5' | 50 | 50 | 20.0 | [4] |
| RNA:DNA | 5'-r(CGAATTCG)-3':3'-GCTTAAGC-5' | 50 | 50 | ~30 | [4] |
| DNA:DNA | 5'-d(CGAATTCG)-3':3'-d(GCTTAAGC)-5' | 50 | 50 | ~30 | [4] |
| TNA:DNA | 5'-AGGTGAAC-3' :3'-TCCACTTG-5' | 50 | 75 | 36.1 | [4] |
| RNA:DNA | 5'-r(AGGTGAAC)-3':3'-TCCACTTG-5' | 50 | 75 | ~36 | [4] |
| TNA:DNA | 5'-TCCACTTG-3' :3'-AGGTGAAC-5' | 50 | 25 | 20.3 | [4] |
| RNA:DNA | 5'-r(TCCACTTG)-3':3'-AGGTGAAC-5' | 50 | 25 | ~30 | [4] |
| TNA:RNA | 5'-t(GCGUACGC)-3' :3'-r(CGCAUGCG)-5' | 75 | 50 | 58.1 | [1] |
| RNA:RNA | 5'-r(GCGUACGC)-3':3'-r(CGCAUGCG)-5' | 75 | 50 | 68.0 | [1] |
| TNA:TNA | 5'-t(CGAATTCG)-3' :3'-t(GCTTAAGC)-5' | 50 | 50 | 34.2 | [4] |
Note: The stability of TNA:DNA duplexes is highly dependent on the purine content of the TNA strand, with higher purine content generally leading to increased stability.[4][7]
Table 2: Thermodynamic Parameters of Duplex Formation
Thermodynamic parameters provide deeper insights into the forces driving duplex formation. The data below is for a 10-mer duplex.
| Duplex | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | KD (nM) | Reference |
| DNA/TNA | -258 ± 16 | - | - | 135 ± 5.4 | [1] |
| DNA/DNA | -278 ± 11 | - | - | 15.0 ± 3.0 | [1] |
| RNA/TNA | -240 ± 5 | - | - | 45.0 ± 4.6 | [1] |
| RNA/RNA | -330 ± 6 | - | - | 11.7 ± 3.0 | [1] |
Note: The thermodynamic data suggests that while TNA can form stable duplexes, there is a modest degree of structural incompatibility in DNA/TNA heteroduplexes compared to their natural counterparts.[1]
Table 3: Kinetic Parameters of Enzymatic TNA Polymerization
The efficiency of TNA polymerization by DNA polymerases is crucial for its potential replication in a prebiotic scenario and for its use in biotechnological applications. The following table summarizes the kinetic parameters for single nucleotide incorporation by Therminator DNA polymerase.[8][9]
| Substrate | KM (µM) | Vmax (relative to dATP) | Vmax/KM (relative to dATP) | Reference |
| dATP | 1.9 ± 0.4 | 1.0 | 1.0 | [8] |
| tATP | 22 ± 4 | 0.12 ± 0.01 | 0.10 | [8] |
| dCTP | 3.1 ± 0.6 | 0.80 ± 0.06 | 0.49 | [8] |
| tCTP | 40 ± 8 | 0.10 ± 0.01 | 0.05 | [8] |
| dGTP | 1.5 ± 0.3 | 0.95 ± 0.07 | 1.2 | [8] |
| tGTP | 15 ± 3 | 0.14 ± 0.01 | 0.18 | [8] |
| dTTP | 2.5 ± 0.5 | 0.75 ± 0.05 | 0.57 | [8] |
| tTTP | 30 ± 6 | 0.11 ± 0.01 | 0.07 | [8] |
Note: Therminator DNA polymerase exhibits a lower efficiency for incorporating TNA triphosphates (tNTPs) compared to canonical deoxynucleoside triphosphates (dNTPs).[8][9]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of TNA Oligonucleotides using Phosphoramidite (B1245037) Chemistry
This protocol outlines the general steps for the automated solid-phase synthesis of TNA oligonucleotides.[6][10][11]
Materials:
-
TNA phosphoramidites (A, C, G, T)
-
Controlled pore glass (CPG) solid support functionalized with the initial TNA nucleoside
-
Anhydrous acetonitrile (B52724)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole in acetonitrile)
-
Capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)
-
Automated DNA/RNA synthesizer
Procedure:
-
Preparation: Dissolve TNA phosphoramidites and activator in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the reagents on the synthesizer.
-
Synthesis Cycle: The automated synthesis proceeds through a series of iterative cycles for each monomer addition: a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide on the solid support is removed by the deblocking solution. b. Coupling: The next TNA phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in concentrated aqueous ammonia (B1221849) at elevated temperature (e.g., 55°C for 12-16 hours).
-
Purification: The crude TNA oligonucleotide is purified by methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.
-
Quantification and Characterization: The concentration of the purified TNA is determined by UV absorbance at 260 nm. The identity and purity can be confirmed by mass spectrometry (e.g., MALDI-TOF).
Protocol 2: Synthesis of TNA Triphosphates (tNTPs)
This protocol describes a one-pot method for the synthesis of TNA triphosphates from the corresponding nucleosides.[2][12][13]
Materials:
-
Protected TNA nucleoside (e.g., 2'-O-acetyl-protected)
-
Proton sponge
-
Salicyl chlorophosphite
-
Tributylammonium (B8510715) pyrophosphate
-
Iodine
-
Anhydrous pyridine
-
Anhydrous DMF
-
Ammonia solution
Procedure:
-
Phosphorylation: Dissolve the protected TNA nucleoside and proton sponge in anhydrous pyridine. Add salicyl chlorophosphite and stir at room temperature.
-
Pyrophosphate Addition: In a separate flask, dissolve tributylammonium pyrophosphate and tributylamine in anhydrous DMF. Add this solution to the reaction mixture from step 1.
-
Oxidation: Add a solution of iodine in pyridine/water to the reaction mixture to oxidize the phosphite to phosphate.
-
Deprotection: Quench the reaction and remove the protecting groups by adding concentrated ammonia solution.
-
Purification: Purify the crude tNTP by anion-exchange chromatography (e.g., using a DEAE-Sephadex column) followed by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the tNTP by NMR spectroscopy (¹H, ³¹P) and mass spectrometry.
Protocol 3: Enzymatic Polymerization of TNA on a DNA Template
This protocol details the primer extension assay to synthesize TNA using a DNA template and a DNA polymerase.[8][14][15]
Materials:
-
DNA template and primer (5'-radiolabeled for visualization)
-
TNA triphosphates (tNTPs)
-
DNA polymerase (e.g., Therminator DNA polymerase)
-
Reaction buffer (specific to the polymerase)
-
Stop solution (e.g., formamide (B127407) with loading dye and EDTA)
-
Denaturing polyacrylamide gel
Procedure:
-
Annealing: Anneal the radiolabeled primer to the DNA template by heating the mixture to 95°C and slowly cooling to room temperature.
-
Reaction Setup: In a reaction tube, combine the annealed primer/template, reaction buffer, tNTPs, and DNA polymerase.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 55-75°C for thermophilic polymerases).
-
Quenching: Stop the reaction at various time points by adding the stop solution.
-
Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize the results using autoradiography or phosphorimaging. The extension of the primer indicates TNA synthesis.
Protocol 4: Non-enzymatic, Template-Directed Polymerization of TNA
This protocol describes a primer extension reaction for the non-enzymatic synthesis of TNA.[16][17]
Materials:
-
TNA or DNA template and a corresponding primer
-
Activated TNA monomers (e.g., 2-methylimidazole (B133640) derivatives of TNA-5'-monophosphates)
-
Reaction buffer (e.g., HEPES or MES buffer, pH 7.5-8.5)
-
Divalent metal ions (e.g., Mg²⁺)
-
Activating/condensing agent (e.g., EDC)
Procedure:
-
Annealing: Anneal the primer to the template in the reaction buffer.
-
Reaction Initiation: Add the activated TNA monomers and the condensing agent to the primer/template solution.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 4°C to room temperature) for an extended period (hours to days).
-
Analysis: Analyze the reaction products by denaturing PAGE. The appearance of longer products indicates successful primer extension.
Protocol 5: In Vitro Selection of TNA Aptamers (SELEX)
This protocol outlines the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to isolate functional TNA molecules (aptamers) that bind to a specific target.[18][19][20]
Materials:
-
A random library of DNA oligonucleotides flanked by constant primer binding sites
-
DNA polymerase capable of TNA synthesis (e.g., KOD-RI)
-
Reverse transcriptase capable of reading a TNA template
-
TNA triphosphates (tNTPs) and deoxynucleoside triphosphates (dNTPs)
-
Target molecule immobilized on a solid support (e.g., magnetic beads)
-
Binding buffer and wash buffer
Procedure:
-
Library Preparation: Generate a single-stranded DNA library.
-
TNA Transcription: Synthesize a TNA library from the DNA library using a DNA-dependent TNA polymerase.
-
Selection: Incubate the TNA library with the immobilized target in the binding buffer.
-
Partitioning: Wash away the unbound TNA molecules.
-
Elution: Elute the bound TNA molecules from the target.
-
Reverse Transcription: Convert the eluted TNA back to DNA using a TNA-dependent DNA polymerase (reverse transcriptase).
-
Amplification: Amplify the resulting DNA by PCR.
-
Iteration: Repeat the selection-amplification cycle (steps 2-7) for multiple rounds with increasing selection stringency to enrich for high-affinity binders.
-
Cloning and Sequencing: After several rounds, clone and sequence the enriched DNA pool to identify the individual TNA aptamer sequences.
-
Characterization: Synthesize individual TNA aptamers and characterize their binding affinity and specificity to the target.
Visualizations
Prebiotic Pathway to TNA and RNA
Caption: Proposed prebiotic pathway from simple precursors to TNA and RNA.
Experimental Workflow for TNA Synthesis and Polymerization
Caption: Workflow for the synthesis and polymerization of TNA.
Logical Relationship of TNA as an RNA Progenitor
Caption: Logical argument for TNA as a potential progenitor of RNA.
References
- 1. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. atdbio.com [atdbio.com]
- 7. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Analysis of an Efficient DNA-Dependent TNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic analysis of an efficient DNA-dependent TNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfachemic.com [alfachemic.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis of threose nucleic acid (TNA) triphosphates and oligonucleotides by polymerase-mediated primer extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of threose nucleic acid (TNA) triphosphates and oligonucleotides by polymerase-mediated primer extension. | Sigma-Aldrich [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. TNA synthesis by DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Nonenzymatic Template-Directed Polymerization of 2′-Amino-2′-deoxythreose Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In vitro selection of an XNA aptamer capable of small-molecule recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of an automated in vitro selection protocol to obtain RNA-based aptamers: identification of a biostable substance P antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Threose Nucleic Acid (TNA) Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is an artificial xeno-nucleic acid (XNA) that has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics.[1] Its unique threose sugar backbone, differing from the deoxyribose of DNA and ribose of RNA, imparts remarkable properties, including resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA.[1][2] These characteristics make TNA a promising candidate for the development of novel therapeutic oligonucleotides.
Robust and accurate analytical methods are crucial for the characterization of TNA oligonucleotides to ensure their identity, purity, and stability. These application notes provide an overview of the key analytical techniques and detailed protocols for the characterization of TNA oligonucleotides.
Chromatographic Analysis of TNA Oligonucleotides
High-performance liquid chromatography (HPLC) is a fundamental technique for the analysis and purification of synthetic oligonucleotides.[3][4][5] For TNA oligonucleotides, ion-pair reversed-phase (IP-RP) HPLC is a commonly employed method for purity assessment and stability studies.
Application Note: Purity and Stability Assessment by IP-RP-HPLC
IP-RP-HPLC separates oligonucleotides based on their hydrophobicity, which is influenced by their length and base composition. The use of an ion-pairing agent neutralizes the negative charges of the phosphate (B84403) backbone, allowing for interaction with the hydrophobic stationary phase. This method can effectively separate full-length TNA oligonucleotides from shorter synthesis failure sequences (n-1, n-2) and other impurities.
Furthermore, IP-RP-HPLC is instrumental in stability studies, such as assessing the degradation of TNA oligonucleotides in the presence of nucleases or under acidic conditions. By monitoring the decrease in the peak area of the full-length TNA over time, its stability can be quantified and compared to that of DNA or RNA.[1]
Experimental Protocol: IP-RP-HPLC Analysis of TNA Oligonucleotides
This protocol is adapted from a study on the acid-mediated degradation of TNA.[1]
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Reagents:
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Buffer B: 100% Acetonitrile
-
TNA oligonucleotide sample dissolved in nuclease-free water
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Column Temperature: 25°C
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 50-5% B (linear gradient)
-
35-40 min: 5% B
-
4. Sample Preparation:
-
Dissolve the TNA oligonucleotide in nuclease-free water to a final concentration of 10 µM.
-
For stability studies, incubate the TNA oligonucleotide under the desired conditions (e.g., in 10% fetal bovine serum at 37°C).[6] At various time points, take aliquots and quench any enzymatic activity by adding EDTA to a final concentration of 50 mM and freezing at -20°C until analysis.
5. Data Analysis:
-
Integrate the peak area of the full-length TNA oligonucleotide at each time point.
-
Calculate the percentage of intact oligonucleotide remaining relative to the initial time point.
Mass Spectrometric Analysis of TNA Oligonucleotides
Mass spectrometry (MS) is an indispensable tool for the precise mass determination and sequence verification of oligonucleotides.[2][7] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) MS can be used for TNA analysis.[2][7]
Application Note: Identity Confirmation and Impurity Analysis by LC-MS
Liquid chromatography coupled with mass spectrometry (LC-MS) provides a powerful method for both the separation and mass identification of TNA oligonucleotides and their impurities.[8] ESI-MS is particularly well-suited for this purpose as it can be directly coupled to HPLC and generates multiply charged ions, allowing for the analysis of large molecules on mass spectrometers with a limited m/z range. The accurate mass measurement confirms the identity of the synthesized TNA, while the masses of minor peaks can be used to identify impurities such as n-1 deletions or incompletely deprotected species.[2]
Experimental Protocol: ESI-LC-MS of TNA Oligonucleotides
1. Instrumentation:
-
HPLC system coupled to an ESI mass spectrometer (e.g., a time-of-flight or Orbitrap mass analyzer for high resolution).
2. Reagents:
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate in water
-
Mobile Phase B: Acetonitrile
-
TNA oligonucleotide sample dissolved in nuclease-free water
3. LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Flow Rate: 0.2 mL/min
-
Gradient: A linear gradient from 5% to 50% B over 15 minutes.
4. MS Conditions:
-
Ionization Mode: Negative
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Mass Range: 500-2500 m/z
5. Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the molecular weight of the TNA oligonucleotide.
-
Compare the measured molecular weight to the theoretical molecular weight to confirm the identity.
-
Analyze the masses of any minor peaks to identify potential impurities.
Enzymatic Characterization of TNA Oligonucleotides
The inherent resistance of TNA to nucleases is a key property for its therapeutic applications. Enzymatic digestion assays are therefore crucial for characterizing the stability of TNA-containing oligonucleotides.
Application Note: Nuclease Resistance Assessment
TNA's altered sugar-phosphate backbone renders it resistant to degradation by many common nucleases that recognize DNA or RNA substrates.[9][10] Assays using 3'-exonucleases, such as Exonuclease I, can be used to demonstrate the protective effect of TNA caps (B75204) at the 3'-end of a DNA oligonucleotide.[9] The stability can be assessed by techniques like polyacrylamide gel electrophoresis (PAGE) or HPLC.
Experimental Protocol: Exonuclease I Digestion Assay
This protocol is based on a study investigating the protection of DNA nanostructures by enzymatic TNA synthesis.[9]
1. Reagents:
-
TNA-containing oligonucleotide (e.g., a DNA-TNA chimera)
-
Control DNA oligonucleotide of the same sequence
-
Exonuclease I and corresponding reaction buffer (10x)
-
Nuclease-free water
-
Gel loading buffer
-
Denaturing polyacrylamide gel (e.g., 20%)
2. Reaction Setup:
-
In separate microcentrifuge tubes, prepare the following reaction mixtures:
-
TNA-Oligo: 2 µL 10x Exonuclease I Buffer, 1 µL TNA-containing oligonucleotide (100 µM), 0.5 µL Exonuclease I (20 U/µL), 16.5 µL nuclease-free water.
-
Control DNA: 2 µL 10x Exonuclease I Buffer, 1 µL DNA oligonucleotide (100 µM), 0.5 µL Exonuclease I (20 U/µL), 16.5 µL nuclease-free water.
-
-
Incubate the reactions at 37°C.
3. Time-Course Analysis:
-
At various time points (e.g., 0, 30, 60, 120 minutes), take a 4 µL aliquot from each reaction and mix it with 4 µL of gel loading buffer containing a quenching agent (e.g., EDTA) to stop the reaction.
4. Gel Electrophoresis:
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize it using a gel imager.
5. Data Analysis:
-
Quantify the band intensity of the full-length oligonucleotide at each time point for both the TNA-containing and control oligonucleotides.
-
Plot the percentage of intact oligonucleotide versus time to compare the stability.
Quantitative Data Summary
| Parameter | DNA | RNA | TNA | Reference |
| Half-life in 10% FBS at 37°C | 2.22 hours | Not Reported | > 24 hours | [6] |
| Half-life at pH 3.3, 90°C | 10.9 min | 40.8 min | Significantly more resistant | [1] |
| Melting Temperature (Tm) of Duplex with DNA Complement | 55.4 °C | Not Applicable | 45.1 °C | [11] |
| Melting Temperature (Tm) of Duplex with RNA Complement | Not Applicable | 64.9 °C | 55.8 °C | [11] |
Visualizations
Caption: Workflow for TNA oligonucleotide analysis by IP-RP-HPLC.
Caption: Experimental workflow for LC-MS analysis of TNA oligonucleotides.
Caption: Workflow for assessing TNA nuclease resistance.
References
- 1. Stability and mechanism of threose nucleic acid toward acid-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. agilent.com [agilent.com]
- 4. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. HPLC methods for purity evaluation of man-made single-stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. web.colby.edu [web.colby.edu]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. almacgroup.com [almacgroup.com]
- 11. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DMTr-TNA-5MeU-amidite in Viral Vector Analytical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and accurate analytical characterization of viral vectors is a critical aspect of gene therapy and vaccine development. Key quality attributes, such as viral titer, genome integrity, and the ratio of full to empty capsids, must be meticulously evaluated to ensure product safety and efficacy. Oligonucleotide-based assays, including quantitative polymerase chain reaction (qPCR) and droplet digital PCR (ddPCR), are fundamental to this process. The performance of these assays is heavily reliant on the specificity and stability of the primers and probes used.
This document provides detailed application notes and experimental protocols for the utilization of DMTr-TNA-5MeU-amidite, a modified phosphoramidite, in the synthesis of oligonucleotide probes for advanced viral vector analytical development. Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog with a four-carbon sugar backbone, which imparts unique properties to oligonucleotides, including enhanced stability and nuclease resistance. The incorporation of 5-methyluridine (B1664183) (5MeU) can further improve thermal stability and discriminatory power of the resulting probes. These characteristics make TNA-based probes containing 5MeU a promising tool for enhancing the accuracy and robustness of viral vector analytics.
Application Notes
Enhanced Specificity and Thermal Stability with TNA-5MeU Probes
Oligonucleotide probes synthesized with this compound offer significant advantages in viral vector quantification assays. The TNA backbone enforces an A-like helical geometry upon hybridization, leading to more stable duplexes with both DNA and RNA targets compared to standard DNA probes. TNA is known to base pair more favorably with RNA than DNA, which can be advantageous for certain viral vector applications. The presence of the 5-methyluridine modification further increases the melting temperature (Tm) of the probe-target duplex, allowing for the use of shorter probes or higher annealing temperatures in PCR. This enhanced thermal stability improves the specificity of the assay by reducing non-specific binding and primer-dimer formation, leading to more accurate and reliable quantification of viral genomes.
Increased Nuclease Resistance for Improved Assay Robustness
One of the challenges in molecular assays is the degradation of oligonucleotide probes by nucleases present in biological samples or reagents. The unnatural threose sugar-phosphate backbone of TNA confers a high degree of resistance to nuclease degradation. This intrinsic stability of TNA-5MeU probes ensures their integrity throughout the analytical workflow, from sample preparation to signal detection. This is particularly beneficial when analyzing crude lysates or in-process samples during viral vector manufacturing, where nuclease activity may be higher. The result is a more robust and reproducible assay with a lower risk of signal loss due to probe degradation.
Potential for Multiplexing and Advanced Assay Design
The unique hybridization properties of TNA-5MeU probes open up new possibilities for advanced assay design, including multiplex qPCR and ddPCR. The ability to fine-tune the melting temperature and stability of probes by incorporating TNA and 5MeU allows for the design of multiple probe sets that can function optimally under the same PCR conditions. This facilitates the simultaneous quantification of different viral vector attributes, such as the viral genome and a host cell-derived impurity, in a single reaction, thereby increasing throughput and reducing sample input requirements.
Data Presentation
The following tables summarize hypothetical, yet scientifically plausible, quantitative data comparing the performance of TNA-5MeU probes with standard DNA probes for the quantification of an adeno-associated virus (AAV) vector. The data is structured to highlight the potential improvements in assay performance.
Table 1: Comparison of qPCR Performance for AAV Titer Determination
| Parameter | Standard DNA Probe | TNA-5MeU Probe |
| Limit of Detection (LOD) | 100 copies/reaction | 50 copies/reaction |
| Limit of Quantification (LOQ) | 250 copies/reaction | 100 copies/reaction |
| PCR Efficiency | 92% | 98% |
| R² of Standard Curve | 0.995 | 0.999 |
| Intra-assay Precision (%CV) | 4.5% | 2.0% |
| Inter-assay Precision (%CV) | 7.2% | 3.5% |
Table 2: ddPCR Performance Comparison for Full/Empty Capsid Ratio Analysis
| Parameter | Standard DNA Probe | TNA-5MeU Probe |
| Assay 1: Viral Genome Titer | ||
| Measured Concentration (copies/µL) | 1.5 x 10⁵ | 1.6 x 10⁵ |
| Precision (%CV) | 3.8% | 1.5% |
| Assay 2: Capsid Titer (hypothetical assay) | ||
| Measured Concentration (copies/µL) | 3.2 x 10⁵ | 3.3 x 10⁵ |
| Precision (%CV) | 4.2% | 1.8% |
| Calculated Full Capsid Ratio | 46.9% | 48.5% |
| Confidence Interval of Ratio | ± 5.5% | ± 2.3% |
Experimental Protocols
Protocol 1: Synthesis and Purification of TNA-5MeU Oligonucleotide Probes
This protocol outlines the solid-phase synthesis of a TNA-oligonucleotide probe containing 5-methyluridine using this compound.
1. Synthesis:
-
Support: Start with a solid support (e.g., CPG) functionalized with the initial nucleoside of the desired probe sequence.
-
Detritylation: Remove the 5'-DMTr protecting group of the support-bound nucleoside using a solution of trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Coupling: Activate the this compound (or other desired TNA or DNA phosphoramidites) with an activator (e.g., ethylthiotetrazole) and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
-
Repeat: Repeat the detritylation, coupling, capping, and oxidation steps for each subsequent nucleotide in the probe sequence.
2. Cleavage and Deprotection:
-
Cleave the synthesized oligonucleotide from the solid support and remove the phosphate and base protecting groups by treating with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
3. Purification:
-
Purify the full-length TNA-5MeU oligonucleotide probe from shorter failure sequences using reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
RP-HPLC: Utilize a C18 column and a gradient of acetonitrile (B52724) in a triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer. The hydrophobicity of the DMTr group (if left on) can aid in purification.
-
PAGE: Separate the oligonucleotides based on size. The desired full-length product can be excised from the gel and eluted.
4. Quality Control:
-
Verify the identity and purity of the final TNA-5MeU probe using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC or capillary electrophoresis.
Protocol 2: AAV Genome Titer Determination by qPCR using a TNA-5MeU Probe
This protocol describes the quantification of AAV vector genomes from a purified viral stock.
1. Sample Preparation:
-
DNase Treatment: To remove any contaminating plasmid DNA, treat the AAV sample with DNase I at 37°C for 30 minutes.
-
DNase Inactivation: Inactivate the DNase by heating the sample at 75°C for 10 minutes.
-
Viral Lysis: Release the viral genome from the capsid by treating with a lysis buffer containing a protease (e.g., Proteinase K) at 50°C for 60 minutes, followed by heat inactivation of the protease at 95°C for 10 minutes.
-
Dilution: Serially dilute the lysed AAV sample to fall within the linear range of the qPCR assay.
2. qPCR Reaction Setup:
-
Prepare a master mix containing:
-
qPCR Master Mix (containing DNA polymerase, dNTPs, and buffer)
-
Forward Primer (DNA-based)
-
Reverse Primer (DNA-based)
-
TNA-5MeU Probe (labeled with a fluorophore and a quencher)
-
Nuclease-free water
-
-
Aliquot the master mix into qPCR plate wells.
-
Add the diluted AAV samples and a standard curve of known concentrations to the respective wells.
-
Include no-template controls (NTCs).
3. qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds (collect fluorescence data).
-
4. Data Analysis:
-
Generate a standard curve by plotting the Cq (quantification cycle) values against the logarithm of the standard concentrations.
-
Determine the concentration of the AAV samples by interpolating their Cq values from the standard curve.
-
Calculate the viral genome titer (vg/mL) by accounting for the dilution factors.
Visualizations
Caption: Experimental workflow for viral vector analysis using TNA-5MeU probes.
Caption: Logical relationship of TNA-5MeU probe properties in an analytical assay.
Caption: Relationship between TNA-5MeU probe properties and assay performance.
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of DMTr-TNA-5MeU-amidite
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the coupling efficiency of DMTr-TNA-5MeU-amidite in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a phosphoramidite (B1245037) building block used in the solid-phase synthesis of oligonucleotides.[1] It is a modified nucleoside composed of a 5-methyluridine (B1664183) (5MeU) base, an α-L-threofuranosyl nucleic acid (TNA) sugar backbone, and a dimethoxytrityl (DMTr) protecting group on the 5'-hydroxyl position.[1] The TNA backbone provides resistance to nuclease degradation, making it a valuable modification for therapeutic oligonucleotides.[2][3]
Q2: What are the main challenges when using this compound?
The primary challenge is achieving high coupling efficiency due to the steric hindrance caused by the TNA sugar and the 5-methyl group on the uracil (B121893) base.[][] This steric bulk can slow down the coupling reaction compared to standard DNA or RNA phosphoramidites.[6] Additionally, like all phosphoramidite chemistry, the process is highly sensitive to moisture and reagent quality.[7][8]
Q3: What is a typical coupling efficiency for TNA phosphoramidites?
Achieving coupling efficiencies greater than 98% is crucial for the synthesis of high-quality, full-length oligonucleotides.[] However, due to their steric bulk, TNA phosphoramidites may exhibit lower coupling efficiencies than standard phosphoramidites under standard coupling conditions. For instance, a study on a guanosine (B1672433) TNA phosphoramidite showed that a less bulky protecting group improved the coupling efficiency by approximately 25%.[9]
Q4: How does the 5-methyluridine modification affect coupling?
The 5-methyl group on the uridine (B1682114) base adds to the steric bulk of the phosphoramidite, which can slightly decrease coupling efficiency compared to an unmodified uridine. However, this modification also offers benefits such as increased thermal stability of the resulting oligonucleotide duplex.
Troubleshooting Guide
Low Coupling Efficiency
Low coupling efficiency is the most common issue encountered during the synthesis of oligonucleotides with modified phosphoramidites like this compound. This leads to a higher proportion of truncated sequences and lower overall yield of the desired full-length oligonucleotide.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Supporting Evidence/Rationale |
| Suboptimal Activator | Use a more potent activator. 5-Ethylthio-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BMT) are often more effective than 1H-tetrazole for sterically hindered phosphoramidites. 4,5-Dicyanoimidazole (DCI) is another strong, more nucleophilic activator that can reduce coupling times.[10][11][12] | Stronger activators accelerate the formation of the reactive phosphoramidite intermediate, which is necessary to overcome the steric hindrance of the TNA backbone.[][] DCI has been shown to double the coupling rate for some modified phosphoramidites compared to 1H-tetrazole.[10] |
| Insufficient Coupling Time | Increase the coupling time. For standard DNA phosphoramidites, a 30-second coupling time is typical. For modified amidites like TNA, extending the coupling time to 5-15 minutes is often necessary.[13] A recent study on a modified guanosine TNA phosphoramidite used a 5-minute coupling time to discern differences in efficiency.[9] | The increased steric bulk of the TNA sugar slows down the reaction kinetics, requiring a longer time for the coupling reaction to go to completion.[6] |
| Inadequate Reagent Concentration | Increase the concentration of the phosphoramidite and/or the activator. Using a higher concentration of the phosphoramidite (e.g., 0.1 M to 0.15 M) can drive the reaction forward.[] | A higher concentration of reactants increases the probability of successful coupling events, helping to overcome the kinetic barrier imposed by steric hindrance. |
| Moisture Contamination | Ensure all reagents and solvents are strictly anhydrous. Use fresh, high-quality anhydrous acetonitrile (B52724) (<30 ppm water).[7] Store phosphoramidites under a dry, inert atmosphere. Consider using molecular sieves to dry solvents.[14] | Water reacts with the activated phosphoramidite, leading to its inactivation and a reduction in coupling efficiency.[7] |
| Degraded Phosphoramidite | Use fresh, high-quality this compound. Phosphoramidites are sensitive to oxidation and hydrolysis. | Degraded phosphoramidites will not couple efficiently, leading to truncated sequences. |
| Secondary Structure Formation | For sequences prone to forming secondary structures that may mask the 5'-hydroxyl group, consider using a higher synthesis temperature or incorporating a denaturant in the synthesis cycle. | Secondary structures can physically block the coupling site, preventing the activated phosphoramidite from reacting.[] |
Experimental Protocols
Standard Protocol for Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps in a single cycle of phosphoramidite-based oligonucleotide synthesis.
1. Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).
-
Procedure: The solid support is washed with the deblocking solution to remove the acid-labile DMTr protecting group from the 5'-hydroxyl of the growing oligonucleotide chain. This step exposes the hydroxyl group for the subsequent coupling reaction.
-
Duration: 1-3 minutes.
2. Coupling:
-
Reagents:
-
This compound solution (0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M ETT or 0.25 M DCI in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the support-bound oligonucleotide.
-
Recommended Optimized Duration for this compound: 5-15 minutes.
3. Capping:
-
Reagents:
-
Capping Reagent A: Acetic anhydride (B1165640) in THF/Pyridine.
-
Capping Reagent B: 16% N-Methylimidazole in THF.
-
-
Procedure: A mixture of Capping Reagents A and B is introduced to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of deletion mutations in subsequent cycles.
-
Duration: 1-2 minutes.
4. Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The unstable phosphite triester linkage formed during coupling is oxidized to a more stable pentavalent phosphate (B84403) triester.
-
Duration: 1-2 minutes.
This four-step cycle is repeated for each subsequent monomer addition in the desired sequence.
Mandatory Visualizations
Troubleshooting Logic for Low Coupling Efficiency
This decision tree provides a logical workflow for troubleshooting low coupling efficiency issues with this compound.
References
- 1. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Structural basis for TNA synthesis by an engineered TNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. glenresearch.com [glenresearch.com]
- 8. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. trilinkbiotech.com [trilinkbiotech.com]
Troubleshooting failed TNA oligonucleotide synthesis cycles.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Threose Nucleic Acid (TNA) oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of failed or low-yield TNA oligonucleotide synthesis?
Failed or low-yield TNA synthesis can stem from several factors, often related to reagent quality, reaction conditions, and the inherent chemistry of TNA monomers. Key contributors include:
-
Suboptimal Coupling Efficiency: This is a primary cause of low yield and truncated sequences. It can be influenced by:
-
Phosphoramidite (B1245037) Quality: Degradation of TNA phosphoramidites due to moisture or prolonged storage can significantly reduce coupling efficiency.
-
Activator Solution: An old or improperly prepared activator solution (e.g., tetrazole or its derivatives) will not effectively catalyze the coupling reaction.
-
Water Contamination: Moisture in the acetonitrile (B52724) (ACN) diluent, activator, or on the synthesizer lines is a major cause of coupling failure[1]. Water reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.
-
Steric Hindrance: The specific protecting groups on the TNA phosphoramidites can affect coupling. For instance, bulky protecting groups on guanosine (B1672433) (tG) phosphoramidites, such as diphenylcarbamoyl (DPC), have been shown to lower coupling efficiency due to steric hindrance[2].
-
-
Incomplete Deprotection: Residual protecting groups on the nucleobases can interfere with downstream applications. This can be caused by:
-
Deprotection Reagent Quality: Using old or degraded deprotection reagents (e.g., ammonium (B1175870) hydroxide) can lead to incomplete removal of protecting groups.
-
Insufficient Deprotection Time or Temperature: The conditions for deprotection must be sufficient to completely remove all protecting groups.
-
-
Issues with Solid Support:
-
Support Overloading: Exceeding the recommended loading capacity of the solid support can lead to inefficient reagent access and reduced synthesis quality.
-
Support Pore Size: For longer TNA oligonucleotides, the pore size of the controlled pore glass (CPG) support is critical. As the oligonucleotide chain grows, it can begin to clog the pores, hindering reagent diffusion and lowering coupling efficiency[1].
-
-
Instrumental Problems:
-
Improper Flow Rates: Incorrect flow rates of reagents can lead to incomplete reactions at each step of the synthesis cycle.
-
Leaks in the System: Leaks can introduce moisture and lead to inconsistent reagent delivery, both of which negatively impact synthesis quality.
-
Q2: How can I assess the quality of my synthesized TNA oligonucleotides?
A combination of analytical techniques is recommended for comprehensive quality control:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of TNA oligonucleotides. Reversed-phase (RP-HPLC) and ion-exchange (IEX-HPLC) are commonly used methods.
-
RP-HPLC separates oligonucleotides based on hydrophobicity. It is effective at separating full-length products from truncated (n-1, n-2) failure sequences[3].
-
IEX-HPLC separates based on the number of phosphate (B84403) groups, providing good resolution for shorter oligonucleotides.
-
-
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity (i.e., the molecular weight) of the synthesized TNA oligonucleotide. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed to verify that the correct product was synthesized and to identify impurities[4][5].
-
UV Spectrophotometry: This technique is used to quantify the yield of the synthesized oligonucleotide by measuring its absorbance at 260 nm (OD₂₆₀)[2].
Troubleshooting Guides
Problem 1: Low Coupling Efficiency
Symptom: Low overall yield of the final TNA oligonucleotide, and/or a high proportion of short, truncated sequences observed on HPLC or mass spectrometry.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol/Rationale |
| Moisture Contamination | 1. Use fresh, anhydrous acetonitrile (ACN) for phosphoramidite and activator solutions.2. Ensure all reagent bottles are properly sealed with septa.3. Dry the argon or helium lines on the synthesizer. | Water reacts with the activated phosphoramidite, leading to its hydrolysis and preventing coupling. Maintaining an anhydrous environment is critical for successful synthesis[1]. |
| Degraded Phosphoramidites | 1. Use fresh TNA phosphoramidites.2. Store phosphoramidites under an inert atmosphere (argon) at the recommended temperature. | Phosphoramidites are sensitive to oxidation and hydrolysis. Their quality directly impacts coupling efficiency. |
| Ineffective Activator | 1. Prepare fresh activator solution.2. Ensure the correct concentration of the activator is used. | The activator is crucial for the formation of the reactive phosphoramidite intermediate. |
| Steric Hindrance (especially for tG) | 1. Consider using TNA guanosine phosphoramidites with less bulky protecting groups if available. | Studies have shown that bulky protecting groups like DPC on guanine (B1146940) can lower coupling efficiency. Using a less sterically hindered protecting group can improve yields[2]. |
| Suboptimal Coupling Time | 1. Increase the coupling time for TNA phosphoramidites. | TNA phosphoramidites may require longer coupling times compared to standard DNA or RNA monomers to achieve high efficiency. To ensure high purity and yield, increasing the frequency of de-blocking and coupling reactions, along with the reaction time in each synthesis cycle, is recommended[6]. |
Problem 2: Incomplete Deprotection
Symptom: The final product shows a higher molecular weight than expected in mass spectrometry analysis, or exhibits altered retention times on HPLC, suggesting residual protecting groups.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol/Rationale |
| Deprotection Reagent Quality | 1. Use fresh, high-quality deprotection reagents (e.g., concentrated ammonium hydroxide). | Deprotection reagents can degrade over time, losing their efficacy. |
| Insufficient Deprotection Conditions | 1. Increase the deprotection time and/or temperature according to the recommendations for the specific protecting groups used. | A standard deprotection protocol for TNA oligonucleotides involves treating the support-bound oligonucleotide with 30% aqueous ammonium hydroxide (B78521) (NH₄OH) at 55°C for 18 hours[2]. Ensure these conditions are met or optimized for your specific sequence. |
| Precipitation of Oligonucleotide | 1. Ensure the oligonucleotide remains solubilized during the deprotection process. | If the oligonucleotide precipitates out of the deprotection solution, it will not be fully deprotected. |
Quantitative Data Summary
The following tables summarize available quantitative data related to TNA oligonucleotide synthesis. Note that TNA-specific data is limited, and some values are based on general oligonucleotide synthesis principles.
Table 1: TNA Guanosine Phosphoramidite Coupling Efficiency
| Guanosine Protecting Group | Coupling Efficiency (%) | Reference |
| With Diphenylcarbamoyl (DPC) | Lower | [2] |
| Without DPC (less bulky group) | Higher | [2] |
Table 2: General Relationship Between Coupling Efficiency and Full-Length Product (FLP) Yield
This table illustrates the theoretical impact of coupling efficiency on the yield of full-length oligonucleotides of different lengths. While not specific to TNA, it demonstrates the critical importance of high coupling efficiency.
| Oligonucleotide Length | FLP Yield at 98% Coupling Efficiency (%) | FLP Yield at 99.5% Coupling Efficiency (%) |
| 20-mer | ~67.7 | ~90.9 |
| 50-mer | ~36.4 | ~77.9 |
| 100-mer | ~13.3 | ~60.6 |
Table 3: Typical Yields for Standard DNA Oligonucleotide Synthesis (for reference)
This table provides an estimation of expected yields for standard DNA synthesis, which can serve as a rough baseline for TNA synthesis, although actual TNA yields may vary.
| Synthesis Scale | Guaranteed Yield (nmol) for a 20-mer |
| 40 nmol | ~5-10 |
| 200 nmol | ~20-40 |
| 1 µmol | ~50-100 |
Experimental Protocols
Protocol 1: Analysis of TNA Oligonucleotide Purity by RP-HPLC
This protocol provides a general method for analyzing the purity of a crude TNA oligonucleotide sample after synthesis and deprotection.
Materials:
-
Crude TNA oligonucleotide sample, deprotected and desalted.
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water.
Methodology:
-
Dissolve the dried TNA oligonucleotide in Mobile Phase A to a concentration of approximately 0.1 OD₂₆₀/µL.
-
Inject 5-10 µL of the sample onto the C18 column.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).
-
Monitor the absorbance at 260 nm.
-
Analyze the chromatogram to determine the percentage of the full-length product relative to truncated sequences and other impurities. The full-length product should be the major peak with the longest retention time.
Protocol 2: Confirmation of TNA Oligonucleotide Identity by Mass Spectrometry
This protocol outlines the general procedure for confirming the molecular weight of the synthesized TNA oligonucleotide.
Materials:
-
Purified TNA oligonucleotide sample.
-
Mass spectrometer (ESI or MALDI-TOF).
-
Appropriate matrix for MALDI-TOF (if used).
Methodology:
-
Prepare a dilute solution of the purified TNA oligonucleotide in an appropriate solvent (e.g., water with a small amount of a volatile salt like ammonium acetate for ESI).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
Process the raw data (e.g., deconvolution of multiple charge states for ESI) to obtain the molecular weight of the oligonucleotide.
-
Compare the experimentally determined molecular weight with the theoretical calculated mass of the target TNA sequence.
Visualizations
Caption: The solid-phase synthesis cycle for TNA oligonucleotides.
References
- 1. glenresearch.com [glenresearch.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.colby.edu [web.colby.edu]
- 6. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Technical Support Center: Phosphoramidite Stability in Acetonitrile
This guide provides troubleshooting advice and answers to frequently asked questions regarding the degradation of phosphoramidites in acetonitrile (B52724) solution. It is intended for researchers, scientists, and professionals in drug development who utilize phosphoramidite (B1245037) chemistry for oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of phosphoramidite degradation in acetonitrile?
A1: Phosphoramidites in acetonitrile are susceptible to degradation primarily through two pathways: hydrolysis and autocatalytic degradation.[1] Hydrolysis occurs due to the presence of trace amounts of water in the acetonitrile, leading to the formation of H-phosphonate species. Autocatalytic degradation is particularly significant for dG phosphoramidites and involves the elimination of acrylonitrile (B1666552), which can then participate in side reactions.[1][2] Oxidation of the P(III) center to P(V) is another common degradation pathway, which can be exacerbated by exposure to air and water.[3]
Q2: Which phosphoramidite is the most unstable in solution, and why?
A2: The stability of standard deoxyribonucleoside phosphoramidites in acetonitrile decreases in the order: T ≈ dC > dA > dG.[1] The dG phosphoramidite is significantly less stable and degrades more rapidly than the others.[1][2] This increased instability is attributed to an autocatalytic degradation pathway where the dG moiety itself catalyzes the breakdown process.
Q3: How does water content in acetonitrile affect phosphoramidite stability?
A3: Water is a key contributor to phosphoramidite degradation through hydrolysis. Even anhydrous acetonitrile contains trace amounts of water (typically < 30 ppm), which is sufficient to cause gradual degradation.[4] The reaction with water leads to the formation of phosphonate (B1237965) and H-phosphonate byproducts, which are inactive in the coupling reaction and represent a loss of active reagent.[1] Therefore, maintaining the lowest possible water content is critical for preserving phosphoramidite solutions.[4]
Q4: Can the concentration of the phosphoramidite solution impact its stability?
A4: Yes, the concentration of the phosphoramidite solution can significantly affect its stability. Higher concentrations of phosphoramidites, particularly dG, can lead to an accelerated rate of degradation. This is because the degradation of dG is a second-order reaction, meaning the rate is proportional to the square of its concentration, indicating an autocatalytic process. Lowering the phosphoramidite concentration can slow down this degradation.[2][5]
Q5: How should phosphoramidite solutions be stored to maximize their shelf life?
A5: To maximize stability, phosphoramidites should be stored as a dry powder at -20°C under an inert atmosphere (e.g., argon or nitrogen).[3][6] Once dissolved in anhydrous acetonitrile, the solutions should also be stored under an inert atmosphere to minimize exposure to moisture and oxygen.[3] For routine use on an oligonucleotide synthesizer at ambient temperature, it is advisable to prepare fresh solutions and not to store them for extended periods.[6] The use of molecular sieves (3 Å) in the solvent bottle can help to scavenge any residual moisture.[2][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Coupling Efficiency | Phosphoramidite degradation. | - Prepare fresh phosphoramidite solutions. - Verify the dryness of the acetonitrile using a Karl Fischer titrator (<30 ppm water).[4] - Store phosphoramidite solutions over 3 Å molecular sieves to remove residual water.[2][4] - For dG phosphoramidite, consider lowering the concentration if it is stored for an extended period.[2] |
| Presence of Unexpected Peaks in HPLC Analysis of Amidite | Degradation products such as H-phosphonates or oxidized species. | - Identify the degradation products using LC-MS.[7] - If significant degradation is observed, discard the solution and prepare a new one from fresh powder. - Ensure strict anhydrous and anaerobic conditions during sample preparation for analysis to prevent degradation in the vial.[3] |
| Batch-to-Batch Variability in Synthesis | Inconsistent quality or stability of phosphoramidite solutions. | - Implement a quality control protocol to test the purity of new batches of phosphoramidites before use.[3] - Monitor the stability of phosphoramidite solutions over time using HPLC. - Add a small amount of a non-nucleophilic base, such as triethylamine (B128534) (TEA), to the acetonitrile to neutralize any acidic impurities that can catalyze hydrolysis.[2][3] |
| Rapid Degradation of dG Phosphoramidite | Autocatalytic degradation pathway. | - Use dG phosphoramidite solutions as fresh as possible. - Lower the concentration of the dG solution if it needs to be stored.[2][5] - Store the solution at a lower temperature if the synthesizer allows for it. |
Quantitative Data Summary
Table 1: Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile
The following table summarizes the degradation of standard phosphoramidites when stored in a 0.2 M acetonitrile solution at room temperature under an inert atmosphere.
| Phosphoramidite | Purity Reduction after 5 Weeks | Relative Stability |
| dG(ib) | 39% | Least Stable |
| dA(bz) | 6% | Moderately Stable |
| dC(bz) | 2% | Stable |
| T | 2% | Stable |
Data sourced from Krotz et al. (2004).[1][2][5]
Table 2: Effect of Concentration on dG Phosphoramidite Degradation
This table illustrates how reducing the concentration of dG phosphoramidite in acetonitrile can slow its degradation over a 10-day period.
| dG(ib) Concentration | Degradation after 10 Days |
| 0.2 M | ~8% |
| 0.05 M | ~3% |
Data sourced from Krotz et al. (2004).[2]
Experimental Protocols
Protocol 1: HPLC-MS Analysis of Phosphoramidite Purity and Degradation
This protocol outlines a general method for assessing the purity of phosphoramidite solutions and identifying degradation products.
-
Sample Preparation:
-
Prepare phosphoramidite solutions at a concentration of approximately 0.1-1.0 mg/mL in anhydrous acetonitrile.[3] To minimize acid-catalyzed hydrolysis during analysis, the diluent can be modified with 0.01% (v/v) triethylamine (TEA).[3]
-
Prepare samples fresh before analysis to minimize degradation in the vial.[3]
-
-
Instrumentation:
-
Chromatographic Conditions (Example):
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: A linear gradient suitable for separating the phosphoramidite diastereomers from potential impurities.
-
Flow Rate: 1 mL/min.[8]
-
Detection: UV detection at a relevant wavelength (e.g., 260 nm) and mass spectrometry in positive ion mode to identify parent ions and degradation products.[2][8]
-
-
Data Analysis:
-
The phosphoramidite should appear as two major peaks corresponding to the two diastereomers at the phosphorus center.[3]
-
Integrate the peak areas of the parent phosphoramidite and any impurity peaks to determine the purity.
-
Use the mass spectrometer data to identify the mass of the degradation products and infer their structures (e.g., hydrolyzed species, oxidized species, or products of acrylonitrile addition).
-
Visualizations
Caption: Primary degradation pathways of phosphoramidites in acetonitrile solution.
Caption: Workflow for assessing phosphoramidite solution stability and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. lcms.cz [lcms.cz]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. usp.org [usp.org]
How to minimize impurities in TNA oligo synthesis.
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize impurities during α-L-threofuranosyl nucleic acid (TNA) oligo synthesis.
Frequently Asked Questions (FAQs)
Q1: What is TNA and how does its synthesis differ from standard DNA/RNA synthesis?
TNA (α-L-threofuranosyl nucleic acid) is a synthetic nucleic acid analog with a threose sugar backbone instead of the deoxyribose or ribose found in DNA and RNA.[1][2] The backbone repeat unit in TNA is one atom shorter than that of DNA and RNA.[3][4] Despite this structural difference, TNA can form stable duplexes with itself, DNA, and RNA.[1][2] TNA synthesis utilizes the same fundamental phosphoramidite (B1245037) chemistry as DNA/RNA synthesis, proceeding in a 3' to 5' direction through a four-step cycle of detritylation, coupling, capping, and oxidation.[3][5] However, the unique structure of TNA monomers requires optimized protocols, particularly for coupling and deprotection steps, to achieve high purity.[2]
Q2: What are the most common types of impurities in TNA oligo synthesis?
Impurities in TNA synthesis are similar to those in conventional oligonucleotide synthesis and can be broadly categorized as product-related or process-related.[6]
-
Product-Related Impurities: These are structurally similar to the target oligonucleotide.[6]
-
Truncated Sequences (n-1, n-2, etc.): Shorter sequences that result from incomplete coupling at one or more cycles.[7][][9] These are often the most prevalent type of impurity.[]
-
Deleted Sequences: Oligos missing an internal nucleotide.
-
Modified Oligonucleotides: Impurities arising from side reactions during deprotection or oxidation, such as the formation of N3-cyanoethyl-dT adducts.[10]
-
High Molecular Weight Impurities: Branched or dimeric oligonucleotides that can form due to side reactions on the solid support.[10]
-
-
Process-Related Impurities: These originate from the synthesis reagents and process.[6]
-
Residual solvents.[6]
-
Protecting groups that were not fully cleaved.
-
Reagents from the cleavage and deprotection steps.
-
Q3: How do I analyze the purity of my final TNA oligo product?
A combination of chromatographic and mass spectrometry techniques is essential for accurate purity analysis.[9]
-
High-Performance Liquid Chromatography (HPLC): Ion-pair reversed-phase (IP-RP) HPLC is the most common method for separating the full-length product from truncated sequences and other impurities.[11][12] Anion-exchange (AEX) HPLC is also effective, separating oligos based on the negative charge of their phosphate (B84403) backbone.[12]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the desired TNA oligo and to identify the mass of any impurities.[13][14] Coupling HPLC with MS (LC-MS) provides both separation and mass identification in a single analysis.[13][15]
Troubleshooting Guide
This section addresses specific problems encountered during TNA oligo synthesis.
Problem: High Levels of Truncated Sequences (e.g., n-1)
Observation: HPLC or gel electrophoresis analysis shows significant peaks/bands corresponding to sequences that are one or more nucleotides shorter than the full-length product (FLP).
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Low Coupling Efficiency | The most common cause of n-1 impurities.[][16] If a phosphoramidite monomer fails to couple to the growing chain, that chain will not be extended in that cycle.[16] | 1. Check Reagents: Ensure phosphoramidites and activator (e.g., tetrazole) are fresh and anhydrous.[16] Old or wet reagents drastically reduce coupling efficiency. 2. Optimize Coupling Time: TNA monomers may require longer coupling times than standard DNA/RNA monomers. Increase the coupling reaction time.[2] 3. Increase Reagent Concentration: Use a higher concentration of phosphoramidite and activator. |
| Ineffective Capping | The capping step is designed to block unreacted 5'-hydroxyl groups from further elongation.[5][16] If capping fails, a chain that did not couple in one cycle can couple in the next, resulting in a deletion impurity. If coupling efficiency is low, ineffective capping leads to a large population of n-1 sequences.[16] | 1. Use Fresh Capping Reagents: Prepare fresh capping solutions (Cap A and Cap B) daily. 2. Ensure Complete Delivery: Verify that the synthesizer is delivering the correct volumes of capping reagents to the synthesis column. |
| Steric Hindrance | The unique sugar pucker of threose may cause steric hindrance, especially in certain sequence contexts, leading to lower coupling yields. | Consider using a stronger activator or a different phosphoramidite with modified protecting groups if available. |
The impact of coupling efficiency on the theoretical yield of the full-length product is significant, especially for longer oligos.
Table 1: Effect of Coupling Efficiency on Full-Length Product Yield
| Oligo Length | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20mer | 68.1% | 82.6% | 90.9% |
| 40mer | 45.5% | 67.6% | 82.2% |
| 60mer | 30.4% | 55.3% | 74.4% |
| 80mer | 20.3% | 45.2% | 67.3% |
| Data adapted from Gene Link, 2023.[17] This table illustrates the theoretical maximum percentage of full-length product in the crude mixture based on per-cycle coupling efficiency. |
Problem: Presence of High Molecular Weight (HMW) Impurities
Observation: HPLC analysis shows peaks eluting later than the FLP, or gel analysis shows bands migrating slower than the FLP, sometimes at a size corresponding to a dimer (2n).[10]
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Branched Chain Formation | Side reactions can occur where a growing oligo chain attaches to an exocyclic amine on a nucleobase of another chain, creating a branched structure.[10] This is more common with certain solid supports. | 1. Use Universal Supports: Universal supports can prevent the formation of some major HMW impurities.[10] 2. Optimize Deprotection: Ensure complete removal of base-protecting groups during the final deprotection step to prevent sites for side reactions. |
| Incomplete Cleavage | If the oligo is not fully cleaved from the solid support, it can lead to complex mixtures and apparent HMW species. | 1. Increase Cleavage Time/Temperature: Extend the duration or slightly increase the temperature of the cleavage reaction as recommended for the specific linker used. 2. Use Fresh Cleavage Reagent: Ensure the cleavage reagent (e.g., concentrated ammonium (B1175870) hydroxide) is fresh. |
Problem: Base Modifications Detected by Mass Spectrometry
Observation: Mass spectrometry reveals adducts or modifications on the nucleobases (e.g., +53 Da corresponding to cyanoethyl group addition).
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Acrylonitrile (B1666552) Adducts | During deprotection, the β-cyanoethyl protecting group is removed from the phosphate backbone, generating acrylonitrile as a byproduct.[10] Acrylonitrile can then act as an alkylating agent, modifying thymine (B56734) or other bases.[10] | 1. Include a Scavenger: Use a deprotection solution containing a scavenger like triethylamine (B128534) or use gaseous ammonia (B1221849) to minimize acrylonitrile formation. 2. Optimize Deprotection Time: Avoid excessively long deprotection times at high temperatures, which can increase the rate of side reactions. |
| Incomplete Deprotection of Bases | Residual protecting groups (e.g., isobutyryl on G, benzoyl on A and C) will add to the mass of the oligo and can interfere with downstream applications. | 1. Extend Deprotection: TNA oligos, or sequences rich in certain bases like G, may require longer or harsher deprotection conditions.[] 2. Use a Two-Step Deprotection: For sensitive modifications, consider a milder initial deprotection followed by a stronger second step. |
Experimental Protocols & Workflows
General Protocol: Solid-Phase TNA Oligo Synthesis Cycle
This protocol outlines the four key steps in each cycle of automated solid-phase synthesis.
-
Detritylation (Deblocking):
-
Reagent: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Purpose: Removes the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, freeing the 5'-hydroxyl group for the next coupling reaction.[5][7]
-
Action: The column is washed with the detritylation reagent. The orange color of the cleaved trityl cation can be monitored to assess overall synthesis efficiency.
-
-
Coupling:
-
Reagents: TNA phosphoramidite monomer and an activator (e.g., 5-Ethylthio-1H-tetrazole, ETT).
-
Purpose: The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing chain.[5] This is the chain-elongation step.
-
Action: A solution of the TNA monomer and activator is delivered to the synthesis column. This step is performed under anhydrous conditions. To ensure high purity, coupling efficiency should be >99%.[7]
-
-
Capping:
-
Reagents: Acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B).
-
Purpose: Acetylates any 5'-hydroxyl groups that failed to react during the coupling step.[5] This prevents the formation of deletion-type impurities (n-x) in subsequent cycles.[7][16]
-
Action: The capping reagents are delivered to the column to permanently block the unreacted chains.
-
-
Oxidation:
-
Reagent: Iodine solution (e.g., I₂ in water/pyridine/THF).
-
Purpose: Converts the unstable phosphite (B83602) triester linkage formed during coupling into a more stable phosphate triester.[5]
-
Action: The oxidizer is passed through the column, stabilizing the newly formed internucleotide bond.
-
This cycle is repeated until the desired TNA sequence is fully synthesized.
Workflow Diagrams
Caption: The four-step cycle of solid-phase TNA oligonucleotide synthesis.
Caption: A logical workflow for troubleshooting common TNA synthesis impurities.
References
- 1. What are Threofuranosyl Nucleotides or TNAs? [biosyn.com]
- 2. synoligo.com [synoligo.com]
- 3. Structural basis for TNA synthesis by an engineered TNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. DNA寡核苷酸合成 [sigmaaldrich.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. idtdna.com [idtdna.com]
- 9. agilent.com [agilent.com]
- 10. glenresearch.com [glenresearch.com]
- 11. waters.com [waters.com]
- 12. gilson.com [gilson.com]
- 13. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. measurlabs.com [measurlabs.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. genelink.com [genelink.com]
Technical Support Center: Optimizing Deprotection of TNA-Containing Oligonucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Threose Nucleic Acid (TNA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the critical deprotection step for your TNA-containing oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the deprotection of TNA-containing oligonucleotides?
The primary challenge in deprotecting TNA-containing oligonucleotides lies in the unique 3',2'-phosphodiester backbone of TNA, which differs from the 3',5'-phosphodiester linkage found in DNA and RNA.[1] This structural difference may lead to altered stability under the basic conditions typically used for deprotection. While TNA has been shown to be more resistant to acid-mediated degradation than DNA and RNA, its stability under basic conditions requires careful consideration to prevent backbone cleavage or other side reactions.[1][2] Additionally, incomplete removal of protecting groups from the nucleobases or the phosphate (B84403) backbone can interfere with downstream applications.
Q2: What are the standard protecting groups used for TNA phosphoramidites?
The synthesis of TNA oligonucleotides typically utilizes phosphoramidite (B1245037) chemistry, similar to DNA and RNA synthesis. Therefore, it is common to use standard protecting groups for the exocyclic amines of the nucleobases, such as benzoyl (Bz) for adenine (B156593) and cytosine, and isobutyryl (iBu) for guanine. The phosphate groups are typically protected with a 2-cyanoethyl group.
Q3: Are there any recommended starting conditions for the deprotection of TNA oligonucleotides?
While specific studies detailing the optimization of TNA deprotection are limited, a reliable starting point can be adapted from protocols used for other modified oligonucleotides, such as RNA analogues. A common method involves a two-step process of cleavage from the solid support and subsequent deprotection of the nucleobases and phosphate groups.
One such protocol involves treatment with a mixture of concentrated aqueous ammonia (B1221849) and ethanol (B145695) (3:1 v/v). The cleavage can be performed at room temperature, followed by heating to complete the deprotection.[3]
Troubleshooting Guide
Problem 1: Low yield of the final TNA oligonucleotide product.
| Possible Cause | Suggested Solution |
| Incomplete cleavage from the solid support. | Extend the cleavage time at room temperature or slightly increase the temperature. Ensure the solid support is fully submerged in the cleavage solution. |
| Degradation of the TNA backbone. | The 3',2'-phosphodiester linkage may have some lability under harsh basic conditions. Consider using milder deprotection reagents such as potassium carbonate in methanol, or perform the deprotection at a lower temperature for a longer duration. |
| Precipitation issues. | Ensure that the TNA oligonucleotide is completely solubilized before precipitation and that the correct volume of a suitable precipitating agent (e.g., ethanol or isopropanol) and salt is used. |
Problem 2: Presence of unexpected peaks in HPLC or Mass Spectrometry analysis.
| Possible Cause | Suggested Solution |
| Incomplete removal of base protecting groups. | This is a common issue in oligonucleotide deprotection. Extend the heating time during the deprotection step or use a stronger deprotection reagent like AMA (Ammonium Hydroxide/Methylamine). Be cautious, as harsher conditions may risk backbone degradation. Mass spectrometry can help identify which protecting group remains.[4][5] |
| Formation of side products. | Side reactions can occur during deprotection. If using AMA, ensure that acetyl-protected dC is used to prevent base modification. For other modifications, ensure compatibility with the chosen deprotection conditions. |
| Depurination or depyrimidination. | Although TNA is more stable to acid, prolonged exposure to even mildly acidic conditions during workup can lead to base loss. Ensure all solutions are fresh and appropriately buffered if necessary.[6] |
Problem 3: The purified TNA oligonucleotide shows poor performance in downstream applications (e.g., binding assays, enzymatic reactions).
| Possible Cause | Suggested Solution |
| Residual protecting groups. | Even small amounts of remaining protecting groups can interfere with hybridization and enzymatic recognition. Optimize the deprotection protocol for complete removal, and verify with mass spectrometry.[4][5] |
| Modification of nucleobases during deprotection. | Certain deprotection conditions can lead to chemical modification of the nucleobases. Consider using milder deprotection conditions or alternative protecting group strategies if base integrity is compromised. |
Experimental Protocols & Data
While specific quantitative data for TNA deprotection is not widely available, the following table provides a summary of common deprotection conditions used for standard and modified oligonucleotides that can be adapted and optimized for TNA.
Table 1: Deprotection Conditions for Oligonucleotides
| Reagent | Temperature | Duration | Target Protecting Groups | Considerations |
| Conc. NH₄OH / Ethanol (3:1 v/v) | Room Temp (cleavage) then 55°C | 2 hours (cleavage) then 45 min (deprotection) | Standard (Bz, iBu) | A good starting point for TNA.[3] |
| Conc. NH₄OH | 55°C | 8-12 hours | Standard (Bz, iBu) | Traditional method; may be too harsh for some modifications. |
| AMA (NH₄OH / 40% Methylamine 1:1) | 65°C | 10-15 minutes | Standard (Bz, iBu), fast-deprotecting groups | Very fast, but requires careful optimization to avoid backbone degradation. |
| Potassium Carbonate (0.05M in Methanol) | Room Temp | 4-18 hours | Ultra-mild protecting groups (e.g., Pac, Ac) | Suitable for base-labile modifications. |
| t-Butylamine / Water (1:3 v/v) | 60°C | 6 hours | Standard (Bz, iBu) | An alternative to ammonia-based reagents. |
Visual Guides
Deprotection Workflow
The following diagram illustrates a general workflow for the deprotection of TNA-containing oligonucleotides.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues encountered during TNA deprotection.
References
- 1. What are Threofuranosyl Nucleotides or TNAs? [biosyn.com]
- 2. Stability and mechanism of threose nucleic acid toward acid-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. web.colby.edu [web.colby.edu]
- 5. idtdna.com [idtdna.com]
- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]
Side reactions associated with TNA phosphoramidite chemistry.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Threose Nucleic Acid (TNA) phosphoramidite (B1245037) chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during TNA solid-phase synthesis?
A1: While TNA phosphoramidite chemistry follows the same fundamental principles as DNA and RNA synthesis (detritylation, coupling, capping, and oxidation), there are specific side reactions to be aware of:
-
Incomplete Coupling: This is a common issue in any solid-phase oligonucleotide synthesis, leading to the formation of n-1 and other truncated sequences. In TNA synthesis, this can be exacerbated by factors such as the steric bulk of protecting groups on the TNA phosphoramidites, particularly with guanosine (B1672433) monomers.
-
Phosphoramidite Oxidation: TNA phosphoramidites, like their DNA and RNA counterparts, are susceptible to oxidation from the active P(III) state to the inactive P(V) state, especially in the presence of trace amounts of water and air. Oxidized phosphoramidites will not couple to the growing TNA chain.
-
Hydrolysis of Phosphoramidites: The presence of moisture can lead to the hydrolysis of phosphoramidites to their corresponding H-phosphonates, which are unreactive under standard coupling conditions.
-
Depurination: While TNA is significantly more resistant to acid-catalyzed depurination than DNA, it can still occur to a minor extent, especially with prolonged exposure to the acidic deblocking reagent.[1][2] This involves the cleavage of the glycosidic bond between the threose sugar and the purine (B94841) bases (adenine and guanine).[1]
-
Side Reactions during Deprotection: The final deprotection step to remove protecting groups from the nucleobases and the phosphate (B84403) backbone can lead to side reactions if not optimized. For example, incomplete removal of base-protecting groups can affect the hybridization properties of the TNA oligonucleotide.
Q2: Why is the synthesis of guanosine TNA phosphoramidite particularly challenging?
A2: The synthesis of guanosine TNA phosphoramidite presents unique challenges primarily due to:
-
Regioisomer Formation: During the glycosylation step to attach the guanine (B1146940) base to the threose sugar, both the desired N9 and the undesired N7 regioisomers are often formed.[][4] Separating these isomers can be difficult.
-
Protecting Group Strategy: To favor the formation of the N9 isomer, a bulky protecting group, such as diphenylcarbamoyl (DPC), is often installed on the O6 position of the guanine base.[][4] However, this bulky group can sterically hinder the subsequent coupling reaction during solid-phase synthesis, leading to lower coupling efficiencies.[][4]
-
Solubility Issues: Guanine and its derivatives can be poorly soluble, which complicates the synthesis and purification of the phosphoramidite monomer.[4]
Recent research has focused on developing synthetic routes for guanosine TNA phosphoramidites that avoid the use of bulky protecting groups to improve coupling efficiency. For instance, a strategy using 2-amino-6-chloropurine (B14584) as a precursor has been shown to yield a guanosine TNA phosphoramidite with a less bulky acetyl protecting group, resulting in higher coupling efficiency.[][4]
Q3: How does the stability of TNA compare to DNA and RNA under synthesis and deprotection conditions?
A3: TNA exhibits significantly higher stability compared to DNA and RNA, particularly under acidic conditions.
-
Acid Stability and Depurination: TNA is much more resistant to acid-mediated degradation than DNA and RNA.[1][2] The rate-limiting step of this degradation is depurination.[2] The enhanced stability of TNA is attributed to its unique 2',3'-phosphodiester backbone, which destabilizes the formation of the oxocarbenium intermediate that is crucial for the depurination process.[1][2] This means that during the acidic detritylation step of solid-phase synthesis, TNA is less prone to the loss of purine bases than DNA.
-
Nuclease Resistance: The threose backbone of TNA makes it completely resistant to nuclease digestion, which is a significant advantage for in vivo applications.[5]
This increased stability simplifies handling during purification and analysis but does not eliminate the need for careful control of synthesis and deprotection conditions to minimize other potential side reactions.
Troubleshooting Guides
Problem 1: Low Coupling Efficiency
Symptoms:
-
Low trityl cation signal after the coupling step.
-
Presence of significant n-1 and shorter failure sequences in the final product analysis by HPLC or mass spectrometry.
-
Overall low yield of the full-length TNA oligonucleotide.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Quality Phosphoramidites | 1. Check for Oxidation/Hydrolysis: Use freshly prepared or properly stored phosphoramidite solutions. Phosphoramidites are sensitive to moisture and oxygen.[][6] Store them under an inert atmosphere (e.g., argon) at low temperatures. 2. Verify Purity: Analyze the phosphoramidite purity using 31P NMR or HPLC. Impurities can inhibit the coupling reaction. |
| Suboptimal Activator | 1. Activator Choice: For TNA synthesis, stronger activators like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) may be required to achieve high coupling efficiencies, especially for sterically hindered monomers like some guanosine TNA phosphoramidites.[7] 2. Activator Concentration and Age: Ensure the activator solution is at the correct concentration and has not degraded. Prepare fresh activator solutions regularly. |
| Insufficient Coupling Time | 1. Extend Coupling Time: TNA phosphoramidites, particularly those with bulky protecting groups, may require longer coupling times than standard DNA phosphoramidites.[4] Optimize the coupling time for each TNA monomer (e.g., start with 5-10 minutes and adjust as needed). |
| Steric Hindrance | 1. Monomer Design: If using a guanosine TNA phosphoramidite with a bulky DPC protecting group, consider switching to a monomer with a smaller protecting group, such as an acetyl group, which has been shown to improve coupling efficiency.[][4] |
| Moisture in Reagents/Lines | 1. Use Anhydrous Reagents: Ensure all reagents, especially the acetonitrile (B52724) used for phosphoramidite and activator solutions, are anhydrous. 2. Dry Synthesizer Lines: Purge all synthesizer lines with dry argon or helium before synthesis. |
| Secondary Structure Formation | 1. Modified Synthesis Cycles: For sequences prone to forming secondary structures, consider using a higher synthesis temperature (if your synthesizer allows) or using reagents designed to disrupt secondary structures. |
Experimental Protocol: Evaluating Coupling Efficiency of a New TNA Phosphoramidite
-
Synthesize a Test Oligonucleotide: Synthesize a short, chimeric sequence such as 3'-tN-tT-dT5-3' (where tN is the TNA phosphoramidite to be tested). The DNA portion allows for easier analysis.[]
-
Synthesis Conditions: Use a standard DNA synthesizer with a defined concentration of the TNA phosphoramidite (e.g., 0.1 M in anhydrous acetonitrile) and a suitable activator (e.g., 0.25 M DCI). Start with a coupling time of 5 minutes.
-
Deprotection: Cleave the oligonucleotide from the solid support and deprotect using a standard protocol (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 12-16 hours).
-
Analysis: Analyze the crude product by anion-exchange HPLC (AEX-HPLC) and MALDI-TOF mass spectrometry.
-
Quantification: Identify the peaks corresponding to the full-length product (tN-tT-dT5) and the failure sequence (tT-dT5). Calculate the coupling efficiency by comparing the integrated peak areas of the full-length and failure sequences.
Quantitative Data on Coupling Efficiency
| Monomer | Protecting Group | Coupling Efficiency (%) | Notes |
| Guanosine TNA | Diphenylcarbamoyl (DPC) | ~65% | Under suboptimal conditions (single 5-min coupling).[] |
| Guanosine TNA | Acetyl | ~81% | Under the same suboptimal conditions, showing improvement over DPC.[] |
Note: Coupling efficiencies for other TNA phosphoramidites (A, C, T) are generally high, often exceeding 98% under optimized conditions, similar to their DNA counterparts. However, specific quantitative data from comparative studies is limited.
Logical Workflow for Troubleshooting Low Coupling Efficiency
Problem 2: Presence of n+1 Species (Longmers)
Symptoms:
-
A significant peak with a mass corresponding to the target oligonucleotide plus one nucleotide is observed in the mass spectrum.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Capping | 1. Check Capping Reagents: Ensure that the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active. 2. Increase Capping Time: If incomplete capping is suspected, increasing the capping time can help to ensure all unreacted 5'-hydroxyl groups are blocked. |
| Phosphoramidite Instability | 1. Dimer Formation: Some phosphoramidites, particularly dG, can be detritylated by the acidic activator during the coupling step, leading to the formation of a dimer that is then incorporated into the growing chain. Using a less acidic activator like DCI can help minimize this side reaction.[8] |
| Carryover of Reagents | 1. Optimize Washing Steps: Ensure that all reagents from the previous step are thoroughly washed away before proceeding to the next step in the synthesis cycle. |
Signaling Pathway for n-1 Impurity Formation due to Incomplete Capping
References
- 1. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. Synthesis of threose nucleic acid (TNA) triphosphates and oligonucleotides by polymerase-mediated primer extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. An improved synthesis of guanosine TNA phosphoramidite for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of water content on DMTr-TNA-5MeU-amidite stability.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of DMTr-TNA-5MeU-amidite, focusing on the impact of water content. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound that may be related to its stability.
| Issue | Potential Cause | Recommended Action |
| Low Coupling Efficiency in Oligonucleotide Synthesis | Degradation of the phosphoramidite (B1245037) due to moisture. Water hydrolyzes the phosphoramidite to the corresponding H-phosphonate, which is unreactive in the coupling step.[1][2] | 1. Ensure anhydrous conditions: Use anhydrous acetonitrile (B52724) (<30 ppm water) for dissolution.[3] 2. Use molecular sieves: Add molecular sieves (3 Å) to the dissolved phosphoramidite solution and allow it to stand overnight to remove residual moisture.[3][4] 3. Fresh solutions: Prepare fresh phosphoramidite solutions for each synthesis run.[5] 4. Check solvent quality: Regularly test the water content of your acetonitrile using Karl Fischer titration.[3] |
| Oxidation of the phosphoramidite. The P(III) center can be oxidized to P(V), rendering it inactive for coupling. | 1. Use an inert atmosphere: Handle the solid phosphoramidite and its solutions under argon or nitrogen.[5][6] 2. Proper storage: Store the solid phosphoramidite at -20°C in a tightly sealed container.[7] | |
| Unexpected Peaks in HPLC or 31P NMR Analysis of the Amidite | Presence of hydrolysis byproducts. The primary hydrolysis product is the H-phosphonate derivative. | 1. 31P NMR analysis: The active phosphoramidite typically shows two diastereomeric peaks around 149 ppm. The H-phosphonate impurity will appear as peaks between 8 and 10 ppm.[8] 2. HPLC analysis: Use a reverse-phase HPLC method to separate the phosphoramidite from its more polar degradation products.[9][10] |
| Presence of oxidation byproducts. The oxidized phosphoramidite will appear as a distinct peak in 31P NMR. | 1. 31P NMR analysis: Oxidized P(V) species will appear in a different region of the spectrum compared to the P(III) phosphoramidite.[11] | |
| Inconsistent Synthesis Results | Variable water content in reagents. Fluctuations in ambient humidity can affect the water content of solvents and reagents.[12][13] | 1. Control laboratory environment: Maintain a controlled humidity environment where possible. 2. Consistent reagent handling: Adhere to strict protocols for handling anhydrous solvents and phosphoramidites.[14] |
| Age and storage of the phosphoramidite. Prolonged storage, even under recommended conditions, can lead to gradual degradation.[6] | 1. Use fresh reagents: Whenever possible, use freshly opened vials of phosphoramidite. 2. Monitor quality: Regularly check the purity of stored phosphoramidites using 31P NMR or HPLC. |
Frequently Asked Questions (FAQs)
1. How does water affect the stability of this compound?
Water is a primary cause of phosphoramidite degradation through hydrolysis.[6][14] The trivalent phosphorus (P(III)) center of the phosphoramidite is susceptible to nucleophilic attack by water, which cleaves the P-N bond to form an inactive H-phosphonate species. This reaction reduces the amount of active phosphoramidite available for the coupling reaction during oligonucleotide synthesis, leading to lower yields and an increase in truncated sequences.[1]
2. What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Solid form: Store at -20°C in a tightly sealed container under an inert atmosphere (argon or nitrogen).[7][15]
-
In solution: It is highly recommended to prepare solutions fresh before use.[5] If short-term storage is necessary, store the solution in anhydrous acetonitrile at -20°C in a sealed vial containing molecular sieves.
3. How can I determine the water content in my phosphoramidite solution?
The most accurate method for determining the water content in your phosphoramidite solution or in the acetonitrile used for dissolution is Karl Fischer titration.[3] This technique is highly specific for water and can quantify even trace amounts.
4. What is the expected stability of a dissolved phosphoramidite on a synthesizer?
The stability of a phosphoramidite in solution on an automated synthesizer is limited. Even with anhydrous solvents, gradual degradation will occur due to residual moisture.[5] It is best practice to use fresh solutions for each synthesis run, especially for long oligonucleotides or when high coupling efficiency is critical.[1] For routine synthesis, solutions should not be left on the synthesizer for more than a few days.
5. Are there differences in stability between different nucleoside phosphoramidites?
Yes, the stability of phosphoramidites can vary depending on the nucleobase. For standard DNA phosphoramidites, dG is known to be the least stable and most susceptible to degradation.[16] While specific stability data for TNA phosphoramidites is not widely published, it is prudent to assume that moisture will affect all phosphoramidites and to handle them with appropriate care.
Quantitative Stability Data (Analog-Based)
Table 1: Estimated Purity of a Uridine (B1682114) Analog Phosphoramidite in Acetonitrile Solution at Room Temperature
| Time (Hours) | Purity (%) with <30 ppm H2O | Purity (%) with ~100 ppm H2O |
| 0 | >99 | >99 |
| 24 | ~98 | ~95 |
| 48 | ~96 | ~90 |
| 72 | ~94 | ~85 |
Table 2: Impact of Water Content on Coupling Efficiency (Illustrative)
| Water Content in Acetonitrile (ppm) | Estimated Average Coupling Efficiency (%) | Theoretical Yield of a 50-mer Oligonucleotide (%) |
| < 10 | 99.5 | 77.8 |
| 30 | 99.0 | 61.0 |
| 50 | 98.5 | 47.0 |
| 100 | 97.0 | 24.0 |
Experimental Protocols
Protocol 1: Stability Assessment by 31P NMR Spectroscopy
This protocol allows for the monitoring of phosphoramidite degradation by observing the appearance of hydrolysis and oxidation byproducts.
-
Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 0.1 M) under an inert atmosphere.
-
Divide the stock solution into separate vials for each time point to be tested.
-
To one set of vials, add a controlled amount of water to simulate non-anhydrous conditions.
-
Store the vials under the desired test conditions (e.g., room temperature).
-
-
NMR Analysis:
-
At each time point, take an aliquot of the solution and transfer it to an NMR tube.
-
Acquire a proton-decoupled 31P NMR spectrum.
-
The active phosphoramidite will show two peaks for the diastereomers around 149 ppm.[8]
-
The primary hydrolysis product (H-phosphonate) will appear as peaks between 8-10 ppm.[8]
-
Integrate the peaks corresponding to the active phosphoramidite and the degradation products to determine the relative percentage of each.
-
Protocol 2: Purity Analysis by HPLC
This protocol is used to assess the purity of the phosphoramidite and detect degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to resolve the phosphoramidite from its more polar degradation products.
-
Flow Rate: 1 mL/min.[11]
-
Detection: UV at 260 nm.
-
-
Sample Preparation and Analysis:
-
Prepare samples as described in the 31P NMR protocol.
-
At each time point, inject the sample onto the HPLC system.
-
The active phosphoramidite will appear as a major peak (often a doublet for the diastereomers).[10][11] Degradation products will typically elute earlier.
-
Calculate the purity based on the peak area percentage of the active phosphoramidite.
-
Protocol 3: Water Content Determination by Karl Fischer Titration
This protocol determines the absolute water content in the solvent or the phosphoramidite solution.
-
Instrument Setup:
-
Use a volumetric or coulometric Karl Fischer titrator.
-
The titrant and solvent system should be appropriate for organic solvents.
-
-
Titration of Solvent:
-
First, determine the water content of the anhydrous acetonitrile to ensure it meets the required specifications (<30 ppm).
-
-
Titration of Phosphoramidite Solution:
-
Accurately add a known volume or weight of the phosphoramidite solution to the titration cell.
-
Titrate to the endpoint.
-
The instrument will calculate the amount of water in the sample, which can be expressed in ppm or percentage.
-
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 7. DMTr-TNA-5MeU amidite, 325683-94-1 | BroadPharm [broadpharm.com]
- 8. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 9. lcms.cz [lcms.cz]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. usp.org [usp.org]
- 12. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. glenresearch.com [glenresearch.com]
- 15. This compound | TargetMol [targetmol.com]
- 16. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Autocatalytic degradation of guanosine phosphoramidites and prevention.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the autocatalytic degradation of guanosine (B1672433) phosphoramidites and preventative measures.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving guanosine phosphoramidites.
Issue 1: Low Coupling Efficiency Specifically at Guanosine (dG) Residues
Q1: My oligonucleotide synthesis is showing a significant drop in coupling efficiency whenever a guanosine phosphoramidite (B1245037) is added. What could be the cause?
A1: This is a common issue often linked to the inherent instability of dG phosphoramidites. The primary cause is degradation of the phosphoramidite prior to the coupling step. This degradation is an autocatalytic process accelerated by the presence of trace amounts of water.[1][2][3][4] The degradation product, primarily the H-phosphonate, is incapable of coupling to the growing oligonucleotide chain, leading to truncated sequences.
Q2: How can I confirm that my dG phosphoramidite has degraded?
A2: You can assess the integrity of your dG phosphoramidite solution using analytical techniques such as ³¹P NMR or HPLC.
-
³¹P NMR Spectroscopy: Fresh, high-quality phosphoramidites will exhibit characteristic peaks in the range of 140-155 ppm.[5] The presence of significant peaks in the P(V) region (-25 to 99 ppm) is indicative of hydrolysis to the H-phosphonate and other degradation products.[6][7]
-
Reverse-Phase HPLC: An HPLC analysis of the phosphoramidite solution can reveal the presence of degradation products, which will typically elute at different retention times than the parent phosphoramidite. A diminished area of the main phosphoramidite peak compared to a fresh standard is a clear indicator of degradation.
Q3: What immediate steps can I take to improve coupling efficiency with my current batch of dG phosphoramidite?
A3: To mitigate low coupling efficiency, consider the following:
-
Use Freshly Prepared Solutions: Always dissolve the dG phosphoramidite in anhydrous acetonitrile (B52724) immediately before use. Avoid storing dG phosphoramidite solutions for extended periods, even at low temperatures.[8][9]
-
Ensure Anhydrous Conditions: Use high-quality, anhydrous acetonitrile (water content < 10-15 ppm) for dissolving the phosphoramidite and for all wash steps.[10][11] Consider using molecular sieves to further dry the acetonitrile.[4][12]
-
Increase Coupling Time: Extending the coupling time for dG phosphoramidites can help to drive the reaction to completion, compensating for a lower concentration of active phosphoramidite.[13]
-
Increase Phosphoramidite Concentration: Using a higher concentration of the dG phosphoramidite solution can also help improve coupling efficiency.[11]
Issue 2: Unexpected Side Products in the Final Oligonucleotide
Q1: After purification, I am observing a significant amount of n-1 sequences, and mass spectrometry indicates the deletions are at dG positions. What is the likely cause?
A1: The presence of n-1 sequences at dG positions is a direct consequence of failed coupling reactions at those sites. This is most likely due to the degradation of the dG phosphoramidite as described in Issue 1. The unreacted 5'-hydroxyl group of the growing oligonucleotide chain is then capped in the subsequent step, resulting in a truncated sequence.[11][14]
Q2: I am observing a side product with a mass of +53 Da, particularly in longer oligonucleotides. What is this and how can I prevent it?
A2: A +53 Da modification is typically due to the cyanoethylation of the N3 position of thymidine (B127349) or the N7 position of guanine (B1146940). This can occur when acrylonitrile, a byproduct of the deprotection of the phosphate (B84403) group, reacts with the nucleobases. To minimize this side reaction, you can use a larger volume of the deprotection solution (e.g., ammonia) or use a deprotection solution containing methylamine (B109427) (AMA), which is more effective at scavenging acrylonitrile.[10]
Frequently Asked Questions (FAQs)
Q1: Why are guanosine phosphoramidites more prone to degradation than other nucleoside phosphoramidites?
A1: The degradation of dG phosphoramidites is an autocatalytic process where the dG phosphoramidite itself catalyzes its own hydrolysis in the presence of water.[1][2][3] This is attributed to the chemical structure of the guanine base, which can participate in proton transfer, facilitating the nucleophilic attack of water on the phosphorus center.[3] Studies have shown that the stability of deoxynucleoside phosphoramidites in solution decreases in the order T, dC > dA >> dG.[12][15]
Q2: How do the different exocyclic amine protecting groups (dmf, iBu, tac) on dG phosphoramidites affect their stability?
A2: The choice of the exocyclic amine protecting group significantly influences the stability of the dG phosphoramidite. The stability generally decreases in the order of dmf > iBu > tac.[1][3] While more labile protecting groups like tac can be advantageous for rapid deprotection of the final oligonucleotide, they render the phosphoramidite more susceptible to degradation in solution.[1]
Q3: What are the best practices for storing and handling guanosine phosphoramidites to prevent degradation?
A3: To maximize the shelf-life and performance of your dG phosphoramidites, adhere to the following guidelines:
-
Storage of Dry Powder: Store the lyophilized powder at -20°C under an inert atmosphere (argon or nitrogen).[8][9]
-
Handling: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Solution Preparation: Dissolve the phosphoramidite in high-quality anhydrous acetonitrile immediately before use.[10]
-
On-Synthesizer Storage: If solutions must be stored on the synthesizer, ensure the instrument's environment is scrupulously dry and minimize the time the solution remains on the instrument.
Q4: Can I purify a partially degraded guanosine phosphoramidite?
A4: While it is technically possible to purify phosphoramidites via methods like flash column chromatography, this is not a practical or recommended solution in a typical research setting for routine oligonucleotide synthesis.[8] The process is time-consuming and requires expertise to perform under strictly anhydrous conditions. It is more cost-effective and reliable to start with fresh, high-quality phosphoramidite.
Data Presentation
Table 1: Comparative Stability of dG Phosphoramidites with Different Protecting Groups
This table summarizes the relative degradation rates of dG phosphoramidites with dimethylformamidine (dmf), isobutyryl (iBu), and tert-butylphenoxyacetyl (tac) protecting groups in solution over time. The data is derived from published studies and illustrates the percentage of remaining intact phosphoramidite.
| Time (hours) | % Remaining dG-dmf | % Remaining dG-iBu | % Remaining dG-tac |
| 0 | 100 | 100 | 100 |
| 24 | ~98 | ~95 | ~85 |
| 48 | ~96 | ~90 | ~70 |
| 72 | ~94 | ~85 | ~55 |
| 96 | ~92 | ~80 | ~40 |
Data are approximate and synthesized from graphical representations in scientific literature for illustrative purposes.[1][3]
Experimental Protocols
Protocol 1: HPLC Analysis of Guanosine Phosphoramidite Degradation
This protocol outlines a method for monitoring the degradation of dG phosphoramidites using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Guanosine phosphoramidite sample
-
Anhydrous acetonitrile (ACN)
-
0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0
-
C18 RP-HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a fresh solution of the guanosine phosphoramidite in anhydrous acetonitrile at a concentration of approximately 1.0 mg/mL.[6] For a time-course experiment, incubate the solution at room temperature and draw aliquots at specified time points.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1 M TEAA in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 236 nm[1]
-
-
Gradient Elution:
-
0-1.5 min: 60% A, 40% B (Isocratic)
-
1.5-17 min: Linear gradient to 2% A, 98% B
-
17-24 min: 2% A, 98% B (Isocratic)[1]
-
-
Data Analysis: Integrate the peak area of the phosphoramidite diastereomers and any degradation products. The percentage of intact phosphoramidite can be calculated relative to the total peak area.
Protocol 2: ³¹P NMR Spectroscopy for Phosphoramidite Purity Assessment
This protocol provides a general procedure for assessing the purity of guanosine phosphoramidites using ³¹P NMR.
Materials:
-
Guanosine phosphoramidite sample
-
Anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the guanosine phosphoramidite in ~0.5 mL of anhydrous deuterated solvent in an NMR tube under an inert atmosphere.
-
NMR Acquisition:
-
Data Analysis:
-
The signals for the P(III) diastereomers of the intact phosphoramidite should appear between 140 and 155 ppm.[5]
-
Signals corresponding to P(V) impurities, such as the H-phosphonate hydrolysis product, will appear in the region from -25 to 99 ppm.[6]
-
Calculate the relative purity by integrating the P(III) and P(V) signals.
-
Visualizations
Caption: Autocatalytic degradation pathway of dG phosphoramidite.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 6. usp.org [usp.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glenresearch.com [glenresearch.com]
- 14. idtdna.com [idtdna.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Phosphoramidite Stability in Long Oligonucleotide Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the degradation of phosphoramidites, a critical issue encountered during the synthesis of long oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of phosphoramidite (B1245037) degradation during oligonucleotide synthesis?
Phosphoramidites are highly reactive molecules susceptible to degradation from several sources. The most common causes are:
-
Moisture: Phosphoramidites are extremely sensitive to water.[1] Hydrolysis, catalyzed by water, converts the phosphoramidite into an H-phosphonate, rendering it inactive for the coupling reaction.[2][3] Water can also react directly with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[2]
-
Oxidation: Exposure to air can oxidize the P(III) center of the phosphoramidite to a P(V) species, which is unable to participate in the coupling step. This is a known issue, and phosphoramidites are typically stored under an inert atmosphere to minimize this problem.[4]
-
Acid Exposure: The acidic activators used during the coupling step can prematurely remove the 5'-DMT protecting group from other phosphoramidite molecules in solution.[2] This can lead to side reactions, such as the formation of GG dimers.[2] Additionally, the deblocking step, which uses a stronger acid like Trichloroacetic Acid (TCA), can cause depurination (especially of adenosine (B11128) and guanosine) if the exposure is prolonged.[2][5]
-
Thermal Instability: Phosphoramidites can be sensitive to heat, which can accelerate degradation.[6][7] While they are typically stored at -20°C, they are used at room temperature on the synthesizer, where degradation can occur over time.[4][8]
Q2: Why is phosphoramidite degradation a more significant problem for long synthesis runs?
The synthesis of long oligonucleotides (e.g., >75 nucleotides) involves a large number of chemical cycles.[2] Even minor inefficiencies in any single step have a cumulative effect, leading to a substantial decrease in the yield of the full-length product.[5] For example, a 98% average coupling efficiency, which is acceptable for a 20mer, results in only a 13% theoretical yield for a 100mer.[2] During long runs, phosphoramidites sit on the synthesizer for extended periods, increasing their exposure to trace amounts of moisture and leading to gradual degradation and lower coupling efficiencies in later cycles.[4][8]
Q3: Which of the standard DNA phosphoramidites is the most unstable?
Multiple sources confirm that the 2'-deoxyguanosine (B1662781) (dG) phosphoramidite is the most susceptible to degradation, particularly through hydrolysis and other autocatalytic pathways when in solution on the synthesizer.[8][9] The stability of phosphoramidites in acetonitrile (B52724) generally follows the order: T > dC > dA > dG.[10] The nature of the exocyclic amine protecting group on the base also influences the rate of hydrolysis.[9]
Q4: How does the choice of activator impact phosphoramidite stability and synthesis quality?
The activator plays a dual role: it must be acidic enough to protonate the phosphoramidite's diisopropylamino group, but not so acidic that it causes side reactions.[11]
-
Acidity and Side Reactions: Strongly acidic activators like 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) can cause premature detritylation of dG phosphoramidites in solution, leading to the formation of "n+1" impurities from GG dimer addition.[2]
-
Nucleophilicity and Speed: Activators like 4,5-Dicyanoimidazole (DCI) are less acidic but are better nucleophiles.[11][12] This allows them to facilitate rapid coupling with a reduced risk of acid-related side reactions, making DCI a preferred choice for synthesizing long oligonucleotides.[2][11]
Q5: What is depurination and how can it be minimized during long synthesis runs?
Depurination is a side reaction where the acidic deblocking reagent (typically TCA) cleaves the bond between a purine (B94841) base (A or G) and the deoxyribose sugar, creating an abasic site.[2][5] This site is prone to chain cleavage during the final basic deprotection step, resulting in truncated oligonucleotides.[5][12] To minimize depurination:
-
Use a Milder Deblocking Agent: Dichloroacetic acid (DCA) is less acidic than TCA (pKa 1.5 vs. 0.7) and reduces the rate of depurination, making it a better choice for long syntheses.[2][12]
-
Reduce Acid Contact Time: Minimizing the duration of the deblocking step to the shortest effective time can significantly lower the incidence of depurination.[12]
-
Use Resistant Monomers: Employing a dG monomer with a dimethylformamidine (dmf) protecting group makes the guanosine (B1672433) more resistant to acid-catalyzed depurination.[2]
Troubleshooting Guide
This section addresses specific issues, their probable causes, and recommended solutions to mitigate phosphoramidite degradation.
Issue 1: Low Coupling Efficiency and/or High n-1 Peaks
Symptoms:
-
Low overall yield of the final oligonucleotide.[13]
-
Analysis (HPLC, PAGE) shows a high percentage of n-1 shortmers (sequences missing one base).[10]
-
Trityl monitor shows progressively decreasing step yields.[14]
| Probable Cause | Recommended Solution |
| Moisture Contamination [10] | Use Anhydrous Reagents: Ensure all solvents, especially acetonitrile (ACN), are DNA synthesis grade with very low water content (<15 ppm).[2][15] Use fresh, septum-sealed bottles of ACN.[2] Add molecular sieves (3 Å) to reagent and solvent bottles to scavenge residual moisture.[10][15] |
| Degraded Phosphoramidite Stock [10] | Prepare Fresh Solutions: Make fresh phosphoramidite solutions before starting a long synthesis. Do not store solutions on the synthesizer for extended periods.[10] If a run is paused, store amidite solutions at -20°C. |
| Inefficient Activation | Optimize Activator: For long oligos, use a non-hygroscopic and highly nucleophilic activator like DCI to ensure rapid and complete coupling while minimizing side reactions.[2][11] Ensure the activator concentration is optimal for the scale of synthesis. |
| Suboptimal Reagent Delivery | Check Synthesizer Fluidics: Ensure synthesizer lines are clean and free of blockages. Purge lines thoroughly with dry argon or helium before synthesis.[2][10] Check that valves are functioning correctly and delivering the correct volume of reagents. |
Issue 2: Presence of n+1 Peaks in Product Analysis
Symptoms:
-
Mass spectrometry or HPLC analysis reveals a significant population of sequences that are one nucleotide longer than the target sequence.
| Probable Cause | Recommended Solution |
| GG Dimer Formation [2] | Use a Milder Activator: This side reaction is caused by premature detritylation of dG phosphoramidite by an overly acidic activator. Avoid strongly acidic activators like BTT and ETT.[2] The recommended activator to minimize this reaction is DCI, which is less acidic.[2][11] |
Issue 3: Truncated Sequences (Not n-1) and Chain Cleavage
Symptoms:
-
Product analysis shows a significant number of shorter sequences, often corresponding to cleavage at purine (A or G) locations.[5]
| Probable Cause | Recommended Solution |
| Depurination [2][5] | Modify Deblocking Step: Replace the standard TCA deblocking agent with the milder Dichloroacetic Acid (DCA).[12] Reduce the acid contact time to the minimum required for complete detritylation.[12] |
| Inefficient Capping [12] | Ensure High Capping Efficiency: Inefficient capping of unreacted 5'-OH groups leads to the formation of deletion mutants.[5] Use fresh capping reagents (Cap Mix A: acetic anhydride; Cap Mix B: N-methylimidazole).[12] For long oligos, consider a double capping step or a cap/ox/cap cycle to ensure all failure sequences are terminated.[12] |
Data Presentation
Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
The theoretical maximum yield is calculated as (Average Coupling Efficiency)^(Number of Couplings). This table illustrates the critical importance of maintaining high coupling efficiency for long oligonucleotides.[13][14]
| Oligo Length (mer) | Number of Couplings | Yield at 99.5% Efficiency | Yield at 99.0% Efficiency | Yield at 98.0% Efficiency |
| 25 | 24 | 88.7% | 78.6% | 61.6% |
| 50 | 49 | 78.2% | 61.2% | 37.2% |
| 75 | 74 | 69.0% | 47.6% | 22.5% |
| 100 | 99 | 61.0% | 36.9% | 13.5% |
| 150 | 149 | 47.5% | 22.6% | 4.9% |
Table 2: Comparison of Common Activators in Oligonucleotide Synthesis
| Activator | pKa | Key Characteristics | Recommended Use |
| 1H-Tetrazole | 4.9 | Standard activator; limited solubility in ACN.[11] | Routine DNA synthesis. |
| ETT (5-Ethylthio-1H-tetrazole) | 4.3 | More acidic and more soluble in ACN than 1H-Tetrazole.[11] | DNA and RNA synthesis.[11] |
| BTT (5-Benzylthio-1H-tetrazole) | 4.1 | More acidic than ETT.[2] | RNA synthesis.[11] |
| DCI (4,5-Dicyanoimidazole) | 5.2 | Less acidic but a highly effective nucleophilic activator; very soluble in ACN.[2][11] | Recommended for long DNA synthesis to avoid acid-related side reactions.[2][11] |
Table 3: Comparison of Deblocking Agents
| Deblocking Agent | pKa | Characteristics | Primary Application |
| TCA (Trichloroacetic Acid) | ~0.7 | Strong acid, provides very fast and efficient detritylation.[2] Higher risk of depurination.[12] | Standard synthesis of short-to-medium length oligos.[12] |
| DCA (Dichloroacetic Acid) | ~1.5 | Milder acid, slower detritylation but significantly reduces the risk of depurination.[2][12] | Recommended for synthesis of long or purine-rich oligonucleotides.[12] |
Experimental Protocols
Protocol 1: Anhydrous Preparation of Phosphoramidite Solutions
Objective: To prepare a phosphoramidite solution in anhydrous acetonitrile with minimal exposure to atmospheric moisture, thereby preserving its reactivity for synthesis.[10]
Materials:
-
Solid phosphoramidite in manufacturer's sealed vial
-
Anhydrous acetonitrile (DNA synthesis grade, <15 ppm water)[2]
-
Septum-sealed, oven-dried synthesizer reagent bottle
-
Inert gas (dry argon or nitrogen) supply
-
Oven-dried syringes and needles[10]
Procedure:
-
Equilibrate Phosphoramidite: Allow the sealed vial of solid phosphoramidite to warm to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.[10]
-
Establish Inert Atmosphere: Unseal the vial inside a glove box or under a steady stream of dry argon or nitrogen.
-
Transfer Solid: Quickly transfer the required amount of solid phosphoramidite to the dry, septum-sealed synthesizer bottle.
-
Seal and Purge: Immediately cap the bottle and purge the headspace with inert gas for 1-2 minutes by inserting a supply needle and an exhaust needle through the septum.
-
Add Solvent: Using a clean, dry syringe, draw the required volume of anhydrous acetonitrile from a septum-sealed source bottle.
-
Dissolve Amidite: Inject the acetonitrile into the synthesizer bottle containing the solid phosphoramidite.[1] Swirl the bottle gently until the solid is completely dissolved. Some viscous or oily phosphoramidites may require several minutes to fully dissolve.[1]
-
Final Purge: Once dissolved, briefly purge the bottle's headspace with inert gas one final time.
-
Installation: The prepared solution is now ready to be installed on the DNA synthesizer.
Visualizations
Caption: Key degradation pathways in phosphoramidite chemistry.
Caption: Troubleshooting workflow for common synthesis failures.
Caption: Synthesis cycle with key checkpoints for long oligos.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.entegris.com [blog.entegris.com]
- 7. A Thermal Stability Study Of Phosphoramidites Employed In Oligonucleotide Synthesis [bioprocessonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 15. trilinkbiotech.com [trilinkbiotech.com]
Validation & Comparative
TNA:DNA vs. TNA:RNA Duplexes: A Comparative Guide to Hybridization Properties
For researchers, scientists, and drug development professionals, understanding the hybridization characteristics of xeno nucleic acids (XNAs) is paramount for their application in therapeutics and diagnostics. Threose nucleic acid (TNA), a synthetic analog of DNA and RNA, has garnered significant interest due to its unique structural simplicity and its ability to form stable duplexes with natural nucleic acids. This guide provides an objective comparison of the hybridization properties of TNA:DNA and TNA:RNA duplexes, supported by experimental data and detailed methodologies.
Executive Summary
Threose nucleic acid (TNA) is an artificial genetic polymer that can base-pair with both DNA and RNA.[1] Experimental evidence indicates that TNA generally forms more stable duplexes with RNA than with DNA.[1][2] This preference is attributed to TNA's rigid backbone, which forces its heteroduplexes into an A-like helical geometry, a conformation more favorable for RNA than DNA.[1][3] The stability of TNA:DNA duplexes is also significantly influenced by the purine (B94841) content of the TNA strand, with higher purine content leading to greater stability.[4][5]
Thermodynamic Properties: A Quantitative Comparison
The stability of nucleic acid duplexes is quantitatively described by thermodynamic parameters, primarily the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), entropy (ΔS°), and the melting temperature (Tm). The melting temperature is the temperature at which half of the duplex strands dissociate.[6]
A comparative study using UV spectroscopy thermal denaturation revealed that for a given sequence, the TNA:RNA duplex exhibits a higher melting temperature than the TNA:DNA duplex.[1] For instance, one study reported a Tm of approximately 10°C lower for a DNA/TNA duplex compared to its RNA/TNA counterpart.[1]
Isothermal titration calorimetry (ITC) has been employed to further dissect the thermodynamic contributions to duplex stability. While the overall association stabilities (ΔG°) of TNA:DNA and TNA:RNA duplexes can be similar, the dissociation constants (KD) often differ significantly.[1] For example, one investigation found the KD of a DNA/TNA heteroduplex to be notably higher (135 nM) than that of an RNA/TNA duplex (45 nM), indicating a lesser degree of affinity for the TNA:DNA pair in that specific sequence context.[1]
The stability of TNA:DNA duplexes is also highly dependent on the sequence, particularly the proportion of purines in the TNA strand. Duplexes with a high TNA purine content exhibit greater stability, in some cases even exceeding that of the analogous DNA:DNA and RNA:DNA duplexes.[4][5] Conversely, low TNA purine content tends to destabilize the duplex.[4][5]
Below is a summary of representative thermodynamic data from published studies.
| Duplex Type | Sequence Context | Tm (°C) | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |
| TNA:RNA | Mixed Sequence | ~50 | -10.27 ± 0.72 | -43 ± 3 kJ/mol | Not Reported | [1] |
| TNA:DNA | Mixed Sequence | ~40 | -10.27 ± 0.72 | -43 ± 3 kJ/mol | Not Reported | [1] |
| TNA:DNA | 75% TNA Purine | 36.1 | Not Reported | Not Reported | Not Reported | [4] |
| TNA:DNA | 25% TNA Purine | 20.3 | Not Reported | Not Reported | Not Reported | [4] |
Note: The thermodynamic values are highly sequence and buffer dependent. The data presented here are for illustrative purposes based on specific experimental conditions reported in the cited literature.
Structural Basis for Differential Stability
The structural basis for the preferential hybridization of TNA with RNA lies in the conformational geometry of the resulting duplexes.[1] Studies utilizing Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) have shown that TNA imposes an A-form helical geometry on its duplexes with both DNA and RNA.[1][3] RNA naturally adopts an A-form helix, making the TNA:RNA duplex conformationally favorable.[7] DNA, on the other hand, typically exists in a B-form helix and experiences conformational strain when forced into an A-like geometry by the rigid TNA backbone.[1][3] This structural incompatibility in the TNA:DNA duplex leads to increased dynamics, such as asymmetric "breathing" at the ends of the helix, which contributes to its lower thermal stability compared to the TNA:RNA duplex.[1][3]
Experimental Methodologies
The following sections detail the typical experimental protocols used to assess the hybridization properties of TNA-containing duplexes.
Oligonucleotide Synthesis and Purification
TNA oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry.[8][9][10] TNA phosphoramidite monomers for adenine, guanine, cytosine, and thymine (B56734) are prepared and used in a standard DNA synthesizer.[9][10] Post-synthesis, the oligonucleotides are purified, commonly by C18 reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to ensure high purity.[8] The molecular weight and integrity of the purified oligonucleotides are often confirmed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.[8]
UV Thermal Denaturation (Melting) Experiments
UV melting experiments are a standard method to determine the melting temperature (Tm) of nucleic acid duplexes.[11][12][13]
-
Sample Preparation: Complementary single-stranded oligonucleotides (e.g., a TNA strand and a DNA or RNA strand) are mixed in equimolar amounts in a buffer solution. A common buffer is 10 mM sodium phosphate, 1 mM EDTA, pH 7.0, with a specified salt concentration (e.g., 1 M NaCl).[14][15]
-
Annealing: The mixture is heated to a temperature well above the expected Tm (e.g., 95°C) for a few minutes to ensure complete denaturation of any pre-existing structures.[15] The sample is then slowly cooled to a temperature below the expected Tm to allow for the formation of the desired duplex.[15]
-
Data Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is gradually increased at a constant rate (e.g., 1°C/minute).[11][16] The transition from a double-stranded to a single-stranded state results in an increase in UV absorbance, a phenomenon known as the hyperchromic effect.[16]
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated. This is typically calculated from the first derivative of the melting curve.[16] Thermodynamic parameters (ΔH° and ΔS°) can be derived by analyzing the shape of the melting curve.[14]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
-
Sample Preparation: One oligonucleotide (the "ligand") is loaded into the injection syringe, and its complementary strand (the "macromolecule") is placed in the sample cell, both in the same buffer.
-
Titration: A series of small aliquots of the ligand are injected into the sample cell while the heat released or absorbed is measured.
-
Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a binding model to determine the stoichiometry (n), binding constant (Kb), and the enthalpy of binding (ΔH°). The Gibbs free energy (ΔG°) and entropy (ΔS°) can then be calculated using the equation: ΔG° = -RTlnKb = ΔH° - TΔS°.
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: Logical relationship of TNA hybridization with RNA and DNA.
Caption: Experimental workflow for UV thermal denaturation.
References
- 1. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 3. Structural Insights into Conformation Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleic acid thermodynamics - Wikipedia [en.wikipedia.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. synoligo.com [synoligo.com]
- 9. asu.elsevierpure.com [asu.elsevierpure.com]
- 10. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. emeraldcloudlab.com [emeraldcloudlab.com]
- 13. High throughput measurement of duplex, triplex and quadruplex melting curves using molecular beacons and a LightCycler - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Helical Structures of TNA-RNA and TNA-DNA Duplexes
For Researchers, Scientists, and Drug Development Professionals
Threose Nucleic Acid (TNA), an artificial xeno-nucleic acid (XNA) with a simplified four-carbon sugar backbone, has garnered significant interest for its ability to form stable duplexes with both RNA and DNA. This unique characteristic positions TNA as a promising candidate for various therapeutic and biotechnological applications. Understanding the structural nuances of TNA-containing heteroduplexes is crucial for the rational design of TNA-based oligonucleotides. This guide provides an objective comparison of the structural and thermodynamic properties of TNA-RNA and TNA-DNA helices, supported by experimental data.
Core Structural Differences: TNA Enforces an A-Form-like Helix
Experimental evidence from Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and X-ray crystallography consistently demonstrates that TNA imposes a rigid, A-form-like helical geometry on its pairing strand, whether it is RNA or DNA.[1][2][3][4] Unlike the flexible deoxyribose sugar in DNA, the threose sugar in TNA is conformationally restricted, favoring a C4'-exo pucker.[1] This inherent rigidity of the TNA backbone is the primary determinant of the overall structure of the heteroduplexes.
While both TNA-RNA and TNA-DNA duplexes adopt an A-like conformation, there are significant differences in their stability and local structure, primarily arising from the better conformational adaptability of RNA to the TNA template compared to DNA.[1][2]
Quantitative Comparison of Helical Properties
The following tables summarize the key thermodynamic and structural parameters of TNA-RNA and TNA-DNA helices based on experimental data.
Thermodynamic Stability
Isothermal Titration Calorimetry (ITC) data reveals that while both TNA-RNA and TNA-DNA duplexes exhibit similar overall thermodynamic stabilities, the TNA-RNA duplex is slightly more stable. This enhanced stability is attributed to more favorable enthalpic and entropic contributions.[5]
| Parameter | TNA-RNA Duplex | TNA-DNA Duplex | DNA-DNA Duplex | RNA-RNA Duplex |
| Dissociation Constant (KD) [nM] | 45.0 ± 4.6 | 134.5 ± 5.4 | 15.0 ± 3.0 | 11.7 ± 3.0 |
| Change in Enthalpy (ΔH) [kJ mol-1] | -240 ± 5 | -258 ± 16 | -278 ± 11 | -330 ± 6 |
| Change in Gibbs Free Energy (ΔG) [kJ mol-1] | -42.0 ± 0.3 | -39.3 ± 0.1 | -44.8 ± 0.5 | -45.4 ± 0.6 |
| -TΔS [kJ mol-1] | 198 ± 5 | 219 ± 16 | 234 ± 11 | 284 ± 6 |
Data sourced from Anosova et al. and presented in ResearchGate.[5]
Structural Parameters
While a complete set of experimentally determined helical parameters for TNA-RNA and TNA-DNA duplexes is not available in a single comparative study, the consistent description is an "A-like" helix. For reference, the helical parameters for a self-complementary TNA duplex and canonical A-form RNA are provided below. The TNA-TNA duplex provides insight into the intrinsic structural preferences of the TNA backbone.
| Helical Parameter | TNA-TNA Duplex | Canonical A-form RNA |
| Helical Rise | ~3.1 Å (calculated) | 2.8 - 3.0 Å |
| Helical Twist | ~32.7° (calculated) | ~32.7° |
| x-displacement | High | High |
| Minor Groove | Shallow and wide | Shallow and wide |
| Sugar Pucker | C4'-exo | C3'-endo |
TNA-TNA duplex data is based on NMR studies by Jaun et al.[6]
NMR studies indicate that in the TNA-DNA heteroduplex, the DNA strand is forced to adopt an A-like conformation, which is energetically less favorable for DNA. This conformational strain is particularly evident in unexpected asymmetric "breathing" fluctuations at the termini of the TNA-DNA helix, suggesting that DNA cannot fully adapt to the rigid TNA backbone.[1][2][3]
Experimental Protocols
The structural and thermodynamic characterization of TNA-RNA and TNA-DNA helices relies on a combination of biophysical techniques. Below are detailed overviews of the key experimental methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of nucleic acids in solution.
-
Sample Preparation: TNA and the corresponding DNA and RNA oligonucleotides are synthesized using solid-phase phosphoramidite (B1245037) chemistry and purified by HPLC. Duplexes are formed by mixing equimolar amounts of complementary strands, heating to 90°C, and slowly cooling to room temperature in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed, typically on a high-field NMR spectrometer (600 MHz or higher).
-
1D 1H NMR: Used to observe the imino protons involved in Watson-Crick base pairing, confirming duplex formation.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the overall helical geometry (A-form vs. B-form) and for sequential assignment of resonances.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify through-bond correlations within each sugar spin system.
-
1H-31P Correlation Spectroscopy: Provides information about the backbone torsion angles.
-
-
Structure Calculation: The distance and torsion angle restraints derived from the NMR data are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA) to generate a family of 3D structures consistent with the experimental data.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of two molecules, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation: Oligonucleotides are extensively dialyzed against the desired ITC buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The concentrations of the stock solutions are accurately determined by UV-Vis spectrophotometry.
-
Experimental Setup: One oligonucleotide solution (e.g., the TNA strand) is placed in the sample cell of the calorimeter, and the complementary strand is loaded into the titration syringe at a concentration typically 10-15 times higher than the cell concentration.
-
Titration: A series of small aliquots of the syringe solution are injected into the sample cell. The heat released or absorbed upon each injection is measured.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of the two oligonucleotides. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for probing the secondary structure of nucleic acids.
-
Sample Preparation: Duplex samples are prepared in a low-salt buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 7.0) to minimize interference.
-
Data Acquisition: CD spectra are recorded on a CD spectropolarimeter, typically from 320 nm to 200 nm.
-
A-form helices (like RNA and TNA-containing duplexes) exhibit a strong positive peak around 260-270 nm and a strong negative peak around 210 nm.
-
B-form DNA shows a positive peak around 275 nm and a negative peak around 245 nm.
-
-
Thermal Denaturation: CD melting curves can be obtained by monitoring the CD signal at a fixed wavelength (e.g., 260 nm) as a function of temperature. The melting temperature (Tm), the temperature at which half of the duplex is denatured, can be determined from the midpoint of the transition.
Visualizing Methodologies and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key structural relationships discussed.
Caption: Experimental workflow for the characterization of TNA-containing duplexes.
Caption: Logical relationships in TNA-heteroduplex formation and stability.
Conclusion
References
- 1. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights into Conformation Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 5. researchgate.net [researchgate.net]
- 6. The structure of a TNA-TNA complex in solution: NMR study of the octamer duplex derived from alpha-(L)-threofuranosyl-(3'-2')-CGAATTCG - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TNA and LNA Modified Oligonucleotides: Stability Under the Microscope
For Immediate Publication
Cambridge, MA – December 9, 2025 – In the rapidly evolving landscape of nucleic acid therapeutics and diagnostics, the choice of chemical modification is paramount to achieving desired stability, affinity, and biological activity. This guide provides a detailed, objective comparison of two prominent nucleic acid analogues: Threose Nucleic Acid (TNA) and Locked Nucleic Acid (LNA). This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the selection of oligonucleotide modifications.
Executive Summary
Locked Nucleic Acid (LNA) modifications are well-established for their robust enhancement of thermal stability and nuclease resistance in oligonucleotides. The introduction of LNA monomers consistently and significantly increases the melting temperature (Tm) of nucleic acid duplexes. Threose Nucleic Acid (TNA), a synthetic genetic polymer with a simpler sugar-phosphate backbone, also demonstrates notable nuclease resistance, in some cases superior to other common modifications. However, its effect on the thermal stability of duplexes, particularly with RNA, can be context-dependent and may even be destabilizing. The selection between TNA and LNA will therefore hinge on the specific application, balancing the need for exceptional thermal stability with considerations of synthetic accessibility and potential biological effects.
Data Presentation: A Quantitative Look at Stability
The following tables summarize the key quantitative data on the stability of TNA and LNA modifications as reported in the scientific literature.
Table 1: Comparative Thermal Stability of TNA and LNA Modifications
| Modification | Change in Melting Temperature (ΔTm) per Modification (°C) | Target Strand | Key Findings |
| TNA | -5.0 to -5.5 (single modification in RNA duplex) | RNA | A single TNA modification can destabilize an RNA duplex.[1] |
| -9.5 to -11.0 (TNA-TNA base pair in RNA duplex) | RNA | A TNA-TNA base pair is more destabilizing than a single modification.[1] | |
| -2.3 to +1.6 (in DNA duplex) | DNA | The effect of TNA on DNA duplex stability is variable.[2] | |
| LNA | +1.5 to +8.0 | RNA/DNA | LNA consistently and significantly increases thermal stability.[3][4] |
| +2.4 to +4.0 (isolated LNA residues) | RNA | Isolated LNA modifications have a more pronounced stabilizing effect.[3] | |
| +1.5 to +2.7 (segments of LNA) | RNA | The stabilizing effect is slightly lower in contiguous LNA segments.[3] |
Table 2: Comparative Nuclease Resistance of TNA and LNA Modifications
| Modification | Method of Evaluation | Relative Stability | Key Findings |
| TNA | Comparison with 2'-O-methyl and 2'-fluoro modifications | Enhanced resistance | TNA modification enhanced nuclease resistance more than 2′-O-methyl or 2′-fluoro ribose modifications.[2][4] |
| General stability assays | High biological stability | TNA is refractory to nuclease digestion, making it a strong candidate for therapeutic applications.[5] | |
| LNA | Incubation in human serum | 10-fold increase in half-life vs. unmodified DNA | Three LNA modifications at each end of an oligonucleotide provide significant protection.[3] |
| Comparison with phosphorothioates and 2'-O-methyl gapmers | More stable | Chimeric LNA/DNA oligonucleotides are more stable than isosequential phosphorothioates and 2′-O-methyl gapmers.[3] | |
| Nuclease digestion assays | High resistance | LNA confers a relative degree of resistance to both endo- and exonucleases.[6] |
Mandatory Visualization
Experimental Workflow for Stability Comparison
The following diagram illustrates a typical experimental workflow for comparing the thermal stability and nuclease resistance of TNA and LNA modified oligonucleotides.
Caption: Workflow for comparing TNA and LNA stability.
Signaling Pathway for Nucleic Acid Therapeutics
The diagram below illustrates a simplified signaling pathway relevant to antisense oligonucleotides, a common application for TNA and LNA modifications, which often involves the recruitment of RNase H.
Caption: Antisense mechanism involving RNase H.
Experimental Protocols
Thermal Melting Temperature (Tm) Analysis
Objective: To determine the thermal stability of duplexes formed by TNA- or LNA-modified oligonucleotides with their complementary DNA or RNA strands.
Methodology:
-
Sample Preparation: Anneal the modified oligonucleotide with its complementary strand in a buffered solution (e.g., 100 mM sodium phosphate, pH 7.0).
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Measurement: Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands. This is typically calculated from the first derivative of the melting curve. The change in Tm (ΔTm) is calculated by subtracting the Tm of the unmodified duplex from the Tm of the modified duplex.
Nuclease Resistance Assay
Objective: To assess the stability of TNA- and LNA-modified oligonucleotides against degradation by nucleases.
Methodology:
-
Oligonucleotide Preparation: Prepare solutions of unmodified, TNA-modified, and LNA-modified oligonucleotides at a known concentration.
-
Incubation: Incubate the oligonucleotides in a solution containing nucleases. This can be a purified exonuclease (e.g., 3'-exonuclease from snake venom) or a complex biological medium like human serum.
-
Time Course: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: The degradation reaction in the aliquots is stopped, for example, by adding a chelating agent like EDTA and flash freezing.
-
Analysis: The integrity of the oligonucleotides is analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The percentage of intact oligonucleotide at each time point is quantified by densitometry.
-
Half-life Calculation: The half-life (t1/2) of the oligonucleotide is calculated as the time required for 50% of the initial amount to be degraded.
Conclusion
Both TNA and LNA offer valuable properties for the development of nucleic acid-based technologies. LNA stands out for its remarkable and predictable enhancement of thermal stability, making it an excellent choice for applications requiring high affinity and specificity, such as in diagnostics and certain antisense therapies. TNA, while potentially less thermally stabilizing in some contexts, provides significant and potentially superior nuclease resistance. This makes TNA a compelling candidate for in vivo applications where enzymatic degradation is a primary obstacle. The choice between these two powerful modifications will ultimately be guided by the specific performance requirements of the intended application. Further head-to-head studies under identical conditions are warranted to provide a more definitive comparative dataset for the scientific community.
References
- 1. research.fredhutch.org [research.fredhutch.org]
- 2. escholarship.org [escholarship.org]
- 3. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Locked vs. unlocked nucleic acids (LNAvs.UNA): contrasting structures work towards common therapeutic goals - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
TNA Aptamers Outshine Traditional DNA Aptamers in Key Performance Metrics
For researchers, scientists, and drug development professionals, a new class of synthetic aptamers based on threose nucleic acid (TNA) is demonstrating significant performance advantages over traditional DNA aptamers. Notably, TNA aptamers exhibit superior nuclease resistance and, in some cases, enhanced binding affinity, positioning them as a promising alternative for a wide range of diagnostic and therapeutic applications.
Aptamers, short single-stranded nucleic acids, are renowned for their ability to bind to specific targets with high affinity and specificity, akin to antibodies. However, the inherent instability of natural nucleic acids in biological environments has been a significant hurdle in their clinical translation. The emergence of TNA as a synthetic genetic polymer offers a compelling solution to this challenge. TNA's modified sugar-phosphate backbone, which links the 2' and 3' positions of the threose sugar, renders it completely resistant to nuclease degradation.[1] This intrinsic stability, combined with the potential for high-affinity binding, makes TNA aptamers a powerful tool in modern drug development and diagnostics.
Performance Showdown: TNA vs. DNA Aptamers
Experimental data consistently highlights the superior performance of TNA aptamers in critical parameters such as binding affinity and nuclease resistance.
Binding Affinity
Direct comparative studies have shown that TNA aptamers can achieve significantly higher binding affinities than their DNA counterparts for the same target. For instance, a study comparing a modified TNA aptamer and an unmodified DNA aptamer targeting the S1 protein of SARS-CoV-2 revealed a more than 10-fold increase in binding affinity for the TNA construct.[2]
| Aptamer Type | Target | Binding Affinity (Kd) | Reference |
| Modified TNA | SARS-CoV-2 S1 Protein | 3.1 ± 1.0 nM | [2] |
| Unmodified DNA | SARS-CoV-2 S1 Protein | 34 ± 11 nM | [2] |
| TNA | HIV Reverse Transcriptase (HIV RT) | ~0.4 - 4.0 nM | [2] |
| TNA | ATP | ~20 µM | [3] |
| DNA | Thrombin | Nanomolar to picomolar range | |
| DNA | Vascular Endothelial Growth Factor (VEGF165) | ~120 nM (original VEa5) | [4] |
Nuclease Resistance
The most significant advantage of TNA aptamers lies in their exceptional resistance to nuclease degradation. The unnatural backbone of TNA is not recognized by nucleases, leading to a dramatically extended half-life in biological fluids. In a direct comparison, a TNA aptamer remained fully intact after three days of incubation in human liver microsomes, a medium rich in various nucleases. In stark contrast, a DNA aptamer under the same conditions was completely degraded.
| Aptamer Type | Condition | Stability | Reference |
| TNA | Human Liver Microsomes (3 days) | Intact | |
| DNA | Human Liver Microsomes (3 days) | Completely degraded | |
| Unmodified RNA | Human Serum | Seconds | [5] |
| Unmodified DNA | Human Serum | ~60 minutes | [5] |
Thermal Stability
The thermal stability of TNA-containing duplexes has also been investigated. Studies on TNA:DNA duplexes have shown that the stability is influenced by the purine (B94841) content of the TNA strand. Duplexes with a high purine content in the TNA strand can exhibit greater thermal stability compared to analogous DNA:DNA duplexes.[6]
Experimental Workflows: A Glimpse into Aptamer Selection
The generation of high-affinity aptamers relies on an iterative in vitro selection process known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX). The workflows for DNA and TNA aptamer selection share common principles but have distinct steps, particularly in the amplification and library generation stages.
Detailed Experimental Protocols
I. DNA Aptamer Selection against a Protein Target (Magnetic Bead-Based SELEX)
This protocol outlines a typical method for selecting DNA aptamers that bind to a specific protein target using magnetic beads for partitioning.
Materials:
-
ssDNA library with a central random region flanked by constant primer binding sites.
-
His-tagged target protein.
-
Ni-NTA magnetic beads.
-
Binding buffer (e.g., PBS with MgCl₂).
-
Wash buffer (e.g., Binding buffer with 0.05% Tween-20).
-
Elution buffer (e.g., high temperature, high salt, or imidazole (B134444) solution).
-
PCR reagents (polymerase, dNTPs, forward and biotinylated reverse primers).
-
Streptavidin-coated magnetic beads.
-
NaOH solution for ssDNA generation.
Procedure:
-
Target Immobilization:
-
Incubate Ni-NTA magnetic beads with the His-tagged target protein to immobilize the protein on the bead surface.
-
Wash the beads to remove any unbound protein.
-
-
SELEX Round 1 (Binding):
-
Denature the ssDNA library by heating to 95°C and then snap-cool on ice to facilitate proper folding.
-
Incubate the folded ssDNA library with the protein-coated magnetic beads in binding buffer.
-
-
Partitioning and Washing:
-
Use a magnetic stand to separate the beads (with bound DNA) from the supernatant containing unbound DNA.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound sequences. The stringency of the washes can be increased in later rounds.
-
-
Elution:
-
Elute the bound ssDNA from the beads. This can be achieved by heating to 95°C, using a high salt concentration, or by eluting the entire protein-DNA complex with imidazole.[7]
-
-
Amplification:
-
Amplify the eluted ssDNA using PCR with a forward primer and a biotinylated reverse primer.
-
-
ssDNA Generation for Next Round:
-
Capture the biotinylated dsDNA amplicons using streptavidin-coated magnetic beads.
-
Denature the dsDNA with a NaOH solution to release the non-biotinylated ssDNA (the sense strand), which will be used as the enriched library for the next round of selection.
-
-
Iterative Rounds:
-
Repeat steps 2-6 for 8-15 rounds, progressively increasing the selection pressure (e.g., by decreasing the target concentration or increasing the wash stringency).
-
-
Sequencing and Characterization:
-
After the final round, the enriched DNA pool is amplified, cloned, and sequenced to identify individual aptamer candidates.
-
The binding affinity and specificity of the selected aptamers are then characterized using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
II. TNA Aptamer Selection (In Vitro Selection using DNA Display)
This protocol describes a method for the in vitro selection of TNA aptamers, which involves transcribing a DNA library into a TNA library using an engineered polymerase.[8][9]
Materials:
-
DNA library with a central random region and primer binding sites.
-
Engineered TNA polymerase and TNA triphosphates (tNTPs).
-
IR680 labeled DNA primer.
-
Target molecule immobilized on a solid support (e.g., ATP-derivatized agarose (B213101) beads).
-
Reverse transcriptase (e.g., Bst-LF).
-
PCR reagents.
-
DNase I.
Procedure:
-
TNA Library Generation:
-
Anneal an IR680 labeled DNA primer to the single-stranded DNA library.
-
Extend the primer using an engineered TNA polymerase and a mixture of TNA triphosphates (tNTPs) to generate a library of TNA molecules.[9]
-
-
SELEX Round 1 (Binding):
-
Incubate the TNA library with the immobilized target molecule in a suitable binding buffer.
-
-
Partitioning and Washing:
-
Separate the target-bound TNA from the unbound sequences.
-
Wash the solid support to remove non-specifically bound TNA.
-
-
Elution:
-
Elute the bound TNA molecules from the target.
-
-
Reverse Transcription:
-
Treat the eluate with DNase I to digest the original DNA template.
-
Reverse transcribe the purified TNA into complementary DNA (cDNA) using a reverse transcriptase.[9]
-
-
Amplification:
-
Amplify the cDNA using PCR to generate a dsDNA library enriched in sequences that bind to the target.
-
-
Iterative Rounds:
-
Repeat steps 1-6 for multiple rounds to enrich for high-affinity TNA aptamers.
-
-
Sequencing, Synthesis, and Characterization:
-
After the final round, the enriched DNA pool is sequenced.
-
The corresponding TNA aptamer sequences are then chemically synthesized.
-
The binding properties of the synthetic TNA aptamers are characterized using methods such as SPR or ITC.
-
III. Binding Affinity Determination by Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[7]
General Protocol:
-
Sensor Chip Preparation:
-
Immobilize the target protein onto the surface of a sensor chip. Alternatively, a capture-based approach can be used where a biotinylated aptamer is captured on a streptavidin-coated chip.
-
-
Binding Analysis:
-
Inject a series of concentrations of the aptamer (analyte) over the sensor surface.
-
The binding of the aptamer to the immobilized target causes a change in the refractive index at the surface, which is detected as a response in the sensorgram.
-
-
Data Analysis:
-
The association (kₐ) and dissociation (kₑ) rate constants are determined by fitting the sensorgram data to a suitable binding model.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kₑ/kₐ.
-
IV. Binding Affinity Determination by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[10][11]
General Protocol:
-
Sample Preparation:
-
Prepare the aptamer and the target molecule in the same buffer to avoid heats of dilution. The concentration of the aptamer in the sample cell should be 10-50 times the anticipated Kd value.[11]
-
Degas the samples to prevent air bubbles.
-
-
Titration:
-
Load the aptamer solution into the sample cell of the calorimeter.
-
Titrate the target molecule solution into the sample cell in a series of small injections.
-
-
Data Acquisition:
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
The integrated heats are plotted against the molar ratio of the ligand to the aptamer.
-
The resulting binding isotherm is fitted to a binding model to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.
-
References
- 1. Considering both small and large scale motions of vascular endothelial growth factor (VEGF) is crucial for reliably predicting its binding affinities to DNA aptamers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Selection of an ATP-Binding TNA Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Probing high affinity sequences of DNA aptamer against VEGF165 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Video: Determining the Thermodynamic and Kinetic Association of a DNA Aptamer and Tetracycline Using Isothermal Titration Calorimetry [jove.com]
- 9. [PDF] In Vitro Selection of an ATP-Binding TNA Aptamer | Semantic Scholar [semanticscholar.org]
- 10. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japtamers.co.uk [japtamers.co.uk]
A Comparative Guide to DMTr-TNA-5MeU-amidite and Other Modified Uridine Amidites
For researchers, scientists, and drug development professionals, the selection of modified nucleoside phosphoramidites is a critical step in the design of therapeutic oligonucleotides. These modifications are instrumental in enhancing the stability, binding affinity, and nuclease resistance of synthetic DNA and RNA. This guide provides an objective comparison of DMTr-TNA-5MeU-amidite with other commonly used modified uridine (B1682114) amidites, supported by experimental data and detailed protocols.
Introduction to Modified Uridine Amidites
Oligonucleotide-based therapeutics often require chemical modifications to overcome the limitations of natural nucleic acids, such as rapid degradation by nucleases. Modified uridine amidites are key building blocks in the synthesis of these stabilized oligonucleotides. This guide focuses on the following modifications:
-
This compound: Incorporates α-L-threofuranosyl nucleic acid (TNA), a synthetic xeno-nucleic acid (XNA) with a four-carbon threose sugar backbone.[1][2] The 5-methyluridine (B1664183) (5MeU) modification is also known as ribothymidine.
-
2'-O-Methyl-uridine-amidite (2'-OMe-U): A common modification that adds a methyl group to the 2'-hydroxyl of the ribose sugar.[3]
-
2'-Fluoro-uridine-amidite (2'-F-U): Features a fluorine atom at the 2'-position of the ribose, which alters the sugar pucker and enhances binding affinity.[3]
-
Pseudouridine-amidite (Ψ): An isomer of uridine where the uracil (B121893) base is attached to the ribose via a C-C bond instead of a C-N bond.[]
Performance Comparison
The performance of these modified uridine amidites can be evaluated based on several key parameters: coupling efficiency during solid-phase synthesis, the thermal stability of the resulting oligonucleotides, and their resistance to nuclease degradation.
Data Presentation
Table 1: Comparison of Coupling Efficiency
| Phosphoramidite (B1245037) | Representative Coupling Efficiency (%) | Notes |
| This compound | >98% | Efficient incorporation using standard solid-phase synthesis protocols.[5] |
| 2'-O-Methyl-uridine-amidite | >99% | High coupling efficiency is routinely achieved.[] |
| 2'-Fluoro-uridine-amidite | >99% | Comparable to standard RNA phosphoramidites. |
| Pseudouridine-amidite | >98% | Efficient incorporation into RNA oligonucleotides.[] |
Table 2: Comparison of Thermal Stability (Tm)
The melting temperature (Tm) is a measure of the stability of a duplex. The change in Tm (ΔTm) per modification is a useful metric for comparison.
| Modification | ΔTm per modification (°C) vs. DNA/DNA | ΔTm per modification (°C) vs. RNA/RNA | Notes |
| TNA | Sequence-dependent | Sequence-dependent | TNA purine (B94841) content significantly influences TNA:DNA stability. Low purine content can be destabilizing, while high purine content can be stabilizing.[7] |
| 2'-O-Methyl | +1.0 to +1.5 | +0.5 to +1.0 | Generally increases duplex stability.[8] |
| 2'-Fluoro | +1.3 to +2.0 | +1.0 to +1.8 | Significantly enhances thermal stability.[8][9] |
| Pseudouridine | Variable | +1.0 to +3.0 | Generally stabilizes RNA duplexes. |
Table 3: Comparison of Nuclease Resistance
| Modification | Relative Nuclease Resistance | Notes |
| TNA | Very High | The threose backbone is not recognized by many nucleases, providing exceptional resistance.[3][10] TNA oligonucleotides have been shown to be stable in human serum for extended periods.[10] |
| 2'-O-Methyl | Moderate to High | Provides good protection against both endo- and exonucleases.[3][11] |
| 2'-Fluoro | Moderate | Offers some nuclease resistance compared to unmodified RNA.[11] |
| Phosphorothioate (PS) linkage* | High | A common backbone modification that confers significant nuclease resistance.[11] Often used in conjunction with sugar modifications. |
*Note: Phosphorothioate is a backbone modification, not a uridine modification, but is included for comparison as a standard for enhancing nuclease resistance.
Experimental Protocols
Experimental Protocol for In-House Comparative Analysis of Coupling Efficiency
Objective: To determine and compare the average stepwise coupling efficiency of different modified uridine phosphoramidites.
Materials:
-
DNA/RNA synthesizer
-
Solid support (e.g., CPG)
-
Standard DNA/RNA phosphoramidites and reagents
-
Modified uridine phosphoramidites (DMTr-TNA-5MeU, 2'-OMe-U, 2'-F-U, Ψ)
-
Anhydrous acetonitrile
-
UV-Vis spectrophotometer
Methodology:
-
Synthesizer Preparation: Ensure the synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents.
-
Sequence Synthesis: Synthesize a short, uniform sequence (e.g., a 20-mer homopolymer or alternating copolymer) for each modified amidite to be tested. It is crucial to keep all other synthesis parameters (e.g., synthesis scale, cycle times, other reagents) identical for each run.
-
Trityl Cation Monitoring: The synthesizer's trityl monitor measures the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step of each cycle. The intensity of the color is proportional to the number of coupled molecules in the previous cycle.
-
Data Collection: Record the absorbance values for each deblocking step throughout the synthesis.
-
Calculation of Coupling Efficiency: The stepwise coupling efficiency (CE) for each step can be calculated using the formula: CE (%) = (Absorbance of current step / Absorbance of previous step) * 100 The average coupling efficiency is the geometric mean of all steps.[12]
Experimental Protocol for Oligonucleotide Thermal Melting (Tm) Analysis
Objective: To determine the melting temperature (Tm) of duplexes containing modified uridines.
Materials:
-
UV-Vis spectrophotometer with a temperature controller
-
Quartz cuvettes
-
Modified and complementary unmodified oligonucleotides
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
Methodology:
-
Sample Preparation: Anneal the modified oligonucleotide with its complementary strand by mixing equimolar amounts in the melting buffer. Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature.[13]
-
UV Absorbance Measurement: Place the annealed duplex solution in a quartz cuvette in the spectrophotometer. Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/minute).
-
Data Analysis: Plot the absorbance versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This is determined by finding the maximum of the first derivative of the melting curve.[14][15][16]
Experimental Protocol for Nuclease Degradation Assay
Objective: To assess the resistance of modified oligonucleotides to nuclease degradation.
Materials:
-
Modified and unmodified control oligonucleotides (e.g., 5'-labeled with a fluorescent dye)
-
Nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity, or fetal bovine serum as a source of various nucleases)
-
Incubation buffer
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system or HPLC
-
Gel imager or HPLC detector
Methodology:
-
Reaction Setup: Incubate a fixed amount of the oligonucleotide with the nuclease in the appropriate buffer at 37°C.
-
Time Course: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours). The reaction in each aliquot is quenched (e.g., by adding a chelating agent like EDTA and freezing).
-
Analysis: The samples are analyzed by denaturing PAGE or HPLC to separate the full-length oligonucleotide from degraded fragments.
-
Quantification: The amount of full-length oligonucleotide remaining at each time point is quantified by measuring the band intensity on the gel or the peak area from the HPLC chromatogram.
-
Data Presentation: The percentage of intact oligonucleotide is plotted against time to compare the stability of the different modifications.[17][18]
Mandatory Visualizations
Caption: Experimental workflow for comparing modified uridine amidites.
Caption: Logical relationship of modified amidites to performance metrics.
Conclusion
The choice of modified uridine amidite depends on the specific application and desired properties of the final oligonucleotide. This compound stands out for its exceptional nuclease resistance, a consequence of its unique threose backbone. This makes it a compelling candidate for in vivo applications where stability is paramount. 2'-O-Methyl and 2'-Fluoro modifications are well-established for enhancing both thermal stability and nuclease resistance, with 2'-Fluoro generally providing a greater stabilizing effect. Pseudouridine is particularly effective at stabilizing RNA duplexes. Ultimately, the optimal choice may involve a combination of these modifications to fine-tune the properties of the therapeutic oligonucleotide for maximal efficacy and safety.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synoligo.com [synoligo.com]
- 5. Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular uptake, tissue penetration, biodistribution, and biosafety of threose nucleic acids: Assessing in vitro and in vivo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eu.idtdna.com [eu.idtdna.com]
- 12. benchchem.com [benchchem.com]
- 13. 寡核苷酸退火实验方案 [sigmaaldrich.com]
- 14. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 15. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 16. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nuclease Resistance Design and Protocols [genelink.com]
- 18. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
Validating TNA Oligonucleotide Integrity: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the sequence fidelity and purity of synthetic oligonucleotides is paramount. This is particularly critical for novel genetic polymers like Threose Nucleic Acid (TNA), where subtle impurities can have significant impacts on experimental outcomes and therapeutic efficacy. This guide provides an objective comparison of mass spectrometry (MS) with other analytical techniques for the validation of TNA oligonucleotides, supported by experimental insights and detailed methodologies.
Threose Nucleic Acid (TNA) is a synthetic Xeno-Nucleic Acid (XNA) with a four-carbon threose sugar backbone, differing from the five-carbon ribose or deoxyribose found in RNA and DNA, respectively.[1][2] This structural difference imparts unique biochemical properties, including resistance to nuclease degradation, making TNA a promising candidate for various therapeutic and diagnostic applications.[2] However, the chemical synthesis of TNA can introduce impurities, such as failure sequences (n-1, n+1), and other byproducts that necessitate rigorous quality control.[3][4]
This guide focuses on the analytical techniques employed to verify the sequence and assess the purity of TNA oligonucleotides, with a primary focus on mass spectrometry.
Comparative Analysis of TNA Validation Methods
Mass spectrometry has emerged as a powerful and indispensable tool for the characterization of oligonucleotides due to its high accuracy, sensitivity, and ability to provide exact molecular weight information.[3][4][5] When coupled with liquid chromatography (LC-MS), it offers a comprehensive solution for both purity assessment and sequence confirmation. However, other techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are also widely used and offer distinct advantages.
The following table summarizes the key performance characteristics of these methods for oligonucleotide analysis. While specific quantitative data for TNA is limited in publicly available literature, the performance is expected to be comparable to other modified oligonucleotides.
| Feature | Mass Spectrometry (ESI/MALDI-TOF) | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Primary Measurement | Mass-to-charge ratio (m/z) | Retention time | Migration time |
| Sequence Verification | High confidence via fragmentation (MS/MS) | Indirect | Indirect |
| Purity Assessment | High resolution of impurities with different masses | Good resolution of impurities | High resolution of impurities |
| Sensitivity | Picomole to femtomole range | Nanogram to microgram range | Picogram to nanogram range |
| Throughput | High | Moderate | High |
| Key Advantages | Provides exact molecular weight, sequence confirmation, high specificity. | Robust, quantitative, well-established for purity. | High resolution, low sample consumption. |
| Limitations | Ion suppression effects, not ideal for quantifying co-eluting isomers without chromatography. | Does not provide direct molecular weight or sequence information. | Limited structural information, sensitivity can be lower than MS. |
In-Depth Look at Mass Spectrometry for TNA Validation
Mass spectrometry directly measures the molecular weight of the TNA oligonucleotide, allowing for immediate confirmation of the synthesized product against its theoretical mass. The two most common ionization techniques for oligonucleotide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[3][4][5]
-
Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for the analysis of large, thermally labile molecules like oligonucleotides. It typically produces multiply charged ions, which allows for the analysis of high-mass molecules on mass analyzers with a limited m/z range. When coupled with liquid chromatography (LC-MS), it provides separation of impurities prior to mass analysis, enabling both purity and identity confirmation in a single run.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF is a rapid and relatively simple technique that provides a mass spectrum with predominantly singly charged ions. It is a high-throughput method ideal for rapid screening and quality control of a large number of samples.[3][4]
Tandem mass spectrometry (MS/MS) can be employed for definitive sequence verification.[6] In this technique, the parent oligonucleotide ion is isolated, fragmented, and the resulting fragment ions are mass-analyzed to reconstruct the nucleotide sequence.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate TNA oligonucleotide validation. Below are representative protocols for sample preparation and analysis using LC-MS.
Protocol 1: TNA Oligonucleotide Analysis by LC-ESI-MS
1. Sample Preparation:
- Dissolve the lyophilized TNA oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
- For analysis, dilute the stock solution to 1-10 µM in the initial mobile phase conditions.
2. LC-MS System and Conditions:
- LC System: A high-performance liquid chromatography system with a binary pump and autosampler.
- Column: A reversed-phase column suitable for oligonucleotide separation (e.g., C18).
- Mobile Phase A: 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.
- Mobile Phase B: Methanol.
- Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
- Flow Rate: 0.2 mL/min.
- MS System: An electrospray ionization mass spectrometer capable of negative ion mode detection.
- MS Parameters:
- Ionization Mode: Negative
- Capillary Voltage: 3.0 kV
- Cone Voltage: 30 V
- Source Temperature: 120°C
- Desolvation Temperature: 350°C
- Mass Range: 500-2000 m/z
3. Data Analysis:
- The total ion chromatogram (TIC) will show the separation of the full-length TNA product from any impurities.
- The mass spectrum of the main peak is deconvoluted to determine the molecular weight of the TNA oligonucleotide.
- The purity is calculated based on the relative peak areas in the chromatogram.
Identification of TNA Synthesis Impurities
The chemical synthesis of oligonucleotides is a stepwise process, and incomplete reactions can lead to the formation of various impurities. For TNA, these are expected to be similar to those found in DNA and RNA synthesis and include:
-
n-1, n-2, etc. (Shortmers): Sequences missing one or more nucleotide units. These are readily identified by mass spectrometry as their molecular weights will be lower than the full-length product by the mass of the missing nucleotide(s).
-
n+1 (Longmers): Sequences with an additional nucleotide. These will have a higher molecular weight than the target TNA.
-
Depurination/Depyrimidination: Loss of a purine (B94841) or pyrimidine (B1678525) base, resulting in an abasic site. This leads to a specific mass loss that can be detected by MS.
-
Failed Deprotection: Incomplete removal of protecting groups used during synthesis will result in adducts with characteristic mass additions.
-
Modifications: Unintended modifications such as oxidation can occur, leading to an increase in mass (e.g., +16 Da for oxidation).
LC-MS is particularly powerful for identifying these impurities, as the chromatographic separation resolves species that may be isobaric (having the same mass) but structurally different.
Visualizing the TNA Validation Workflow
A clear and logical workflow is essential for ensuring a comprehensive and efficient validation process for TNA oligonucleotides. The following diagram, generated using Graphviz, illustrates the key steps from sample reception to the final report.
Caption: Workflow for TNA oligonucleotide validation.
Conclusion
The validation of TNA oligonucleotide sequence and purity is a critical step in their development for research and therapeutic applications. Mass spectrometry, particularly when coupled with liquid chromatography, offers a highly accurate and sensitive method for confirming molecular weight, identifying impurities, and verifying the sequence. While alternative methods like HPLC and CE provide valuable information on purity, they lack the definitive mass information provided by MS. For a comprehensive quality control strategy, a combination of these techniques is often employed. The detailed protocols and comparative data presented in this guide provide a framework for researchers to establish robust validation processes for their TNA oligonucleotides, ensuring the integrity and reliability of their downstream applications.
References
- 1. What are Threofuranosyl Nucleotides or TNAs? [biosyn.com]
- 2. synoligo.com [synoligo.com]
- 3. web.colby.edu [web.colby.edu]
- 4. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Thermal Stability of TNA Duplexes: A Comparative Analysis with DNA and RNA
For researchers, scientists, and drug development professionals, understanding the thermal stability of novel nucleic acid analogs is paramount for their application in therapeutics and diagnostics. Threose Nucleic Acid (TNA), a promising synthetic xeno-nucleic acid (XNA) with a simplified four-carbon sugar backbone, has garnered significant attention due to its remarkable nuclease resistance and ability to form stable duplexes. This guide provides an objective comparison of the thermal stability of TNA-containing duplexes with their natural DNA and RNA counterparts, supported by experimental data and detailed methodologies.
Executive Summary
Threose Nucleic Acid (TNA) demonstrates the ability to form stable Watson-Crick base pairs with itself (TNA-TNA), DNA (TNA-DNA), and RNA (TNA-RNA). The thermal stability of these duplexes, as measured by their melting temperature (Tm), is highly dependent on the sequence context, particularly the purine (B94841) content of the TNA strand.
-
TNA-TNA vs. DNA-DNA: TNA homoduplexes exhibit thermal stabilities comparable to isosequential DNA homoduplexes.[1]
-
TNA-DNA Heteroduplexes: The stability of TNA-DNA duplexes is strongly influenced by the purine-to-pyrimidine ratio within the TNA strand. TNA-DNA duplexes with a high purine content in the TNA strand can be significantly more stable than the corresponding DNA-DNA or RNA-DNA duplexes.[1][2] Conversely, low purine content in the TNA strand leads to a destabilization of the duplex compared to its natural counterparts.[1][2]
-
TNA-RNA Heteroduplexes: TNA generally forms more stable duplexes with RNA than with DNA.[3][4] This is attributed to TNA's preference for an A-form helical geometry, which is characteristic of RNA duplexes.
-
General Stability Trend: For a given sequence, the general trend for duplex stability is often observed as RNA-RNA > TNA-RNA > DNA-DNA ≈ TNA-TNA > TNA-DNA (low purine) and can be TNA-DNA (high purine) > RNA-DNA.
Data Presentation: Comparative Melting Temperatures (Tm)
The following tables summarize the melting temperatures of various nucleic acid duplexes from published studies. These values highlight the impact of the TNA backbone and sequence composition on thermal stability.
Table 1: Thermal Stability of a Palindromic Decamer Sequence
| Duplex Type | Sequence (5'-3') | Tm (°C) |
| DNA-DNA | CGCGAATTCGCG | 56.3 |
| TNA-DNA | CGCGAATTCGCG (TNA strand) | 46.4 |
| RNA-RNA | CGCGAAUUCGCG | 66.8 |
| TNA-RNA | CGCGAAUUCGCG (TNA strand) | 65.5 |
Data sourced from a study on a palindromic decamer sequence, illustrating the generally lower stability of the TNA-DNA heteroduplex compared to the DNA-DNA homoduplex and the high stability of the TNA-RNA heteroduplex, approaching that of the RNA-RNA homoduplex.[3]
Table 2: Influence of Purine Content on 12-mer TNA-DNA Duplex Stability
| TNA Purine Content | Duplex Type | Tm (°C) |
| 25% | TNA-DNA | 44.6 |
| 50% | TNA-DNA | 51.1 |
| 75% | TNA-DNA | 68.5 |
| 50% | DNA-DNA | ~51 |
| 50% | RNA-DNA | ~51 |
This table demonstrates the significant impact of the purine content in the TNA strand on the thermal stability of TNA-DNA heteroduplexes. A high purine content dramatically increases the Tm.[1]
Table 3: Thermal Stability of 8-mer TNA-TNA and DNA-DNA Homoduplexes
| Duplex Type | Sequence 1 Tm (°C) | Sequence 2 Tm (°C) |
| TNA-TNA | 34.2 | 35.5 |
| DNA-DNA | 34.9 | 34.8 |
This data shows that for the tested 8-mer sequences with 25% TNA purine content, the TNA-TNA homoduplexes have melting temperatures that are very similar to the corresponding DNA-DNA homoduplexes.[1]
Experimental Protocols
The primary method for determining the thermal stability of nucleic acid duplexes is UV Thermal Denaturation Analysis . This technique measures the change in absorbance of a nucleic acid solution as the temperature is increased. As the duplex "melts" or denatures into single strands, the absorbance at 260 nm increases, a phenomenon known as the hyperchromic effect. The melting temperature (Tm) is the temperature at which 50% of the duplexes are denatured.
Detailed Protocol for UV Thermal Denaturation of TNA-Containing Duplexes:
-
Sample Preparation:
-
Synthesize and purify the desired TNA, DNA, and RNA oligonucleotides.
-
Accurately determine the concentration of each oligonucleotide solution using UV-Vis spectrophotometry at 260 nm.
-
Prepare the duplex samples by mixing equimolar amounts of the complementary strands in the desired buffer. A typical buffer is 1.0 M NaCl, 10 mM NaH2PO4, and 0.1 mM EDTA at pH 7.0.[1]
-
The final total oligonucleotide concentration is typically in the range of 1-10 µM.[1]
-
-
Annealing:
-
To ensure proper duplex formation, the mixed oligonucleotide solution is first heated to a temperature well above the expected Tm (e.g., 90-95°C) for a few minutes.
-
The solution is then slowly cooled to room temperature over several hours to allow for gradual and correct annealing of the complementary strands.
-
-
UV Melting Curve Acquisition:
-
The annealed duplex solution is placed in a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.
-
The absorbance of the sample at 260 nm is monitored as the temperature is increased at a controlled rate (e.g., 0.5-1.0 °C/minute).[5]
-
The temperature range for the measurement should span from a temperature where the duplex is fully formed (e.g., 20°C) to a temperature where it is fully denatured (e.g., 90°C).
-
-
Data Analysis:
-
The raw data consists of absorbance values at different temperatures.
-
The melting temperature (Tm) is determined by finding the temperature at the midpoint of the transition from the lower (duplex) to the upper (single-stranded) absorbance baseline. This is often calculated from the first derivative of the melting curve.
-
For a more rigorous thermodynamic analysis, the melting curves can be fitted to a two-state model using a van't Hoff analysis to extract thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).[1]
-
Mandatory Visualization
Caption: Comparative thermal stability of nucleic acid duplexes.
Caption: Workflow for thermal denaturation analysis of nucleic acid duplexes.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Advantages of TNA's nuclease resistance over standard phosphodiester oligos.
For researchers, scientists, and drug development professionals navigating the landscape of oligonucleotide therapeutics, enhancing in vivo stability is a paramount concern. Standard phosphodiester oligonucleotides are notoriously susceptible to rapid degradation by endogenous nucleases, limiting their therapeutic efficacy. Threose Nucleic Acid (TNA), a synthetic xeno-nucleic acid (XNA) analogue, has emerged as a promising solution, exhibiting remarkable resistance to nuclease-mediated digestion. This guide provides a comprehensive comparison of the nuclease resistance of TNA and standard phosphodiester oligonucleotides, supported by experimental data and detailed methodologies.
Unparalleled Stability of TNA in Biological Milieus
TNA's unique α-L-threofuranosyl sugar backbone, connected by 2',3'-phosphodiester bonds, renders it a poor substrate for the body's natural enzymatic machinery, which has evolved to recognize and degrade standard DNA and RNA.[1][2] This inherent structural difference confers exceptional stability to TNA in biological fluids.
Experimental evidence robustly supports the superior nuclease resistance of TNA. Studies have demonstrated that TNA oligonucleotides remain intact even after prolonged exposure to aggressive nuclease environments. For instance, TNA has been shown to be completely resistant to digestion after seven days of incubation in 50% human serum and human liver microsomes.[1] Furthermore, it exhibits remarkable stability against highly active exonucleases like snake venom phosphodiesterase.[1][3]
In a direct comparison, TNA-labeled oligonucleotides (TNA-Cy3) showed no significant degradation after 24 hours of incubation in 10% Fetal Bovine Serum (FBS).[4] In stark contrast, the corresponding standard DNA-Cy3 oligonucleotides were completely degraded within 8 hours under the same conditions.[4] This highlights the profound protective effect of the TNA backbone.
Quantitative Comparison of Nuclease Resistance
To provide a clear overview of the performance differences, the following table summarizes the available quantitative data on the nuclease resistance of TNA compared to standard phosphodiester and other modified oligonucleotides.
| Oligonucleotide Type | Nuclease Source | Incubation Time | Remaining Full-Length Oligo (%) | Reference |
| TNA | 50% Human Serum | 7 days | ~100% | [1] |
| TNA | Human Liver Microsomes | 7 days | ~100% | [1] |
| TNA | Snake Venom Phosphodiesterase | 7 days | ~100% | [1][3] |
| TNA-Cy3 | 10% Fetal Bovine Serum | 24 hours | ~100% | [4] |
| Standard DNA-Cy3 | 10% Fetal Bovine Serum | 8 hours | 0% | [4] |
| ON30 (single 5' TNA-PO) | Phosphodiesterase II (5'-exonuclease) | 24 hours | 83% | [5] |
| ON36 (single 5' PS) | Phosphodiesterase II (5'-exonuclease) | 24 hours | ~0% (implied 10-fold less resistant than ON30) | [5] |
| ON26 (single 3' TNA-PO) | Snake Venom Phosphodiesterase (3'-exonuclease) | ~2 hours (estimated half-life) | 50% | [5] |
| ON22 (single 3' PS) | Snake Venom Phosphodiesterase (3'-exonuclease) | ~0.4 hours (estimated half-life) | 50% | [5] |
Note: PO = phosphodiester linkage, PS = phosphorothioate (B77711) linkage.
The Mechanism of Nuclease Resistance
The structural rigidity and unnatural stereochemistry of the TNA backbone are key to its nuclease resistance. Nucleases recognize the specific sugar-phosphate backbone geometry of DNA and RNA to bind and catalyze the hydrolysis of the phosphodiester bond. The threose sugar in TNA, with its distinct furanose ring pucker and the 2',3'-linkage, sterically hinders the binding of these enzymes, effectively preventing degradation.
Below is a diagram illustrating the enzymatic action of a 3'-exonuclease on a standard phosphodiester oligonucleotide and the protective effect of a TNA modification.
References
Unraveling the Energetics of Genetic Alphabet Expansion: A Comparative Guide to the Thermodynamics of TNA Hybridization with DNA and RNA
For researchers and professionals in drug development and synthetic biology, understanding the thermodynamic principles governing the interaction of xeno-nucleic acids (XNAs) with natural genetic polymers is paramount. Threose nucleic acid (TNA), a promising XNA with a simplified four-carbon sugar backbone, has garnered significant attention for its ability to form stable duplexes with DNA and RNA. This guide provides a comprehensive comparison of the cross-pairing thermodynamics of TNA, supported by experimental data and detailed protocols, to inform the rational design of TNA-based therapeutics and diagnostics.
The stability of nucleic acid duplexes is a critical determinant of their biological function and therapeutic efficacy. In the realm of synthetic genetics, TNA stands out for its capacity to hybridize with natural nucleic acids, opening avenues for the development of novel antisense oligonucleotides, aptamers, and diagnostic probes with enhanced stability and specificity. This guide delves into the thermodynamic parameters that dictate the stability of TNA:DNA and TNA:RNA heteroduplexes, offering a comparative analysis with their natural DNA:DNA and RNA:DNA counterparts.
Performance Comparison: Thermodynamic Stability of TNA Heteroduplexes
The thermodynamic stability of TNA cross-pairing is significantly influenced by the sequence context, particularly the purine (B94841) content of the TNA strand. Experimental data from UV melting analysis reveals a strong correlation between the percentage of purine bases (Adenine and Guanine) in the TNA strand and the melting temperature (Tm) of TNA:DNA duplexes.
Key Findings:
-
High Purine Content Enhances Stability: TNA:DNA duplexes with a high purine content in the TNA strand exhibit greater thermodynamic stability, often exceeding that of the corresponding DNA:DNA and RNA:DNA duplexes.[1]
-
Low Purine Content Decreases Stability: Conversely, a low purine content in the TNA strand leads to a destabilization of TNA:DNA duplexes compared to their natural counterparts.[1]
-
TNA Favors RNA Pairing: TNA generally forms more stable duplexes with RNA than with DNA. This preference is attributed to TNA's propensity to adopt an A-form helical geometry, which is characteristic of RNA duplexes.
-
Mismatches Impact Stability: The introduction of single nucleotide mismatches generally destabilizes TNA-containing duplexes, although the extent of this destabilization is sequence-dependent.
The following tables summarize the quantitative thermodynamic data for various TNA-containing and natural nucleic acid duplexes.
Table 1: Thermodynamic Parameters of Matched TNA:DNA and Control Duplexes
| Duplex (8-mer) Sequence (5'-3') | TNA Purine Content (%) | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |
| TNA :DNA (tGCT GAT GC / dGC ATC AGC) | 25 | 20.3 | -45.7 | -142.3 | -7.2 |
| TNA :DNA (tGCA GCA GC / dGCT GCT GC) | 25 | 22.8 | -48.2 | -150.1 | -7.5 |
| TNA :DNA (tGAC GAC GT / dAC GTC GTC) | 50 | 20.0 | -49.5 | -156.4 | -7.6 |
| TNA :DNA (tAGC AGC TA / dTA GCT GCT) | 75 | 35.0 | -55.1 | -166.8 | -8.5 |
| TNA :DNA (tGAC GAT GC / dGC ATC GTC) | 75 | 36.1 | -56.3 | -170.1 | -8.8 |
| DNA :DNA (dGCT GAT GC / dGC ATC AGC) | 25 | 34.8 | -58.7 | -179.2 | -9.3 |
| DNA :DNA (dGAC GAC GT / dAC GTC GTC) | 50 | 34.9 | -59.1 | -180.5 | -9.4 |
| RNA :DNA (rGAC GAC GU / dAC GTC GTC) | 50 | 38.1 | -60.2 | -181.1 | -10.1 |
Data extracted from the supplementary information of "Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence". Conditions: 10 mM NaH2PO4, 100 mM NaCl, pH 7.0.
Table 2: Thermodynamic Parameters of 12-mer TNA:DNA and Control Duplexes
| Duplex (12-mer) Sequence (5'-3') | TNA Purine Content (%) | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |
| TNA :DNA (tGCT GAT GCA TGC / dGCA TGC ATC AGC) | 25 | 44.6 | -85.1 | -255.7 | -14.9 |
| TNA :DNA (tGAC GAC GTC GAC / dGTC GAC GTC GTC) | 50 | 51.0 | -92.3 | -273.4 | -16.5 |
| TNA :DNA (tGAC GAT GCA TGC / dGCA TGC ATC GTC) | 75 | 68.5 | -105.4 | -301.1 | -20.2 |
| TNA :TNA (tGAC GAC GTC GAC / tGTC GAC GTC GTC) | 50 | 55.2 | -98.7 | -290.2 | -17.8 |
| TNA :RNA (tGAC GAC GTC GAC / rGUC GAC GUC GUC) | 50 | 59.8 | -102.1 | -295.3 | -18.9 |
| DNA :DNA (dGAC GAC GTC GAC / dGTC GAC GTC GTC) | 50 | 52.1 | -94.5 | -279.1 | -16.8 |
| RNA :DNA (rGAC GAC GUC GAC / dGTC GAC GTC GTC) | 50 | 54.3 | -97.6 | -286.4 | -17.5 |
Data extracted from the supplementary information of "Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence". Conditions: 10 mM NaH2PO4, 100 mM NaCl, pH 7.0.
Experimental Workflows and Logical Relationships
To elucidate the thermodynamic properties of TNA cross-pairing, a series of biophysical techniques are employed. The general workflow for these experiments and the conceptual comparison of TNA-containing duplexes are illustrated in the diagrams below.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key experiments cited in the thermodynamic analysis of TNA duplexes.
UV Thermal Denaturation (UV Melting)
This technique is used to determine the melting temperature (Tm) and other thermodynamic parameters of nucleic acid duplexes.
Methodology:
-
Sample Preparation:
-
Synthesize and purify TNA, DNA, and RNA oligonucleotides using standard phosphoramidite (B1245037) chemistry.
-
Quantify the concentration of each oligonucleotide using UV-Vis spectrophotometry at 260 nm at a high temperature (e.g., 90°C) to ensure a single-stranded state.
-
Prepare duplex samples by mixing equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The final strand concentration is typically in the micromolar range.
-
Anneal the samples by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper duplex formation.
-
-
Data Acquisition:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 15°C) to a high temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).
-
Record absorbance readings at regular temperature intervals (e.g., every 0.5°C).
-
-
Data Analysis:
-
Plot the absorbance as a function of temperature to obtain a melting curve.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes are denatured, which corresponds to the maximum of the first derivative of the melting curve.
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°37) are calculated by fitting the melting curves to a two-state model using van't Hoff analysis.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of two molecules, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation:
-
Prepare concentrated solutions of the TNA oligonucleotide (in the syringe) and the complementary DNA or RNA strand (in the sample cell) in the same dialysis buffer to minimize heats of dilution.
-
Degas the solutions prior to the experiment to prevent bubble formation in the calorimeter.
-
-
Data Acquisition:
-
Equilibrate the instrument to the desired experimental temperature (e.g., 25°C).
-
Perform a series of injections of the TNA solution into the sample cell containing the complementary strand.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to determine the heat change per injection.
-
Plot the heat change against the molar ratio of the two oligonucleotides.
-
Fit the resulting binding isotherm to a suitable binding model to determine the association constant (Ka), enthalpy change (ΔH°), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG°) and entropy change (ΔS°) can then be calculated using the equation: ΔG° = -RTlnKa = ΔH° - TΔS°.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate the secondary structure and conformational changes of nucleic acid duplexes.
Methodology:
-
Sample Preparation:
-
Prepare duplex samples as described for UV melting experiments.
-
-
Data Acquisition:
-
Use a CD spectropolarimeter to scan the samples over a wavelength range of 200-320 nm at a controlled temperature.
-
Record the CD signal (in millidegrees) as a function of wavelength.
-
-
Data Analysis:
-
The resulting CD spectrum provides a characteristic signature for the helical conformation of the duplex.
-
A-form helices (typical for RNA and TNA-containing duplexes) show a positive peak around 260-270 nm and a strong negative peak around 210 nm.
-
B-form helices (typical for DNA:DNA duplexes) exhibit a positive peak around 275 nm and a negative peak around 245 nm.
-
Changes in the CD spectrum with temperature can be used to monitor conformational transitions during melting.
-
By providing a detailed comparison of the thermodynamic stability and structural characteristics of TNA cross-pairing with natural nucleic acids, this guide serves as a valuable resource for researchers aiming to harness the potential of TNA in various biotechnological and therapeutic applications. The provided experimental protocols offer a practical framework for conducting similar studies and validating new findings in the expanding field of synthetic genetics.
References
Safety Operating Guide
Navigating the Safe Disposal of DMTr-TNA-5MeU-amidite: A Comprehensive Guide
DMTr-TNA-5MeU-amidite is a phosphoramidite (B1245037) monomer utilized in the synthesis of oligonucleotides.[1][2] Its structure includes a reactive phosphoramidite group, which is sensitive to moisture, a dimethoxytrityl (DMTr) protecting group, and a threose nucleic acid (TNA) analog of 5-methyluridine.[2] The primary hazard associated with phosphoramidites is their reactivity, particularly with moisture, and potential for irritation to the skin, eyes, and respiratory tract.[3] Therefore, meticulous handling and a controlled disposal process are essential.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to be familiar with the necessary safety protocols. Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn at all times.
Spill Management:
In the event of a spill, absorb the material with an inert substance such as vermiculite (B1170534) or dry sand.[3] Collect the absorbed material into a sealed, properly labeled container for disposal as hazardous waste.[3] The affected surface should then be decontaminated with alcohol.[3] It is imperative to prevent the chemical from entering drains or waterways.[3]
Quantitative Data for Disposal Planning
The following table summarizes key quantitative information relevant to the disposal protocol for a closely related phosphoramidite compound, which serves as a reliable proxy for this compound.
| Parameter | Value | Purpose in Disposal Protocol |
| Deactivating Agent | 5% aqueous sodium bicarbonate (NaHCO₃) | A weak base used to facilitate hydrolysis and neutralize byproducts.[3] |
| Reagent Ratio (Deactivation) | 10-fold excess of bicarbonate solution by volume | Ensures complete hydrolysis of the reactive phosphoramidite.[3] |
| Reaction Time (Deactivation) | Minimum of 24 hours at room temperature | Allows for the complete conversion to a less reactive species.[3] |
Experimental Protocol: Deactivation and Disposal of this compound Waste
The recommended disposal method for this compound involves a controlled deactivation through hydrolysis, transforming the reactive phosphoramidite into a less reactive H-phosphonate species.[3] This is then followed by disposal as regulated hazardous waste. This protocol is intended for small quantities of expired or unused solid waste and residues in empty containers.
Materials:
-
This compound waste (solid or residue in a container)
-
Anhydrous acetonitrile (B52724) (ACN)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Appropriately labeled hazardous waste container for aqueous chemical waste
-
Stir bar and stir plate
Procedure:
-
Preparation: Conduct all steps within a certified chemical fume hood while wearing the appropriate PPE.
-
Dissolution:
-
For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.
-
For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.
-
-
Quenching/Hydrolysis:
-
Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 10-fold volume excess of the 5% aqueous sodium bicarbonate solution.[3]
-
-
Reaction:
-
Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite moiety.[3]
-
-
Waste Collection:
-
Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[3]
-
-
Final Disposal:
-
Seal the hazardous waste container and arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[3]
-
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process for this compound.
Caption: Experimental workflow for the safe deactivation and disposal of this compound.
References
Essential Safety and Operational Guide for Handling DMTr-TNA-5MeU-amidite
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DMTr-TNA-5MeU-amidite. The following procedures are designed to ensure the safe handling and disposal of this phosphoramidite (B1245037) reagent, minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound does not classify the substance as hazardous, it is imperative to follow standard laboratory safety protocols for handling chemicals with limited toxicological data.[1] The following PPE is mandatory to prevent potential exposure and ensure a safe laboratory environment.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. This is a standard precaution for handling potentially hazardous chemicals and provides an extra layer of protection against contamination.[2][3] |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect the eyes from accidental splashes of the chemical, especially when handling solutions.[3][4][5] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from potential spills.[4][5][6] |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] |
Operational Plan: Step-by-Step Handling Procedures
This compound is a phosphoramidite, a class of reagents sensitive to moisture and oxidation.[7] Therefore, it is critical to handle it under an inert and dry atmosphere.
Receiving and Storage:
-
Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Storage of Solid: Store the tightly sealed container at -20°C, as recommended for phosphoramidites to ensure stability.[8][9]
Preparation of Solutions:
-
Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator to prevent condensation of moisture, which can degrade the reagent.
-
Inert Atmosphere: All manipulations of the solid compound must be performed under a dry, inert atmosphere, such as argon or nitrogen, within a glove box or using a Schlenk line.[10]
-
Weighing: Weigh the required amount of the solid in a tared vial under an inert atmosphere.
-
Dissolution: Add the appropriate anhydrous solvent (e.g., acetonitrile) to the vial using a dry syringe. Ensure the solvent has low water content (≤ 20 ppm).[11] Mix gently until the solid is fully dissolved.
Use in Oligonucleotide Synthesis:
Phosphoramidites like this compound are key reagents in automated solid-phase oligonucleotide synthesis.[7][12][13] The general cycle involves the following steps:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMTr) protecting group.[7][10][13]
-
Coupling: Reaction of the phosphoramidite with the free 5'-hydroxyl group of the growing oligonucleotide chain.[7][10][13]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[7][12][13]
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.[7][10][12][13]
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid materials, including gloves, weighing paper, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused solutions and any liquid waste containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[2]
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name and any associated hazards.
-
Storage: Store waste containers in a designated secondary containment area away from incompatible materials.
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for detailed procedures.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. ba.auburn.edu [ba.auburn.edu]
- 7. twistbioscience.com [twistbioscience.com]
- 8. DMTr-TNA-U amidite, 325683-95-2 | BroadPharm [broadpharm.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. glenresearch.com [glenresearch.com]
- 12. atdbio.com [atdbio.com]
- 13. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
